AFM24
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C44H40Cl3N5O11S |
|---|---|
Molecular Weight |
953.2 g/mol |
IUPAC Name |
2-[[2-[3-[[4-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]phenyl]methyl]-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-N-(4-chloro-3-nitrophenyl)sulfonyl-3-[4-[(4-chlorophenyl)methoxy]phenyl]propanamide |
InChI |
InChI=1S/C44H40Cl3N5O11S/c1-27-19-35(20-28(2)42(27)47)62-18-17-61-33-13-7-30(8-14-33)23-50-25-41(54)51(44(50)56)24-40(53)48-38(43(55)49-64(59,60)36-15-16-37(46)39(22-36)52(57)58)21-29-5-11-34(12-6-29)63-26-31-3-9-32(45)10-4-31/h3-16,19-20,22,38H,17-18,21,23-26H2,1-2H3,(H,48,53)(H,49,55) |
InChI Key |
BBCRCNRTBDZUKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCOC2=CC=C(C=C2)CN3CC(=O)N(C3=O)CC(=O)NC(CC4=CC=C(C=C4)OCC5=CC=C(C=C5)Cl)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
AFM24 mechanism of action in EGFR-positive tumors
An In-depth Technical Guide on the Mechanism of Action of AFM24 in EGFR-Positive Tumors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a novel tetravalent, bispecific innate cell engager (ICE®) developed to target Epidermal Growth Factor Receptor (EGFR)-positive solid tumors.[1][2][3] Its unique mechanism of action redirects the body's innate immune system, specifically Natural Killer (NK) cells and macrophages, to attack cancer cells.[4][5] This approach is designed to overcome limitations of current EGFR-targeted therapies, such as resistance due to downstream mutations in signaling pathways (e.g., KRAS, BRAF) and toxicities associated with EGFR signaling inhibition in healthy tissues. Preclinical and clinical data suggest that this compound is a promising therapeutic agent, demonstrating potent anti-tumor activity irrespective of EGFR expression levels and the mutational status of the tumor.
Molecular Architecture and Targeting
This compound is an IgG1-scFv fusion antibody. It possesses four binding sites: two for the human CD16A (FcγRIIIA) receptor on innate immune cells and two for EGFR on tumor cells. This tetravalent design enhances its avidity and provides robust binding to both target and effector cells. This compound was generated using Affimed's proprietary Redirected Optimized Cell Killing (ROCK®) platform.
A critical feature of this compound is that its binding site on CD16A is distinct from the Fc binding site for immunoglobulin G (IgG). This minimizes competition with the high concentration of circulating IgG in the blood, ensuring sustained engagement of NK cells and macrophages.
Core Mechanism of Action: Bridging Innate Immunity to Cancer
The primary mechanism of action of this compound is the formation of an immunological synapse between CD16A-expressing innate immune cells and EGFR-expressing tumor cells. This bridging action triggers two key cytotoxic processes:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): By engaging CD16A on NK cells, this compound activates them to release cytotoxic granules containing perforin and granzymes, leading to the lysis of the targeted tumor cell.
-
Antibody-Dependent Cellular Phagocytosis (ADCP): this compound also engages CD16A on macrophages, stimulating them to engulf and destroy opsonized tumor cells.
Importantly, this compound's anti-tumor activity is independent of EGFR signaling pathway inhibition. This means its efficacy is not compromised by mutations in downstream signaling molecules like KRAS and BRAF, which are common resistance mechanisms to conventional EGFR inhibitors.
Quantitative Preclinical Data
Binding Affinities
This compound demonstrates high-affinity binding to both CD16A on immune cells and EGFR on various tumor cell lines.
| Target | Cell Type | Condition | Mean KD (nM) | Reference |
| CD16A | NK Cells | In absence of competing IgG | 6.2 ± 2.0 | |
| NK Cells | In presence of polyclonal IgG | 11.8 ± 4.3 | ||
| EGFR | Various Tumor Cell Lines | - | <100 |
In Vitro Cytotoxicity (ADCC)
This compound induces potent ADCC across a range of EGFR-expressing tumor cell lines, irrespective of their EGFR expression levels or KRAS/BRAF mutational status.
| Cell Line | EGFR Expression | KRAS/BRAF Mutation | Mean EC50 (pM) | Reference |
| DK-MG | High | Wild-Type | 0.7 ± 0.4 | |
| A-431 | High | Wild-Type | 1.9 ± 1.5 | |
| HCT-116 | Low | KRAS G13D | 3.3 | |
| LoVo | - | KRAS G13D, BRAF V600E | 3.4 ± 0.6 | |
| HT-29 | - | BRAF V600E | 3.3 ± 2.2 | |
| A-549 | Intermediate | KRAS G12S | 5.1 ± 2.8 | |
| Panc 08.13 | - | KRAS G12D | 5.7 ± 3.6 | |
| COLO-205 | - | BRAF V600E | 30.4 ± 25.6 | |
| SW-982 | Intermediate | Wild-Type | 47.7 ± 19.0 |
Key Experimental Protocols
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This assay quantifies the ability of this compound to induce NK cell-mediated lysis of tumor cells.
Methodology:
-
Target Cell Preparation: EGFR-positive tumor cells are labeled with Calcein-AM, a fluorescent dye that is retained within live cells.
-
Effector Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors, and NK cells are enriched.
-
Co-culture: Labeled target cells and effector NK cells are co-cultured at a specific effector-to-target (E:T) ratio (e.g., 5:1) in the presence of serial dilutions of this compound or control antibodies.
-
Incubation: The co-culture is incubated for a defined period (e.g., 4 hours) to allow for cell lysis.
-
Measurement: The amount of calcein released into the supernatant from lysed cells is quantified using a fluorescence plate reader.
-
Data Analysis: The percentage of specific lysis is calculated, and dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) values.
Antibody-Dependent Cellular Phagocytosis (ADCP) Assay
This assay measures the ability of this compound to mediate the phagocytosis of tumor cells by macrophages.
Methodology:
-
Macrophage Differentiation: Monocytes are isolated from PBMCs and differentiated into macrophages in vitro using M-CSF.
-
Target Cell Labeling: EGFR-positive tumor cells are labeled with a fluorescent dye (e.g., CMFDA).
-
Co-culture: Macrophages and labeled tumor cells are co-cultured (e.g., at an E:T ratio of 5:1) with this compound or control antibodies for a set duration (e.g., 4 hours).
-
Analysis by Flow Cytometry: Phagocytosis is quantified by measuring the percentage of macrophages that have become fluorescent due to the engulfment of labeled tumor cells.
In Vivo Efficacy and Safety
Preclinical In Vivo Models
In xenograft mouse models using human EGFR-positive tumor cell lines and adoptively transferred human NK cells, this compound demonstrated a significant, dose-dependent reduction in tumor growth compared to controls.
Safety and Tolerability
Toxicology studies in cynomolgus monkeys showed that this compound was well-tolerated up to high doses (75 mg/kg weekly). Notably, the typical skin toxicities associated with EGFR-inhibiting antibodies were not observed, which is consistent with this compound's mechanism of action that does not rely on blocking EGFR signaling. A transient, manageable elevation of IL-6 was observed post-infusion.
Clinical Development and Efficacy
This compound is being evaluated in clinical trials both as a monotherapy and in combination with other agents, such as the anti-PD-L1 antibody atezolizumab.
This compound in Combination with Atezolizumab (this compound-102 trial)
This combination therapy has shown promising clinical activity in heavily pretreated patients with advanced or metastatic EGFR-expressing solid malignancies, including non-small cell lung cancer (NSCLC).
| Patient Cohort | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Reference |
| EGFR wild-type NSCLC (n=15) | - | 73.3% | 5.9 months | |
| EGFR wild-type NSCLC (n=33, PPS) | 21% | 76% | 5.6 months | |
| EGFR mutant NSCLC (n=17, PPS) | 24% | 71% | 5.6 months |
The combination has been generally well-tolerated, with common adverse events including manageable infusion-related reactions.
Conclusion
This compound represents a highly differentiated immuno-oncology approach for the treatment of EGFR-positive solid tumors. By specifically engaging the innate immune system to induce ADCC and ADCP, it provides a potent anti-tumor effect that is independent of EGFR signaling pathways and their mutational status. This mechanism offers the potential to overcome resistance to current EGFR-targeted therapies and provides a favorable safety profile, avoiding the characteristic toxicities of EGFR inhibitors. Ongoing clinical trials continue to explore the full therapeutic potential of this compound, both as a monotherapy and in combination regimens, for patients with difficult-to-treat cancers.
References
- 1. Affimed Announces Publication of Comprehensive Preclinical Data Demonstrating the Therapeutic Potential of this compound in EGFR-expressing Tumors - BioSpace [biospace.com]
- 2. This compound in combination with atezolizumab in patients with advanced EGFR-expressing solid tumors: Phase 1/2a study design and rationale. - ASCO [asco.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. jitc.bmj.com [jitc.bmj.com]
Unraveling AFM24: A Technical Guide to a Bispecific Innate Cell Engager
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AFM24 is a tetravalent, bispecific antibody construct engineered to engage the innate immune system for the targeted destruction of tumor cells expressing the Epidermal Growth Factor Receptor (EGFR). This document provides a comprehensive technical overview of this compound's structure, mechanism of action, and preclinical validation. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate a deeper understanding and replication of pivotal studies. Visualizations of the antibody's structure and its mode of action are provided to clarify complex biological processes.
Structure of the this compound Bispecific Antibody
This compound is a tetravalent bispecific IgG1-single-chain variable fragment (scFv) fusion antibody.[1][2] Its design is based on Affimed's proprietary Redirected Optimized Cell Killing (ROCK®) platform. The molecule consists of a human IgG1 antibody backbone that targets CD16A, an activating receptor expressed on Natural Killer (NK) cells and macrophages.[1][2] Fused to the C-terminus of each heavy chain of this anti-CD16A antibody is a single-chain variable fragment (scFv) that specifically binds to human EGFR.[2] To prevent off-target effects, the Fc region of the IgG1 backbone has been silenced through amino acid substitutions to abolish its effector functions. This tetravalent design allows for two binding sites for CD16A and two for EGFR, promoting high-avidity binding to both immune effector cells and tumor target cells.
Mechanism of Action
This compound functions as an innate cell engager, creating a cytotoxic bridge between immune effector cells and EGFR-expressing tumor cells. The anti-CD16A domains of this compound bind with high affinity to CD16A receptors on NK cells and macrophages. Simultaneously, the anti-EGFR scFv domains bind to EGFR on the surface of tumor cells. This dual binding crosslinks the immune cell with the cancer cell, leading to the activation of the immune cell's cytotoxic machinery.
Activated NK cells release cytotoxic granules containing perforin and granzymes, inducing apoptosis in the target tumor cell through a process known as Antibody-Dependent Cellular Cytotoxicity (ADCC). Similarly, this compound engagement of macrophages triggers Antibody-Dependent Cellular Phagocytosis (ADCP), where the macrophage engulfs and destroys the tumor cell. A key feature of this compound's mechanism is its independence from EGFR signaling pathways. This allows it to be effective against tumors with resistance mutations in the EGFR pathway, such as KRAS or BRAF mutations.
References
AFM24: A Technical Deep Dive into its Binding Affinity for CD16A and EGFR
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding characteristics of AFM24, a novel tetravalent bispecific antibody, to its dual targets: the CD16A receptor on innate immune cells and the Epidermal Growth Factor Receptor (EGFR) on tumor cells. Through a comprehensive review of available preclinical data, this document provides a detailed summary of binding affinities, the experimental methodologies used for their determination, and the subsequent signaling pathways activated by this engagement.
Quantitative Analysis of Binding Affinity
This compound has been engineered to exhibit high-affinity binding to both CD16A and EGFR, facilitating the recruitment of natural killer (NK) cells and macrophages to EGFR-expressing tumors. The binding affinities have been quantitatively assessed, primarily through flow cytometry, and are summarized below.
Binding Affinity to CD16A
This compound demonstrates a strong, low nanomolar binding affinity for the CD16A receptor on human NK cells and macrophages.[1][2][3] A key feature of this compound is its ability to bind to a distinct epitope on CD16A that does not overlap with the Fc binding site. This results in minimal competition from circulating immunoglobulin G (IgG), a significant advantage over conventional monoclonal antibodies.[4]
| Effector Cell Type | Condition | Mean Dissociation Constant (KD) [nM] |
| Human NK Cells | In the absence of competing IgG | 6.2 ± 2.0[5] |
| Human NK Cells | In the presence of 10 mg/mL polyclonal human serum IgG | 11.8 ± 4.3 |
| Human Macrophages | - | 13.4 ± 11.2 |
Binding Affinity to EGFR
This compound binds to EGFR on various tumor cell lines with affinities in the nanomolar range. The apparent binding affinity has been shown to correlate with the level of EGFR expression on the tumor cells.
| Tumor Cell Line | EGFR Expression Level | Apparent Dissociation Constant (KD) [nM] |
| DK-MG (Glioma) | High | 2.6 ± 1.2 |
| HCT-116 (Colorectal) | Low | 89.8 ± 63 |
| Various Tumor Cell Lines | - | <100 |
Experimental Protocols
The binding affinities of this compound to CD16A and EGFR have been primarily determined using flow cytometry-based assays.
Determination of Binding Affinity to CD16A on NK Cells and Macrophages
Objective: To quantify the binding affinity (KD) of this compound to CD16A on the surface of human NK cells and macrophages.
Methodology:
-
Cell Preparation: Primary human NK cells or in vitro differentiated human macrophages are isolated and prepared.
-
Incubation: The effector cells are incubated with increasing concentrations of this compound or control antibodies. For experiments assessing the impact of competing IgG, physiological concentrations (e.g., 10 mg/mL) of polyclonal human serum IgG are included during this step. The incubation is typically performed at 37°C.
-
Detection: Cell surface-bound this compound is detected using a secondary antibody conjugated to a fluorophore (e.g., FITC-conjugated goat anti-mouse IgG that recognizes an anti-AFM24 monoclonal antibody).
-
Data Acquisition: The median fluorescence intensity (MFI) of the stained cells is measured using a flow cytometer.
-
Data Analysis: The KD values are calculated by non-linear regression analysis of the binding curves generated by plotting the MFI against the concentration of this compound.
Determination of Apparent Binding Affinity to EGFR on Tumor Cells
Objective: To determine the apparent binding affinity of this compound to EGFR expressed on various tumor cell lines.
Methodology:
-
Cell Culture: EGFR-positive tumor cell lines with varying EGFR expression levels are cultured under standard conditions.
-
Incubation: The tumor cells are incubated with increasing concentrations of this compound at 37°C.
-
Detection and Data Acquisition: Similar to the CD16A binding assay, the amount of bound this compound is quantified by flow cytometry using a fluorescently labeled secondary antibody.
-
Data Analysis: The apparent KD values are determined by non-linear regression of the resulting binding curves.
Signaling Pathways and Mechanism of Action
This compound's dual engagement of CD16A and EGFR initiates a potent anti-tumor response primarily through Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) by NK cells and Antibody-Dependent Cellular Phagocytosis (ADCP) by macrophages.
This compound-Mediated ADCC by NK Cells
Upon binding to CD16A on NK cells and EGFR on tumor cells, this compound crosslinks the two cells, leading to the activation of the NK cell. This activation triggers the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target tumor cell.
This compound-Mediated ADCP by Macrophages
Similarly, the crosslinking of macrophages and tumor cells via this compound binding to CD16A and EGFR, respectively, activates the macrophage to engulf and destroy the tumor cell through phagocytosis.
Impact on EGFR Signaling
While the primary mechanism of action of this compound is the engagement of innate immune cells, it also has a modest inhibitory effect on EGFR signaling. This compound has been shown to reduce EGF-mediated EGFR phosphorylation in a dose-dependent manner. However, this inhibition is significantly less potent compared to dedicated EGFR inhibitors like cetuximab, which is thought to contribute to this compound's favorable safety profile, particularly regarding skin toxicities.
Conclusion
This compound is a potent innate cell engager that demonstrates high-affinity binding to both CD16A and EGFR. Its unique binding characteristics, particularly its minimal competition with serum IgG for CD16A binding, allow for efficient and robust activation of NK cells and macrophages against EGFR-expressing tumor cells. The primary mechanisms of action, ADCC and ADCP, are triggered by the dual engagement of these receptors, leading to tumor cell destruction. While this compound does exhibit a modest inhibitory effect on EGFR signaling, its primary therapeutic potential lies in its ability to harness the cytotoxic power of the innate immune system. This comprehensive understanding of this compound's binding properties and mechanism of action is crucial for its continued development and clinical application in the treatment of EGFR-positive solid tumors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Bispecific antibodies targeting EGFR/Notch enhance the response to talazoparib by decreasing tumour-initiating cell frequency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of this compound, a novel CD16A-specific innate immune cell engager targeting EGFR-positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient inhibition of EGFR signalling and of tumour growth by antagonistic anti-EGFR Nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
Unveiling AFM24: A Technical Guide to a Tetravalent Innate Cell Engager
For Researchers, Scientists, and Drug Development Professionals
Introduction
AFM24 is a novel, tetravalent, bispecific innate cell engager (ICE®) developed on Affimed's proprietary Redirected Optimized Cell Killing (ROCK®) platform.[1][2][3] It is engineered to concurrently target the epidermal growth factor receptor (EGFR) on solid tumor cells and the CD16A receptor on innate immune cells, primarily Natural Killer (NK) cells and macrophages.[2][4] This dual-targeting mechanism redirects the cytotoxic potential of the innate immune system towards EGFR-expressing cancers. Unlike traditional EGFR inhibitors, this compound's primary mode of action is not the inhibition of EGFR signaling but rather the potent induction of antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP). This technical guide provides an in-depth overview of the molecular characteristics, mechanism of action, and key experimental data for this compound.
Molecular Architecture
This compound is a tetravalent, bispecific IgG1-single-chain variable fragment (scFv) fusion antibody. Its structure consists of a human IgG1 antibody with specificity for human CD16A, where two anti-EGFR scFv domains are fused to the C-terminus of the IgG heavy chains. The IgG1 Fc region has been silenced through amino acid substitutions to abolish Fc-mediated effector functions. This design results in a molecule with two binding sites for CD16A and two for EGFR, enabling high avidity binding to both target cells and effector cells.
Mechanism of Action
This compound functions by forming a cytotoxic synapse between innate immune cells and EGFR-positive tumor cells. The anti-CD16A arms of the antibody bind with high affinity to NK cells and macrophages, while the anti-EGFR scFv domains bind to the tumor cells. This crosslinking activates the effector cells, leading to the destruction of the cancer cells through two primary mechanisms:
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): Upon engagement of CD16A on NK cells, a signaling cascade is initiated, leading to the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target tumor cell.
-
Antibody-Dependent Cellular Phagocytosis (ADCP): By engaging CD16A on macrophages, this compound opsonizes the tumor cells, marking them for engulfment and destruction by the macrophages.
A key feature of this compound is its ability to bind to a distinct epitope on CD16A that does not overlap with the binding site for the Fc portion of human IgG. This allows this compound to effectively engage NK cells and macrophages even in the presence of high concentrations of circulating IgG.
dot
Caption: this compound bridges innate immune cells and tumor cells, leading to ADCC and ADCP.
Quantitative Data Summary
Binding Affinities
The binding affinities of this compound to CD16A on immune effector cells and to EGFR on various tumor cell lines have been characterized by flow cytometry.
| Target | Cell Type | KD (nM) | Reference |
| CD16A | Human NK Cells | 11.8 ± 4.3 | |
| Human Macrophages | 13.4 ± 11.2 | ||
| EGFR | DK-MG (Glioblastoma) | High Affinity | |
| Various Tumor Cell Lines | Nanomolar Range |
In Vitro Cytotoxicity (ADCC)
The potency of this compound in mediating NK cell-dependent ADCC against a panel of EGFR-expressing tumor cell lines was determined using calcein-release assays.
| Cell Line | Tumor Type | EGFR Expression | KRAS/BRAF Status | EC50 (pM) | Reference |
| DK-MG | Glioblastoma | High | WT/WT | 0.7 ± 0.4 | |
| A-431 | Epidermoid Carcinoma | Very High | WT/WT | 1.9 ± 1.5 | |
| A-549 | Lung Carcinoma | High | KRAS mut | 5.1 ± 2.8 | |
| HCT-116 | Colorectal Carcinoma | Low | KRAS mut | 3.3 | |
| COLO205 | Colorectal Carcinoma | Low | BRAF mut | 30.4 ± 25.6 | |
| HT-29 | Colorectal Carcinoma | Low | BRAF mut | 3.3 ± 2.2 | |
| LoVo | Colorectal Carcinoma | Low | KRAS/BRAF mut | 3.4 ± 0.6 | |
| Panc 08.13 | Pancreatic Carcinoma | Low | KRAS mut | 5.7 ± 3.6 | |
| SW-982 | Synovial Sarcoma | Medium | WT/WT | 47.7 ± 19.0 |
Importantly, the cytotoxic potency of this compound does not correlate with the level of EGFR expression on the tumor cells.
Experimental Protocols
Cell Binding Assays (Flow Cytometry)
Objective: To determine the binding affinity of this compound to CD16A on immune cells and EGFR on tumor cells.
Methodology:
-
Cell Preparation: Isolate primary human NK cells or macrophages, or culture EGFR-expressing tumor cell lines.
-
Incubation: Incubate a fixed number of cells with increasing concentrations of this compound or control antibodies at 37°C. For CD16A binding on NK cells, assays can be performed in the presence or absence of physiological concentrations (e.g., 10 mg/mL) of polyclonal human serum IgG to assess competition.
-
Staining: After incubation, wash the cells to remove unbound antibody. For unlabeled primary antibodies, a secondary fluorescently labeled anti-human IgG antibody is added. If biotinylated antibodies are used, a fluorescently labeled streptavidin conjugate is used for detection.
-
Data Acquisition: Analyze the cells using a flow cytometer to measure the median fluorescence intensity (MFI), which corresponds to the amount of bound antibody.
-
Data Analysis: Plot the MFI against the antibody concentration and use non-linear regression to calculate the dissociation constant (KD).
dot
Caption: Workflow for determining this compound binding affinity using flow cytometry.
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay (Calcein-Release)
Objective: To quantify the ability of this compound to induce NK cell-mediated lysis of tumor cells.
Methodology:
-
Target Cell Labeling: Label the EGFR-expressing target tumor cells with Calcein-AM, a fluorescent dye that is retained in the cytoplasm of living cells.
-
Co-culture: Co-culture the labeled target cells with primary human NK cells (effector cells) at a specific effector-to-target (E:T) ratio (e.g., 5:1).
-
Treatment: Add serial dilutions of this compound or control antibodies to the co-culture.
-
Incubation: Incubate the plate for a defined period (e.g., 4 hours) at 37°C.
-
Measurement: After incubation, centrifuge the plate and transfer the supernatant to a new plate. Measure the fluorescence of the released calcein in the supernatant using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of specific lysis based on the fluorescence released from experimental wells compared to spontaneous release (target cells alone) and maximum release (target cells lysed with detergent) controls. Determine the EC50 value by plotting the percentage of specific lysis against the antibody concentration.
dot
Caption: Protocol for measuring this compound-mediated ADCC via calcein release.
Antibody-Dependent Cellular Phagocytosis (ADCP) Assay
Objective: To assess the ability of this compound to mediate macrophage phagocytosis of tumor cells.
Methodology:
-
Macrophage Differentiation: Differentiate human macrophages from peripheral blood mononuclear cells (PBMCs) by in vitro culture with macrophage colony-stimulating factor (M-CSF).
-
Target Cell Labeling: Label the EGFR-expressing target tumor cells with a fluorescent dye such as CMFDA.
-
Co-culture: Co-culture the labeled target cells with the differentiated macrophages at a specific E:T ratio (e.g., 5:1).
-
Treatment: Add this compound or control antibodies at various concentrations.
-
Incubation: Incubate the co-culture for a defined period (e.g., 4 hours).
-
Analysis by Flow Cytometry: Stain the cells with a macrophage-specific marker (e.g., anti-CD11b). Quantify the percentage of macrophages that have phagocytosed the target cells by identifying the double-positive (e.g., CMFDA+ and CD11b+) population.
-
Data Analysis: Express the results as the percentage of phagocytosis or fold induction over the control without antibody.
dot
Caption: Workflow for the in vitro ADCP assay.
Signaling Pathways
CD16A Signaling in Innate Immune Cells
Engagement of CD16A by this compound on NK cells and macrophages initiates an intracellular signaling cascade that leads to cellular activation. While the detailed downstream signaling of this compound is an area of ongoing investigation, the general CD16A pathway involves the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within associated signaling subunits (e.g., CD3ζ and FcεRIγ). This triggers a cascade involving Syk and ZAP70 kinases, leading to the activation of downstream pathways such as the PLCγ-Ca2+ and MAPK pathways, ultimately resulting in the release of cytotoxic granules and cytokine production.
dot
Caption: Simplified CD16A signaling pathway upon this compound engagement.
Impact on EGFR Signaling
A distinguishing feature of this compound is that its primary mechanism of action is independent of EGFR signaling inhibition. Preclinical studies have shown that while this compound can reduce EGF-mediated EGFR phosphorylation to some extent, it does not lead to a complete blockade of the pathway. This is a significant departure from traditional anti-EGFR monoclonal antibodies and tyrosine kinase inhibitors. The lack of strong EGFR signaling inhibition is thought to contribute to the favorable safety profile of this compound, particularly the absence of typical EGFR inhibitor-related toxicities like skin rash.
Conclusion
This compound represents a promising immunotherapeutic approach for the treatment of EGFR-expressing solid tumors. Its tetravalent, bispecific design allows for high-avidity binding to both tumor cells and innate immune effector cells, leading to potent and efficient tumor cell lysis via ADCC and ADCP. The mechanism of action, which is independent of EGFR signaling inhibition, suggests that this compound may be effective in patient populations resistant to current EGFR-targeted therapies and may offer an improved safety profile. The data summarized in this guide provide a solid foundation for the ongoing clinical development of this compound as a monotherapy and in combination with other anti-cancer agents.
References
- 1. Safety testing of monoclonal antibodies in non-human primates: Case studies highlighting their impact on human risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.pasteur.fr [research.pasteur.fr]
- 3. Bioassay Development for Bispecific Antibodies—Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. affimed.com [affimed.com]
Unraveling the Mechanism of AFM24: A Technical Guide to its Interaction with NK Cells and Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
AFM24 is a next-generation, tetravalent, bispecific innate cell engager (ICE®) designed to bridge the cytotoxic power of the innate immune system with tumor cells expressing the epidermal growth factor receptor (EGFR). This document provides an in-depth technical overview of the core mechanism of action of this compound, focusing on its interactions with natural killer (NK) cells and macrophages. Through a comprehensive review of preclinical and clinical data, this guide details the molecular engagement, cellular responses, and the experimental methodologies used to elucidate these interactions.
Core Mechanism of Action
This compound is engineered to simultaneously bind to two key cell surface proteins: CD16A, an activating Fc receptor expressed on NK cells and macrophages, and EGFR, a receptor tyrosine kinase frequently overexpressed on a variety of solid tumors.[1][2][3] This dual-targeting mechanism effectively forms a synapse between the innate immune effector cell and the cancer cell, triggering potent anti-tumor responses.
The design of this compound as a tetravalent antibody, with two binding sites for both CD16A and EGFR, enhances its avidity and promotes robust and sustained binding to both cell types. A key feature of this compound is that its binding to CD16A is independent of the Fc-binding site, which minimizes competition with circulating immunoglobulin G (IgG) in the blood. Furthermore, this compound's anti-tumor activity is not dependent on inhibiting EGFR signaling pathways, allowing it to be effective against tumors with downstream mutations in genes like KRAS and BRAF that confer resistance to traditional EGFR inhibitors.
Interaction with Natural Killer (NK) Cells
Upon binding to CD16A on NK cells and EGFR on tumor cells, this compound potently induces Antibody-Dependent Cell-mediated Cytotoxicity (ADCC). This process involves the release of cytotoxic granules from the NK cell, containing perforin and granzymes, which induce apoptosis in the target tumor cell. Clinical studies have shown that this compound treatment leads to the activation of NK cells, as evidenced by the upregulation of activation markers such as CD69 and the proliferation marker Ki-67. Interestingly, a transient decrease in circulating NK cells has been observed, potentially indicating their migration into the tumor microenvironment.
Interaction with Macrophages
In addition to its effects on NK cells, this compound also engages macrophages through CD16A binding, leading to Antibody-Dependent Cellular Phagocytosis (ADCP). This process involves the engulfment and subsequent degradation of the tumor cell by the macrophage. Preclinical studies have demonstrated that this compound can induce robust phagocytosis of EGFR-expressing tumor cells by different macrophage subtypes. This activity is crucial, especially in the context of the tumor microenvironment, which is often infiltrated with macrophages.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies, providing a comparative overview of this compound's binding affinities and functional activities.
Table 1: Binding Affinity of this compound
| Target | Cell Type | Method | Affinity (KD) | Reference |
| CD16A | NK Cells | Flow Cytometry | Low nanomolar range | |
| CD16A | Macrophages | Flow Cytometry | 13.4 ± 11.2 nM | |
| EGFR | Various Tumor Cell Lines | Not Specified | Nanomolar range (<100 nM) |
Table 2: this compound-mediated Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) against Various Tumor Cell Lines
| Cell Line | Tumor Type | EGFR Expression | KRAS/BRAF Status | ADCC Potency (EC50, pM) | Efficacy (Emax, %) | Reference |
| DK-MG | Glioblastoma | High | Not Specified | 0.7 ± 0.4 | 92.9 ± 19.3 | |
| SW-982 | Synovial Sarcoma | Intermediate | Not Specified | 47.7 ± 19.0 | Not Specified | |
| LoVo | Colorectal Cancer | Low | KRAS/BRAF mutated | Not Specified | 21.2 | |
| HCT-116 | Colorectal Cancer | Low | KRAS mutated | Not Specified | Not Specified |
Note: The potency and efficacy of this compound-mediated ADCC did not show a direct correlation with the level of EGFR expression on the tumor cells.
Table 3: this compound-mediated Antibody-Dependent Cellular Phagocytosis (ADCP)
| Target Cell Line | EGFR Expression | Fold Increase in ADCP (vs. no antibody) | Reference |
| DK-MG | High | 7.1 | |
| HCT-116 | Low | 11.7 |
Table 4: Cytokine Release Profile
| Cytokine | In Vitro (Human PBMCs) | In Vivo (Cynomolgus Monkeys) | Clinical Studies (Patients) | Reference |
| IL-6 | Detected | Transient elevation, returned to baseline within 24 hours | Not upregulated | |
| IFNγ | Detected | Not Specified | Increased at doses ≥160 mg | |
| TNFα | Detected | Not Specified | Increased at doses ≥160 mg |
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used to characterize the interaction of this compound with NK cells and macrophages.
Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) Assay
Objective: To quantify the ability of this compound to induce NK cell-mediated lysis of EGFR-expressing tumor cells.
Methodology: A calcein-release assay is a standard method used.
-
Target Cell Preparation:
-
EGFR-expressing tumor cells are harvested and washed.
-
Cells are labeled with a fluorescent dye, Calcein-AM, which becomes fluorescent upon cleavage by intracellular esterases in live cells.
-
-
Effector Cell Preparation:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.
-
NK cells are enriched from the PBMC population.
-
-
Co-culture and Lysis Measurement:
-
Calcein-labeled target cells are co-cultured with effector NK cells at a specific effector-to-target (E:T) ratio (e.g., 5:1).
-
Increasing concentrations of this compound or control antibodies are added to the co-culture.
-
The plate is incubated for a defined period (e.g., 4 hours) to allow for cell lysis.
-
The amount of calcein released into the supernatant from lysed cells is measured using a fluorescence plate reader.
-
Percentage of specific lysis is calculated relative to spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).
-
EC50 values (the concentration of antibody required to induce 50% of the maximal specific lysis) are determined by non-linear regression analysis.
-
Antibody-Dependent Cellular Phagocytosis (ADCP) Assay
Objective: To measure the capacity of this compound to promote macrophage-mediated phagocytosis of tumor cells.
Methodology: Flow cytometry-based assays are commonly employed.
-
Macrophage Differentiation:
-
Monocytes are isolated from healthy donor PBMCs.
-
Monocytes are differentiated into macrophages by culturing them in the presence of macrophage colony-stimulating factor (M-CSF).
-
-
Target Cell Labeling:
-
EGFR-expressing tumor cells are labeled with a fluorescent dye such as CMFDA (CellTracker™ Green) or a pH-sensitive dye that fluoresces in the acidic environment of the phagosome.
-
-
Co-culture and Phagocytosis:
-
Differentiated macrophages are co-cultured with the fluorescently labeled tumor cells at a specific E:T ratio.
-
This compound or control antibodies are added to the co-culture.
-
The cells are incubated for a period (e.g., 4 hours) to allow for phagocytosis.
-
-
Flow Cytometry Analysis:
-
Cells are harvested and stained with a fluorescently labeled antibody against a macrophage-specific marker (e.g., CD11b).
-
The percentage of macrophages that have engulfed tumor cells (double-positive for the macrophage marker and the target cell label) is quantified by flow cytometry.
-
The fold-increase in phagocytosis is calculated relative to a no-antibody control.
-
NK Cell Activation Assay
Objective: To assess the activation status of NK cells following this compound treatment.
Methodology: Flow cytometry is used to measure the expression of activation markers.
-
Sample Collection: Peripheral blood samples are collected from patients at baseline and at various time points after this compound administration.
-
Cell Staining:
-
PBMCs are isolated from the blood samples.
-
The cells are stained with a cocktail of fluorescently labeled antibodies against specific cell surface markers to identify NK cells (e.g., CD3-, CD56+) and activation markers (e.g., CD69, Ki-67).
-
-
Flow Cytometry Analysis:
-
The stained cells are analyzed using a flow cytometer.
-
The percentage of NK cells expressing the activation markers is quantified.
-
Cytokine Release Assay
Objective: To measure the levels of cytokines released by immune cells in response to this compound.
Methodology:
-
In Vitro:
-
Human PBMCs are co-cultured with EGFR-expressing tumor cells in the presence of varying concentrations of this compound.
-
After a specific incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentrations of various cytokines (e.g., IL-6, IFNγ, TNFα) in the supernatant are measured using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
-
In Vivo/Clinical:
-
Serum samples are collected from cynomolgus monkeys or patients at different time points before and after this compound administration.
-
Cytokine levels in the serum are quantified using appropriate immunoassays.
-
Visualizing the Interactions of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the core mechanisms and experimental workflows described in this guide.
Caption: Mechanism of Action of this compound.
Caption: ADCC Assay Experimental Workflow.
References
Unraveling the Mode of Action of AFM24: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AFM24 is a first-in-class, tetravalent, bispecific innate cell engager (ICE®) designed to treat epidermal growth factor receptor (EGFR)-expressing solid tumors.[1] Its novel mechanism of action circumvents the limitations of current EGFR-targeting therapies by redirecting the body's innate immune system to attack cancer cells, irrespective of their EGFR mutational status.[2][3] This technical guide provides an in-depth exploration of the distinguishing features of this compound's mode of action, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Core Mechanism: Bridging Innate Immunity and Tumor Cells
This compound is engineered to simultaneously bind to two key targets:
-
CD16A (FcγRIIIa): A potent activating receptor expressed on natural killer (NK) cells and macrophages.[2]
-
EGFR: A clinically validated tumor antigen frequently overexpressed on a variety of solid tumors.[4]
This dual-targeting capability forms a physical bridge between innate immune effector cells and EGFR-positive tumor cells. The tetravalent structure of this compound, featuring two binding sites for each target, enhances its avidity, leading to robust and sustained engagement.
The primary modes of action triggered by this engagement are:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Upon binding to CD16A on NK cells, this compound potently activates these cells to release cytotoxic granules, inducing apoptosis in the targeted tumor cells.
-
Antibody-Dependent Cellular Phagocytosis (ADCP): By engaging CD16A on macrophages, this compound stimulates these phagocytic cells to engulf and destroy EGFR-expressing tumor cells.
A key distinguishing feature of this compound is that its anti-tumor activity is independent of inhibiting the EGFR signaling pathway. This allows it to be effective against tumors with resistance-conferring mutations in downstream signaling components like KRAS and BRAF.
Quantitative Analysis of this compound's Biological Activity
The efficacy of this compound has been quantified through various preclinical and clinical studies. The following tables summarize key quantitative data regarding its binding affinity and cytotoxic potency.
Table 1: Binding Affinity of this compound
| Target | Cell Type/Molecule | Method | Affinity (KD) | Reference |
| CD16A | NK cells | Flow Cytometry | 6.2 ± 2.0 nM (without IgG) | |
| 11.8 ± 4.3 nM (with polyclonal IgG) | ||||
| EGFR | Various tumor cell lines | Not Specified | Nanomolar range (<100 nM) |
Table 2: In Vitro Cytotoxicity (ADCC) of this compound against EGFR-Expressing Tumor Cell Lines
| Cell Line | Tumor Type | KRAS/BRAF Status | EC50 (pM) | Emax (%) | Reference |
| DK-MG | Glioblastoma | Not Specified | Not Specified | 92.9 ± 19.3 | |
| HCT-116 | Colorectal Carcinoma | KRAS mutant | Not Specified | Not Specified | |
| LoVo | Colorectal Carcinoma | Not Specified | Not Specified | 21.2 | |
| MCF-7 | Breast Cancer | Not Specified | Picomolar range | Not Specified | |
| Various | Various | Not Specified | 0.7 ± 0.4 to 47.7 ± 19.0 | Not Specified |
Visualizing the Molecular and Experimental Landscape
To further elucidate the mechanisms and methodologies associated with this compound, the following diagrams are provided.
Caption: this compound's mechanism of action, bridging innate immune cells with a tumor cell.
Caption: Workflow for an in vitro ADCC cytotoxicity assay.
Caption: Logical flow from this compound's features to its therapeutic effect.
Detailed Experimental Protocols
To facilitate the replication and further investigation of this compound's properties, detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in mediating NK cell-dependent lysis of EGFR-positive tumor cells.
Materials:
-
EGFR-expressing target tumor cell lines (e.g., DK-MG, HCT-116).
-
Calcein-AM fluorescent dye.
-
Primary human NK cells (isolated from healthy donor PBMCs).
-
This compound antibody.
-
Culture medium and supplements.
-
96-well plates.
-
Fluorescence plate reader.
Methodology:
-
Target Cell Labeling:
-
Harvest target tumor cells and wash them with PBS.
-
Resuspend cells in culture medium containing Calcein-AM at a final concentration of 10 µM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells three times with culture medium to remove excess dye.
-
Resuspend the labeled cells at a concentration of 1x105 cells/mL.
-
-
Effector Cell Preparation:
-
Isolate primary human NK cells from peripheral blood mononuclear cells (PBMCs) using a negative selection kit.
-
Resuspend the purified NK cells in culture medium at a concentration of 5x105 cells/mL to achieve an Effector:Target (E:T) ratio of 5:1.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in culture medium.
-
In a 96-well plate, add 50 µL of the labeled target cell suspension to each well.
-
Add 50 µL of the appropriate this compound dilution to the wells.
-
Add 100 µL of the NK cell suspension to each well.
-
Include control wells for spontaneous release (target cells only) and maximum release (target cells with lysis buffer).
-
-
Incubation and Measurement:
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Measure the fluorescence of the supernatant using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Plot the percentage of specific lysis against the log of the this compound concentration.
-
Determine the EC50 and Emax values by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Protocol 2: Flow Cytometry-Based Binding Assay
Objective: To determine the binding affinity (KD) of this compound to CD16A on NK cells and EGFR on tumor cells.
Materials:
-
Target cells (primary human NK cells or EGFR+ tumor cell lines).
-
This compound antibody.
-
Fluorescently labeled secondary antibody (if this compound is not directly labeled).
-
Flow cytometry buffer (e.g., PBS with 2% FBS).
-
Flow cytometer.
Methodology:
-
Cell Preparation:
-
Harvest and wash the target cells.
-
Resuspend the cells in flow cytometry buffer at a concentration of 1x106 cells/mL.
-
-
Staining:
-
Prepare serial dilutions of this compound in flow cytometry buffer.
-
Add 100 µL of cell suspension to each tube.
-
Add 100 µL of the appropriate this compound dilution to each tube.
-
Incubate for 1 hour on ice, protected from light.
-
Wash the cells twice with flow cytometry buffer.
-
If using an unlabeled primary antibody, resuspend the cells in 100 µL of a fluorescently labeled secondary antibody solution and incubate for 30 minutes on ice.
-
Wash the cells twice with flow cytometry buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in 500 µL of flow cytometry buffer.
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
Determine the median fluorescence intensity (MFI) for each sample.
-
Plot the MFI against the log of the this compound concentration.
-
Calculate the KD value by fitting the data to a one-site binding (hyperbola) equation.
-
Conclusion
This compound represents a significant advancement in cancer immunotherapy with its unique mode of action that effectively harnesses the innate immune system. Its ability to potently induce ADCC and ADCP against a broad range of EGFR-expressing tumors, independent of their mutational status, positions it as a promising therapeutic candidate for patients who have exhausted other treatment options. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working to further understand and develop this innovative class of innate cell engagers.
References
Foundational Research on AFM24: A Bispecific Innate Cell Engager for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AFM24 is a novel, tetravalent, bispecific innate cell engager (ICE®) designed to bridge the innate immune system with tumor cells for targeted destruction. This technical guide provides an in-depth overview of the foundational research on this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining experimental methodologies. This compound co-engages CD16A on natural killer (NK) cells and macrophages, and the epidermal growth factor receptor (EGFR) on solid tumor cells. This dual targeting strategy redirects the cytotoxic capabilities of the innate immune system to eliminate cancer cells through antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP). A key feature of this compound is its activity independent of EGFR signaling pathways, offering a potential therapeutic option for patients with tumors resistant to conventional EGFR inhibitors.
Mechanism of Action: Bridging Innate Immunity and Tumor Cells
This compound is a tetravalent, bispecific antibody construct with two binding sites for CD16A and two for EGFR.[1][2] CD16A is an activating Fc receptor expressed on the surface of NK cells and macrophages.[1][3] EGFR is a receptor tyrosine kinase frequently overexpressed in various solid tumors and plays a role in cell proliferation and survival.[1]
By simultaneously binding to CD16A on innate immune cells and EGFR on tumor cells, this compound creates an immunological synapse, effectively redirecting the cytotoxic machinery of NK cells and the phagocytic activity of macrophages towards the tumor. This mechanism of action leads to tumor cell lysis via two primary pathways:
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): Engagement of CD16A on NK cells by this compound, which is cross-linked to an EGFR-expressing tumor cell, triggers the release of cytotoxic granules containing perforin and granzymes, inducing apoptosis in the cancer cell.
-
Antibody-Dependent Cellular Phagocytosis (ADCP): Similarly, this compound facilitates the engulfment and destruction of EGFR-positive tumor cells by macrophages through CD16A-mediated phagocytosis.
Crucially, this compound's efficacy is not dependent on inhibiting EGFR signaling pathways. This allows it to be effective against tumors with downstream mutations in pathways like KRAS and BRAF, which typically confer resistance to EGFR-targeting tyrosine kinase inhibitors (TKIs) and some monoclonal antibodies. Preclinical data have shown that this compound's activity is independent of EGFR expression levels.
Quantitative Data Summary
Preclinical In Vitro Potency
The potency of this compound in mediating ADCC has been evaluated across a panel of EGFR-expressing tumor cell lines. The half-maximal effective concentration (EC50) values demonstrate potent activity in the picomolar range.
| Cell Line | Tumor Type | EGFR Expression (SABC*) | KRAS/BRAF Status | This compound ADCC EC50 (pM) |
| Various | Multiple | Not specified | Mutated and Wild-Type | 0.7 ± 0.4 to 47.7 ± 19.0 |
*SABC: Standard Antibody Binding Capacity, a measure of cell surface antigen density.
Preclinical In Vivo Efficacy
In vivo studies in humanized mouse models have demonstrated the anti-tumor efficacy of this compound.
| Model | Tumor Type | Treatment | Dosage | Outcome |
| hu-NOG mice | A-431 (human epidermoid carcinoma) | This compound | 5, 15, and 45 mg/kg i.v. | Dose-dependent tumor growth inhibition |
Clinical Trial Efficacy (Monotherapy and Combination)
Clinical trials have evaluated this compound as both a monotherapy and in combination with other agents, such as the anti-PD-L1 antibody atezolizumab.
This compound Monotherapy (Phase 1/2a, NCT04259450)
| Patient Population | Number of Patients | Best Objective Response |
| EGFR-expressing solid tumors (heavily pretreated) | 35 | Stable Disease in 10 patients |
| EGFR mutant NSCLC | 15 | 2 confirmed partial responses, 5 stable disease |
| EGFR+ Colorectal Cancer | 16 | 1 confirmed stable disease with tumor reduction |
This compound in Combination with Atezolizumab (Phase 1/2a, NCT05109442)
| Patient Population | Number of Evaluable Patients | Confirmed Complete Response (CR) | Partial Responses (PRs) | Stable Disease (SD) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| EGFR wild-type NSCLC (progressed on anti-PD-L1 and chemotherapy) | 15 | 1 | 3 | 7 | 73.3% | 5.9 months |
| EGFR-WT NSCLC (failed prior CPI and chemotherapy) | 35 | 1 | 7 | Not specified | 77% | 5.5 months |
Experimental Protocols
In Vitro ADCC Assay
Objective: To determine the potency and efficacy of this compound in mediating NK cell-mediated cytotoxicity against EGFR-expressing tumor cells.
Methodology:
-
Effector Cells: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. NK cells are then enriched from this population.
-
Target Cells: A panel of EGFR-expressing tumor cell lines (e.g., various origins with different EGFR expression levels and KRAS/BRAF mutation status) are cultured.
-
Labeling: Target cells are labeled with a fluorescent dye, such as calcein-AM, which is retained by live cells.
-
Co-culture: Labeled target cells are co-cultured with NK cells at a specific effector-to-target (E:T) ratio (e.g., 0.3:1).
-
Treatment: Increasing concentrations of this compound are added to the co-culture. Control antibodies (e.g., anti-RSV/CD16A) are used as negative controls.
-
Incubation: The co-culture is incubated for a defined period (e.g., 4 hours).
-
Measurement of Lysis: The release of the fluorescent dye from lysed target cells into the supernatant is measured using a fluorescence plate reader. The percentage of specific lysis is calculated relative to spontaneous and maximum release controls.
-
Data Analysis: The EC50 values are determined by plotting the percentage of specific lysis against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.
In Vitro ADCP Assay
Objective: To assess the ability of this compound to induce macrophage-mediated phagocytosis of EGFR-expressing tumor cells.
Methodology:
-
Effector Cells: Human macrophages are generated from healthy donor PBMCs by in vitro culture in the presence of macrophage colony-stimulating factor (M-CSF).
-
Target Cells: EGFR-expressing tumor cells are labeled with a fluorescent dye like CMFDA.
-
Co-culture: Labeled target cells are co-cultured with macrophages at a specific E:T ratio (e.g., 5:1).
-
Treatment: this compound or control antibodies are added at various concentrations.
-
Incubation: The co-culture is incubated for a defined period (e.g., 4 hours).
-
Analysis by Flow Cytometry: Phagocytosis is quantified by flow cytometry, measuring the percentage of macrophages that have engulfed the fluorescently labeled tumor cells (i.e., double-positive for a macrophage marker like CD11b and the target cell label).
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., humanized hIL-15 boosted NOG mice) are used, which can accept human tumor xenografts and have functional human immune cells.
-
Tumor Implantation: Human tumor cells (e.g., A-431) are subcutaneously inoculated into the mice.
-
Treatment Initiation: When tumors reach a specific volume (e.g., 50-100 mm³), treatment with this compound or a vehicle control is initiated.
-
Dosing Regimen: this compound is administered intravenously (i.v.) at different dose levels (e.g., 5, 15, and 45 mg/kg) on a weekly schedule.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth curves of the different treatment groups are compared.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of immune cell infiltration by techniques such as fluorescence-activated cell sorting (FACS).
Phase 1/2a Clinical Trial Design (Combination Therapy)
Objective: To evaluate the safety, tolerability, and preliminary efficacy of this compound in combination with atezolizumab in patients with advanced EGFR-expressing solid tumors.
Methodology (NCT05109442):
-
Study Design: An open-label, non-randomized, multicenter, dose-escalation (Phase 1) and dose-expansion (Phase 2a) study.
-
Patient Population: Patients with advanced, histologically confirmed EGFR-positive malignancies who have progressed after prior therapies.
-
Treatment Regimen:
-
Safety Lead-in: A single dose of this compound is administered 7 days before the first combination treatment.
-
Dose Escalation (Phase 1): A traditional 3+3 design is used to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound. Escalating doses of this compound are given as weekly intravenous infusions, while atezolizumab is administered at a fixed dose (e.g., 840 mg) biweekly.
-
Dose Expansion (Phase 2a): The RP2D of this compound in combination with atezolizumab is further evaluated in specific tumor cohorts.
-
-
Endpoints:
-
Primary Endpoints: Dose-limiting toxicities (Phase 1) and overall response rate (ORR) per RECIST v1.1 (Phase 2a).
-
Secondary Endpoints: Safety, pharmacokinetics, immunogenicity, progression-free survival (PFS), duration of response (DOR), and disease control rate (DCR).
-
-
Tumor Assessments: Tumor responses are assessed at baseline and at regular intervals during treatment.
Visualizations
Caption: this compound bridges innate immune cells and tumor cells.
Caption: Workflow for an in vitro ADCC assay.
References
Unlocking the Innate Immune System: An In-depth Technical Guide to the Therapeutic Potential of AFM24
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of AFM24, a novel tetravalent, bispecific innate cell engager (ICE®) designed to redirect the immune system against Epidermal Growth Factor Receptor (EGFR)-expressing solid tumors. By engaging CD16A on natural killer (NK) cells and macrophages, this compound offers a distinct mechanism of action with the potential to overcome limitations of current EGFR-targeted therapies.
Core Mechanism of Action: A Dual Approach to Tumor Cell Lysis
This compound is engineered to simultaneously bind to EGFR on tumor cells and the activating receptor CD16A on innate immune cells, primarily NK cells and macrophages.[1][2] This dual engagement effectively forms a cytotoxic synapse, leading to tumor cell destruction through two primary mechanisms:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Upon binding to CD16A on NK cells, this compound triggers the release of cytotoxic granules containing perforin and granzymes, inducing apoptosis in the targeted tumor cells.[3][4]
-
Antibody-Dependent Cellular Phagocytosis (ADCP): By engaging CD16A on macrophages, this compound opsonizes tumor cells, marking them for engulfment and destruction by these phagocytic immune cells.[3]
A key feature of this compound is its ability to activate the immune system irrespective of EGFR mutational status (e.g., KRAS, BRAF), a common resistance mechanism to EGFR-targeted tyrosine kinase inhibitors (TKIs) and monoclonal antibodies.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound, demonstrating its binding affinities, in vitro potency, and clinical activity.
Preclinical Data
Table 1: Binding Affinity of this compound
| Target Cell/Protein | Dissociation Constant (KD) | Measurement Method | Reference |
| Human NK Cells (CD16A) | 6.2 ± 2.0 nM | Flow Cytometry | |
| Human Macrophages (CD16A) | 13.4 ± 11.2 nM | Flow Cytometry | |
| DK-MG (Glioma) Cells (EGFR) | 2.6 ± 1.2 nM | Flow Cytometry | |
| HCT-116 (Colorectal) Cells (EGFR) | 89.8 ± 63 nM | Flow Cytometry |
Table 2: In Vitro Cytotoxicity of this compound (ADCC)
| Target Cell Line | EGFR Expression | KRAS/BRAF Status | EC50 (pM) | Reference |
| DK-MG (Glioma) | High | Wild-type | 0.7 ± 0.4 | |
| A-431 (Squamous) | High | Wild-type | 1.9 ± 1.5 | |
| HCT-116 (Colorectal) | Low | KRAS G13D | 3.3 | |
| LoVo (Colorectal) | Intermediate | KRAS G13D, BRAF V600E | 3.4 ± 0.6 | |
| COLO 205 (Colorectal) | Intermediate | BRAF V600E | 30.4 ± 25.6 |
Table 3: In Vitro Phagocytic Activity of this compound (ADCP)
| Target Cell Line | Fold Increase in Phagocytosis (vs. no antibody) | Reference |
| DK-MG (EGFRhigh) | 7.1 | |
| HCT-116 (EGFRlow, KRAS mutant) | 11.7 |
Clinical Data
Table 4: Clinical Activity of this compound Monotherapy (this compound-101 Study)
| Indication | Number of Patients | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| EGFR-mutant NSCLC | 15 | 13% (2 Partial Responses) | 47% (5 Stable Disease) | |
| Colorectal Cancer (Stage 4) | 16 | 0% | 1 patient with stable disease |
Table 5: Clinical Activity of this compound in Combination with Atezolizumab (this compound-102 Study)
| Indication | Number of Patients | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Reference |
| EGFR wild-type NSCLC | 17 | 23.5% (4 Objective Responses) | 71% | 5.9 months | |
| EGFR-mutant NSCLC | 13 (response-evaluable) | 30.8% (4 Objective Responses) | Not Reported | Not Reported |
Detailed Experimental Protocols
Binding Affinity Measurement by Flow Cytometry
Objective: To determine the apparent binding affinity (KD) of this compound to CD16A on immune cells and EGFR on tumor cells.
Materials:
-
This compound antibody
-
Control antibodies (e.g., anti-RSV/CD16A, anti-EGFR/RSV)
-
Target cells: Enriched primary human NK cells, in vitro differentiated human macrophages, or various EGFR-expressing tumor cell lines.
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Fluorescently labeled secondary antibody (if this compound is not directly labeled)
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest and wash the target cells, then resuspend in flow cytometry buffer to a concentration of 1-2 x 106 cells/mL.
-
Antibody Dilution: Prepare a serial dilution of this compound and control antibodies in flow cytometry buffer.
-
Incubation: Add 100 µL of the cell suspension to each well of a 96-well plate. Add 100 µL of the diluted antibodies to the respective wells.
-
Binding: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for antibody binding.
-
Washing: Centrifuge the plate and wash the cells twice with cold flow cytometry buffer to remove unbound antibody.
-
Secondary Antibody Staining (if applicable): If this compound is not directly labeled, resuspend the cells in a solution containing a fluorescently labeled secondary antibody and incubate for 30 minutes on ice in the dark.
-
Final Wash: Wash the cells twice with cold flow cytometry buffer.
-
Data Acquisition: Resuspend the cells in flow cytometry buffer and acquire data on a flow cytometer.
-
Data Analysis: The median fluorescence intensity (MFI) is plotted against the antibody concentration. The KD value is calculated using non-linear regression analysis (e.g., one-site specific binding model) in appropriate software (e.g., GraphPad Prism).
In Vitro ADCC Assay
Objective: To measure the ability of this compound to induce NK cell-mediated cytotoxicity against EGFR-expressing tumor cells.
Materials:
-
This compound antibody
-
Target tumor cells (e.g., SW-982, Panc 08.13)
-
Effector cells: Primary human NK cells isolated from peripheral blood mononuclear cells (PBMCs)
-
Calcein-AM (or other cytotoxicity marker)
-
Assay medium (e.g., RPMI 1640 with 10% FBS)
-
96-well plates
-
Fluorescence plate reader
Protocol:
-
Target Cell Labeling: Label the target tumor cells with Calcein-AM according to the manufacturer's instructions. This fluorescent dye is retained in the cytoplasm of live cells and released upon cell lysis.
-
Cell Plating: Plate the labeled target cells in a 96-well plate at a density of 1 x 104 cells/well.
-
Effector Cell Preparation: Isolate and prepare primary human NK cells.
-
Co-culture: Add the NK cells to the wells containing the target cells at a specific effector-to-target (E:T) ratio (e.g., 5:1).
-
Antibody Addition: Add serial dilutions of this compound or control antibodies to the co-culture.
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
Measurement of Lysis: Centrifuge the plate and transfer the supernatant to a new plate. Measure the fluorescence of the released calcein in the supernatant using a fluorescence plate reader.
-
Data Analysis:
-
Spontaneous Release: Fluorescence from wells with target cells and medium only.
-
Maximum Release: Fluorescence from wells with target cells lysed with a detergent (e.g., Triton X-100).
-
Percent Specific Lysis Calculation:
-
The EC50 values are determined by plotting the percent specific lysis against the antibody concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
In Vitro ADCP Assay
Objective: To assess the ability of this compound to mediate macrophage phagocytosis of EGFR-expressing tumor cells.
Materials:
-
This compound antibody
-
Target tumor cells (e.g., DK-MG, HCT-116)
-
Effector cells: Human macrophages differentiated from peripheral blood monocytes.
-
Fluorescent dye for labeling target cells (e.g., CMFDA)
-
Assay medium
-
96-well plates
-
Flow cytometer
Protocol:
-
Macrophage Differentiation: Isolate monocytes from human PBMCs and differentiate them into macrophages using M-CSF.
-
Target Cell Labeling: Label the target tumor cells with a fluorescent dye like CMFDA.
-
Co-culture: Co-culture the labeled target cells with the macrophages at a specific E:T ratio (e.g., 5:1) in a 96-well plate.
-
Antibody Addition: Add this compound or control antibodies at various concentrations to the co-culture.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for phagocytosis.
-
Sample Preparation for Flow Cytometry: Gently harvest the cells. Stain the macrophages with a fluorescently labeled antibody against a macrophage-specific marker (e.g., CD11b) that is different from the target cell label.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Phagocytosis is quantified as the percentage of macrophages that are double-positive for the macrophage marker and the target cell label. The results are often expressed as a phagocytic score or fold increase over the no-antibody control.
Mandatory Visualizations
Signaling Pathway Diagram
This compound Mechanism of Action
Experimental Workflow Diagram
In Vitro ADCC Assay Workflow
Logical Relationship Diagram
This compound Development Pathway
References
Methodological & Application
AFM24 Phase 1/2a Clinical Trial: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the clinical trial design and protocols for the investigational innate cell engager, AFM24. The information is compiled from publicly available clinical trial information and publications.
Introduction to this compound
This compound is a first-in-class, tetravalent, bispecific antibody that engages the innate immune system to fight tumors. It is designed to bind to CD16A on natural killer (NK) cells and macrophages, and to the epidermal growth factor receptor (EGFR) on tumor cells.[1] This dual-targeting mechanism redirects the cytotoxic activity of NK cells and the phagocytic activity of macrophages towards EGFR-expressing cancer cells, inducing antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), respectively.[1]
Mechanism of Action: this compound Signaling Pathway
This compound's primary mode of action is to bridge innate immune cells with tumor cells, leading to tumor cell destruction. Unlike traditional EGFR inhibitors, this compound's activity is independent of EGFR signaling pathway inhibition.
Caption: Mechanism of action of this compound, an innate cell engager.
Phase 1/2a Clinical Trial Designs
This compound has been evaluated in several Phase 1/2a clinical trials, both as a monotherapy and in combination with other anti-cancer agents. These trials follow a similar structure, beginning with a dose-escalation phase (Phase 1) to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D), followed by a dose-expansion phase (Phase 2a) to evaluate the efficacy and safety in specific patient cohorts.
Key Clinical Trials:
-
NCT04259450: A study of this compound monotherapy in patients with advanced solid cancers.[2]
-
NCT05109442: A study of this compound in combination with atezolizumab (an anti-PD-L1 inhibitor) in patients with advanced or metastatic EGFR-expressing cancers.[3][4]
-
NCT05099549: A study of this compound in combination with SNK01 (autologous natural killer cells) in patients with advanced/metastatic EGFR-expressing cancers.
Phase 1 Dose Escalation Design
The dose-escalation phase of these trials typically follows a standard 3+3 design to identify the MTD/RP2D.
Caption: Standard 3+3 Dose Escalation Design Workflow.
Quantitative Data Summary
The following tables summarize key quantitative data from the this compound Phase 1/2a clinical trials.
Table 1: Dose Escalation and Recommended Phase 2 Dose (RP2D)
| Clinical Trial | Investigational Agent(s) | Phase 1 Dose Escalation Cohorts (this compound) | Recommended Phase 2 Dose (RP2D) of this compound |
| NCT04259450 | This compound Monotherapy | 14 mg, 40 mg, 80 mg, 160 mg, 320 mg, 480 mg, 720 mg | 480 mg weekly |
| NCT05109442 | This compound + Atezolizumab | Starting dose: 160 mg; Escalation to 480 mg | 480 mg weekly |
| NCT05099549 | This compound + SNK01 | 160 mg, 480 mg | Not yet established |
Table 2: Dosing of Combination Agents
| Clinical Trial | Combination Agent | Dosing Regimen |
| NCT05109442 | Atezolizumab | 840 mg intravenously every two weeks |
| NCT05099549 | SNK01 (Autologous NK Cells) | 4.0 x 10⁹ cells intravenously weekly |
Table 3: Patient Population and Eligibility Criteria
| Criteria | Details |
| Age | ≥ 18 years |
| Tumor Type | Advanced or metastatic solid tumors known to express EGFR |
| EGFR Expression | Histological or cytological staining of EGFR in >1% of tumor cells |
| Prior Treatment | Disease progression after at least one prior line of therapy |
| Performance Status | ECOG Performance Status of 0 or 1 |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
Protocol 1: Tumor Assessment and Response Evaluation
Objective: To evaluate the anti-tumor activity of this compound alone or in combination with other agents.
Methodology:
-
Imaging Modality: Computed tomography (CT) is the preferred imaging modality. Baseline scans should be performed within 4 weeks prior to the start of treatment.
-
Scan Schedule: Tumor assessments are performed at baseline and then at regular intervals, typically every 8 weeks for the first year, and every 12 weeks thereafter.
-
Response Criteria: Tumor response is evaluated according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).
-
Target Lesions: Up to a maximum of 5 target lesions, with a maximum of 2 per organ, are selected for measurement. The sum of the longest diameters (SLD) of all target lesions is calculated.
-
Non-Target Lesions: All other lesions are identified as non-target lesions and are followed for unequivocal progression.
-
Response Categories:
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the SLD of target lesions, taking as reference the baseline SLD.
-
Progressive Disease (PD): At least a 20% increase in the SLD of target lesions from the smallest sum on study (nadir), and an absolute increase of at least 5 mm. The appearance of one or more new lesions is also considered progression.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
-
-
Confirmation: A response of CR or PR requires confirmation by a subsequent tumor assessment at least 4 weeks later.
Caption: RECIST v1.1 Tumor Response Assessment Workflow.
Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
Objective: To evaluate the pharmacokinetic and pharmacodynamic profiles of this compound.
Methodology:
-
Sample Collection: Blood samples are collected at pre-specified time points before, during, and after this compound infusion.
-
Pharmacokinetic (PK) Analysis:
-
Assay: Serum concentrations of this compound are determined using a validated enzyme-linked immunosorbent assay (ELISA).
-
Parameters: Key PK parameters such as maximum concentration (Cmax), area under the curve (AUC), and half-life (t1/2) are calculated.
-
-
Pharmacodynamic (PD) Analysis:
-
Receptor Occupancy: CD16A receptor occupancy on NK cells is measured by flow cytometry to assess the extent of target engagement.
-
Biomarker Analysis: Changes in the levels of cytokines (e.g., IL-6) and other immune-related biomarkers in the blood are measured using multiplex immunoassays. Paired tumor biopsies may be taken to analyze the tumor microenvironment for immune cell infiltration and activation.
-
Protocol 3: Safety and Tolerability Assessment
Objective: To monitor and evaluate the safety and tolerability of this compound.
Methodology:
-
Adverse Event (AE) Monitoring: All adverse events are recorded and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).
-
Dose-Limiting Toxicity (DLT) Assessment: In the dose-escalation phase, DLTs are assessed during the first cycle of treatment. A DLT is typically a severe, treatment-related adverse event that is considered unacceptable.
-
Laboratory Tests: Hematology and clinical chemistry parameters are monitored regularly.
-
Physical Examinations: Regular physical examinations are conducted.
-
Immunogenicity: The development of anti-drug antibodies (ADAs) against this compound is assessed.
These protocols provide a foundational understanding of the clinical evaluation of this compound. For specific details and any amendments, referring to the official clinical trial records on platforms like ClinicalTrials.gov is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Study to Assess this compound in Combination With Atezolizumab in Selected Advanced/Metastatic EGFR-expressing Cancers | Clinical Research Trial Listing ( Advanced Solid Tumor ) ( NCT05109442 ) [trialx.com]
Application Notes and Protocols for In Vitro Assessment of AFM24-Mediated ADCC and ADCP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro efficacy of AFM24, a tetravalent bispecific antibody that engages innate immune cells to target EGFR-expressing tumor cells. The following sections detail the methodologies for evaluating Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) and Antibody-Dependent Cellular Phagocytosis (ADCP) mediated by this compound.
This compound is an innate cell engager (ICE®) designed to bind simultaneously to CD16A on Natural Killer (NK) cells and macrophages, and to the Epidermal Growth Factor Receptor (EGFR) on tumor cells.[1][2] This dual-targeting mechanism redirects the cytotoxic capabilities of these immune cells towards EGFR-expressing solid tumors, triggering both ADCC and ADCP.[1][2][3] A key feature of this compound is its ability to bind to a distinct region on CD16A that does not overlap with the Fc-binding site, allowing it to function effectively even in the presence of competing immunoglobulins. Furthermore, its activity is independent of the EGFR signaling pathway and the KRAS/BRAF mutational status of the tumor cells.
Key Signaling Pathway and Mechanism of Action
The fundamental mechanism of this compound involves bridging an innate immune effector cell (like an NK cell or macrophage) with an EGFR-positive tumor cell. This cross-linking activates the effector cell, leading to the destruction of the tumor cell through either the release of cytotoxic granules (ADCC) or engulfment (ADCP).
Section 1: Assessment of this compound-Mediated ADCC
This section outlines the protocol for quantifying the ability of this compound to induce ADCC by NK cells against EGFR-positive tumor cells. A common method is the Calcein-AM release assay, which measures the lysis of target cells.
Experimental Workflow: ADCC Assay
The workflow for the ADCC assay involves preparing the effector and target cells, co-culturing them with this compound, and then measuring the release of a fluorescent dye from the lysed target cells.
Quantitative Data Summary: this compound-Mediated ADCC
The following table summarizes the in vitro ADCC activity of this compound against various tumor cell lines with different EGFR expression levels. Potency (EC50) and efficacy (Emax) were determined from 4-hour calcein-release cytotoxicity assays using primary human NK cells as effectors.
| Target Cell Line | Cancer Type | EGFR Expression | EC50 (pM) | Emax (%) |
| DK-MG | Glioblastoma | High | 0.7 ± 0.4 | 92.9 ± 19.3 |
| FaDu | HNSCC | High | 1.1 ± 0.7 | 81.2 ± 10.1 |
| A-431 | Epidermoid Carcinoma | High | 1.7 ± 1.1 | 78.9 ± 11.5 |
| NCI-H292 | Mucoepidermoid Carcinoma | Intermediate | 4.0 ± 2.6 | 77.1 ± 12.3 |
| A-549 | Lung Carcinoma | Intermediate | 10.3 ± 5.6 | 68.4 ± 15.2 |
| SW-982 | Synovial Sarcoma | Intermediate | 2.5 ± 1.4 | 59.3 ± 9.8 |
| HCT-116 | Colorectal Carcinoma | Low | 47.7 ± 19.0 | 45.6 ± 13.7 |
| MCF-7 | Breast Carcinoma | Low | 2.1 ± 1.2 | 21.2 |
HNSCC: Head and Neck Squamous Cell Carcinoma. Data represents mean ± standard deviation from multiple independent experiments.
Detailed Protocol: ADCC Calcein-AM Release Assay
Materials:
-
This compound Antibody
-
EGFR-positive target tumor cell line (e.g., A-549)
-
Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
-
NK Cell Isolation Kit
-
Calcein-AM dye
-
RPMI-1640 medium with 10% FBS
-
96-well U-bottom plates
-
Fluorescence plate reader
Method:
-
Effector Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate NK cells from PBMCs using a negative selection NK cell isolation kit according to the manufacturer's instructions.
-
Resuspend the purified NK cells in RPMI-1640 with 10% FBS.
-
-
Target Cell Preparation:
-
Culture the target tumor cells to ~80% confluency.
-
Harvest the cells and wash them with PBS.
-
Label the target cells with Calcein-AM at a final concentration of 10 µM for 30 minutes at 37°C.
-
Wash the labeled cells three times with medium to remove excess dye.
-
Resuspend the cells at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Plate 100 µL of the labeled target cell suspension into each well of a 96-well plate (10,000 cells/well).
-
Prepare serial dilutions of this compound and control antibodies in culture medium.
-
Add 50 µL of the antibody dilutions to the appropriate wells.
-
Add 50 µL of the NK cell suspension to achieve the desired effector-to-target (E:T) ratio (e.g., 5:1).
-
For control wells:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with 2% Triton X-100.
-
-
-
Incubation and Measurement:
-
Centrifuge the plate at 200 x g for 3 minutes to pellet the cells.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant from each well to a new black 96-well plate.
-
Measure the fluorescence of the released Calcein-AM using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Plot the % specific lysis against the antibody concentration and use a non-linear regression model (sigmoidal dose-response) to determine the EC50 and Emax values.
-
Section 2: Assessment of this compound-Mediated ADCP
This section provides a protocol to measure the ability of this compound to induce phagocytosis of EGFR-positive tumor cells by macrophages. This is typically assessed by co-culturing fluorescently labeled tumor cells with macrophages and quantifying their uptake via flow cytometry or high-content imaging.
Experimental Workflow: ADCP Assay
The ADCP assay workflow involves the generation of macrophages, labeling of target cells, co-incubation with this compound, and subsequent analysis of phagocytosis.
Quantitative Data Summary: this compound-Mediated ADCP
This compound induces robust macrophage-mediated ADCP of tumor cells with both high and low levels of EGFR expression. The table below shows the fold increase in phagocytosis of different tumor cell lines in the presence of this compound compared to a no-antibody control.
| Target Cell Line | EGFR Expression | This compound Concentration | Fold Increase in ADCP vs. Control |
| DK-MG | High | 10 µg/mL | 7.1 |
| HCT-116 | Low | 10 µg/mL | 11.7 |
| A-549 | Intermediate | 30 µg/mL | Data not specified |
| SW-982 | Intermediate | 30 µg/mL | Data not specified |
Data is derived from co-culture experiments of human macrophages with fluorescently labeled tumor cells.
Detailed Protocol: ADCP Flow Cytometry Assay
Materials:
-
This compound Antibody
-
EGFR-positive target tumor cell line (e.g., DK-MG)
-
Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
-
CD14 MicroBeads for monocyte isolation
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
pHrodo Red AM Intracellular pH Indicator or CMFDA dye
-
Fluorochrome-conjugated anti-CD11b antibody
-
96-well U-bottom plates
-
Flow cytometer
Method:
-
Effector Cell Preparation (Macrophage Differentiation):
-
Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).
-
Culture the isolated monocytes in RPMI-1640 with 10% FBS and 50 ng/mL M-CSF for 7 days to differentiate them into M0 macrophages.
-
On the day of the assay, harvest the macrophages using gentle scraping.
-
-
Target Cell Preparation:
-
Culture the target tumor cells to ~80% confluency.
-
Harvest the cells and wash them with PBS.
-
Label the target cells with a fluorescent dye such as pHrodo Red (which fluoresces in the acidic environment of the phagosome) or CMFDA according to the manufacturer's protocol.
-
Wash the labeled cells to remove excess dye and resuspend them in assay medium.
-
-
Assay Setup:
-
Plate the differentiated macrophages in a 96-well plate.
-
Add the labeled target cells at an E:T ratio of 5:1.
-
Add this compound or control antibodies at the desired concentrations (e.g., 10 µg/mL).
-
Include a no-antibody control to measure baseline phagocytosis.
-
-
Incubation and Staining:
-
Incubate the plate for 4 hours at 37°C.
-
After incubation, gently wash the cells to remove non-phagocytosed target cells.
-
Stain the cells with a fluorochrome-conjugated anti-CD11b antibody to identify the macrophages.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the macrophage population (CD11b-positive cells).
-
Within the macrophage gate, quantify the percentage of cells that are also positive for the target cell label (e.g., pHrodo Red or CMFDA). This double-positive population represents macrophages that have phagocytosed tumor cells.
-
Calculate the phagocytic activity as the percentage of double-positive cells. The fold increase can be determined by normalizing the results from the this compound-treated wells to the no-antibody control wells.
-
References
Application Notes and Protocols for Preclinical Evaluation of AFM24 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
AFM24 is a tetravalent, bispecific innate cell engager (ICE®) that represents a promising therapeutic approach for EGFR-expressing solid tumors. It is designed to bind to the CD16A receptor on innate immune cells, such as natural killer (NK) cells and macrophages, and to the epidermal growth factor receptor (EGFR) on tumor cells. This dual-targeting mechanism redirects the cytotoxic capabilities of the innate immune system towards cancer cells, leading to their destruction through antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP). A key feature of this compound is its activity being independent of EGFR signaling pathways, suggesting potential efficacy against tumors with resistance to conventional EGFR inhibitors.[1][2][3][4][5]
These application notes provide a comprehensive overview of the preclinical animal models and protocols for evaluating the efficacy of this compound, supported by quantitative data from various studies.
Mechanism of Action
This compound acts as a bridge between innate immune cells and tumor cells. By engaging CD16A on NK cells and macrophages and EGFR on tumor cells, this compound facilitates a potent anti-tumor response. This mechanism is distinct from EGFR-targeting monoclonal antibodies and tyrosine kinase inhibitors, as it does not rely on the inhibition of EGFR signaling. This allows this compound to be effective regardless of the KRAS/BRAF mutational status of the tumor cells.
Data Presentation
In Vitro Efficacy of this compound-Mediated ADCC
The potency of this compound in inducing ADCC has been evaluated against a panel of EGFR-expressing tumor cell lines. The following table summarizes the half-maximal effective concentration (EC50) values.
| Cell Line | Tumor Type | EGFR Expression | KRAS/BRAF Mutation | Mean EC50 (pM) |
| DK-MG | Glioblastoma | High | Wild Type | 0.7 ± 0.4 |
| A-431 | Epidermoid Carcinoma | High | Wild Type | 1.9 ± 1.5 |
| HCT-116 | Colorectal Carcinoma | Low | KRAS G13D | 3.3 |
| HT-29 | Colorectal Carcinoma | Low | BRAF V600E | 3.3 ± 2.2 |
| LoVo | Colorectal Carcinoma | Low | KRAS G13D, BRAF V600E | 3.4 ± 0.6 |
| A-549 | Lung Carcinoma | Intermediate | KRAS G12S | 5.1 ± 2.8 |
| Panc 08.13 | Pancreatic Carcinoma | Low | KRAS G12D | 5.7 ± 3.6 |
| COLO-205 | Colorectal Carcinoma | Low | BRAF V600E | 30.4 ± 25.6 |
| SW-982 | Synovial Sarcoma | Intermediate | Wild Type | 47.7 ± 19.0 |
Data compiled from preclinical studies. EC50 values represent the concentration of this compound required to induce 50% of the maximal cell lysis.
In Vivo Efficacy of this compound in Humanized Mouse Models
The anti-tumor activity of this compound has been demonstrated in xenograft models using humanized mice.
| Animal Model | Tumor Cell Line | Treatment | Key Findings |
| Humanized NOG mice | A-431 | This compound (5, 15, 45 mg/kg, i.v., weekly) | Dose-dependent tumor growth inhibition. |
| Humanized NOG mice | A-431 | This compound (10 mg/kg) | Significant tumor growth inhibition compared to vehicle control. |
| hIL-15 NOG mice | MDA-MB-231 (i.p.) | This compound with NK cells | Dose-dependent tumor regression. |
This table summarizes the in vivo efficacy data from preclinical studies.
Experimental Protocols
In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This protocol describes a calcein-release assay to measure the ability of this compound to induce NK cell-mediated cytotoxicity against EGFR-positive tumor cells.
Materials:
-
EGFR-expressing target tumor cells
-
Human peripheral blood mononuclear cells (PBMCs) or isolated NK cells
-
This compound antibody
-
Control antibodies (e.g., isotype control)
-
Calcein AM
-
RPMI 1640 medium with 10% FBS
-
96-well plates
Protocol:
-
Target Cell Labeling:
-
Harvest target cells and wash with PBS.
-
Resuspend cells at 1 x 10^6 cells/mL in RPMI 1640.
-
Add Calcein AM to a final concentration of 10 µM.
-
Incubate for 30 minutes at 37°C.
-
Wash cells three times with RPMI 1640 to remove excess dye.
-
Resuspend labeled target cells in RPMI 1640 with 10% FBS.
-
-
Effector Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
(Optional) Isolate NK cells from PBMCs using a negative selection kit.
-
Resuspend effector cells in RPMI 1640 with 10% FBS.
-
-
ADCC Assay:
-
Plate 1 x 10^4 labeled target cells per well in a 96-well plate.
-
Add effector cells at the desired effector-to-target (E:T) ratio (e.g., 5:1).
-
Add serial dilutions of this compound or control antibodies.
-
Incubate the plate for 4 hours at 37°C.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Transfer 100 µL of supernatant to a new 96-well plate.
-
Measure the fluorescence of the supernatant using a fluorometer (excitation: 485 nm, emission: 520 nm).
-
-
Data Analysis:
-
Determine spontaneous release (target cells + effector cells, no antibody) and maximum release (target cells lysed with detergent).
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Plot the percentage of specific lysis against the antibody concentration to determine the EC50 value.
-
In Vivo Tumor Xenograft Model in Humanized Mice
This protocol outlines the establishment of a tumor xenograft in immunodeficient mice reconstituted with human immune cells to evaluate the in vivo efficacy of this compound.
Materials:
-
NOD-scid IL2Rgamma-null (NOG) mice
-
Human CD34+ hematopoietic stem cells or PBMCs
-
EGFR-expressing tumor cell line (e.g., A-431)
-
Matrigel
-
This compound antibody
-
Vehicle control (e.g., PBS)
-
Calipers
Protocol:
-
Humanization of Mice:
-
Irradiate NOG mice (e.g., 2.5 Gy).
-
Inject human CD34+ hematopoietic stem cells intravenously.
-
Allow 10-12 weeks for human immune cell engraftment. Monitor engraftment by flow cytometry of peripheral blood.
-
Alternatively, for short-term models, inject human PBMCs.
-
-
Tumor Implantation:
-
Harvest tumor cells and resuspend in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject 5 x 10^6 A-431 cells into the flank of each humanized mouse.
-
-
Treatment:
-
Monitor tumor growth using calipers.
-
When tumors reach a volume of 50-100 mm³, randomize mice into treatment groups (e.g., vehicle control, this compound at different doses).
-
Administer this compound or vehicle intravenously once weekly.
-
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: Volume = (length x width²) / 2.
-
Monitor mouse body weight and overall health.
-
At the end of the study, euthanize mice and excise tumors for further analysis (e.g., immunohistochemistry, flow cytometry).
-
-
Data Analysis:
-
Plot mean tumor volume over time for each treatment group.
-
Calculate tumor growth inhibition (TGI) at the end of the study.
-
Cynomolgus Monkey Toxicology Study
A 28-day repeated-dose toxicology study in cynomolgus monkeys is crucial for evaluating the safety profile of this compound.
Study Design:
-
Animals: Naive, purpose-bred cynomolgus monkeys.
-
Groups: Typically a vehicle control group and multiple this compound dose groups (e.g., 8, 24, and 75 mg/kg/week).
-
Administration: Intravenous infusion (e.g., 2-hour infusion) once weekly for 4 weeks.
-
Observation: A treatment period followed by a recovery period (e.g., 28 days) to assess for delayed toxicity and reversibility of effects.
Parameters Monitored:
-
Clinical Observations: Daily general health checks.
-
Body Weight: Weekly measurements.
-
Food Consumption: Daily qualitative assessment.
-
Ophthalmology: Pre-study and at the end of the treatment/recovery period.
-
Electrocardiography (ECG): Pre-study and at the end of the treatment/recovery period.
-
Clinical Pathology: Hematology, coagulation, and serum chemistry at multiple time points.
-
Pharmacokinetics (PK): Collection of serum samples to determine this compound concentration.
-
Pharmacodynamics (PD): Measurement of biomarkers such as serum cytokines (e.g., IL-6).
-
Anti-Drug Antibodies (ADA): Assessment of immunogenicity.
-
Anatomic Pathology: Full necropsy with organ weight measurements and histopathological examination of a comprehensive list of tissues.
Key Findings from Preclinical Toxicology:
-
This compound was well-tolerated in cynomolgus monkeys at doses up to 75 mg/kg administered weekly for 28 days.
-
No significant skin or organ toxicities were observed.
-
A transient, non-dose-dependent increase in IL-6 levels was detected 2-4 hours post-dose, which returned to baseline within 24 hours.
Conclusion
The preclinical evaluation of this compound in various animal models has demonstrated its potent anti-tumor efficacy and favorable safety profile. The in vitro and in vivo protocols described in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound and similar innate cell engagers. The data consistently show that this compound can effectively target and eliminate EGFR-expressing tumor cells, including those with resistance mutations to standard EGFR-targeted therapies, supporting its continued clinical development.
References
- 1. Preclinical evaluation of this compound, a novel CD16A-specific innate immune cell engager targeting EGFR-positive tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. affimed.com [affimed.com]
- 3. affimed.com [affimed.com]
- 4. Preclinical evaluation of this compound, a novel CD16A-specific innate immune cell engager targeting EGFR-positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Administering AFM24 in Combination with Atezolizumab
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of AFM24 in combination with atezolizumab for the treatment of advanced EGFR-expressing solid tumors. The information is based on the design and preliminary findings of the Phase 1/2a clinical trial NCT05109442 (this compound-102).
Mechanism of Action and Therapeutic Rationale
This compound is a first-in-class, tetravalent, bispecific Innate Cell Engager (ICE®) that targets the epidermal growth factor receptor (EGFR) on tumor cells and CD16A on natural killer (NK) cells and macrophages.[1][2] This dual binding redirects the patient's innate immune system to induce antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), leading to the destruction of EGFR-expressing cancer cells.[1][2] Atezolizumab is an immune checkpoint inhibitor that blocks the interaction between PD-L1 and its receptors, thereby enhancing the anti-tumor activity of the adaptive immune system.[1] The combination of this compound and atezolizumab is hypothesized to create a synergistic anti-tumor effect by engaging both the innate and adaptive immune systems.
Caption: Mechanism of action for this compound and atezolizumab combination therapy.
Clinical Trial Overview (NCT05109442)
The this compound-102 study is a Phase 1/2a open-label, non-randomized, multicenter trial evaluating the safety, tolerability, and efficacy of this compound in combination with atezolizumab in patients with advanced or metastatic EGFR-expressing solid tumors who have progressed after prior therapies.
Study Design
The study consists of two main parts: a dose escalation phase (Phase 1) and a dose expansion phase (Phase 2a).
-
Phase 1 (Dose Escalation): This phase aims to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D) of this compound when administered in combination with a fixed dose of atezolizumab. A traditional 3+3 dose escalation design is employed.
-
Phase 2a (Dose Expansion): Once the RP2D of this compound is established, this phase will further evaluate the safety and preliminary efficacy of the combination in specific cohorts of patients with EGFR-expressing tumors.
Caption: Workflow of the this compound-102 clinical trial.
Quantitative Data Summary
The following tables summarize the available quantitative data from the this compound-102 clinical trial.
Table 1: Dosing Regimen
| Drug | Phase | Dosage | Administration | Frequency |
| This compound | Phase 1 | Dose Escalation (starting at 160 mg) | Intravenous (IV) Infusion | Weekly |
| Phase 2a | Recommended Phase 2 Dose (480 mg) | Intravenous (IV) Infusion | Weekly | |
| Atezolizumab | Phase 1 & 2a | 840 mg | Intravenous (IV) Infusion | Bi-weekly (every 2 weeks) |
Data sourced from multiple reports on the this compound-102 trial.
Table 2: Preliminary Efficacy in EGFR Wild-Type Non-Small Cell Lung Cancer (NSCLC)
| Endpoint | Value | Patient Cohort (n) | Data Cutoff |
| Confirmed Complete Response (CR) | 1 | 15 | March 18, 2024 |
| Partial Responses (PR) | 3 | 15 | March 18, 2024 |
| Stable Disease (SD) | 7 | 15 | March 18, 2024 |
| Disease Control Rate (DCR) | 73.3% | 15 | March 18, 2024 |
| Median Progression-Free Survival (PFS) | 5.9 months | 15 | March 18, 2024 |
| Overall Response Rate (ORR) | 21% | 33 | November 14, 2024 |
| Disease Control Rate (DCR) | 76% | 33 | November 14, 2024 |
Data is based on preliminary findings from the this compound-102 trial.
Table 3: Preliminary Efficacy in Other Solid Tumors
| Tumor Type | Response | Patient Cohort (n) | Notes |
| Gastric Cancer | Partial Response | 1 (out of 3 evaluated in cohort 1) | Response observed after 2 cycles. |
| Pancreatic Adenocarcinoma | Stable Disease | 1 (out of 3 evaluated in cohort 1) | Stable disease for 4+ months with symptomatic improvement. |
Initial findings from the dose-escalation phase of the study.
Experimental Protocols
The following protocols are based on the methodology of the this compound-102 clinical trial.
Patient Eligibility Criteria (Inclusion - Abbreviated)
-
Age ≥ 18 years.
-
Histologically or cytologically confirmed diagnosis of an advanced or metastatic solid tumor known to express EGFR (≥1% of cancer cells).
-
Disease progression after treatment with at least one prior line of anticancer therapy.
-
ECOG performance status of 0 or 1.
-
Measurable or evaluable disease as per RECIST v1.1.
-
Adequate organ function.
Exclusion Criteria (Abbreviated)
-
Treatment with systemic anticancer therapy within 4 weeks of the first dose of the study drug.
Drug Administration Protocol
-
Safety Lead-in Phase: Seven days prior to the first combination treatment, patients receive a single dose of this compound and are monitored for adverse events for one week.
-
Combination Therapy:
-
This compound is administered as a weekly intravenous infusion. The dose is escalated in cohorts during Phase 1 to determine the RP2D. The RP2D of 480 mg is used in Phase 2a.
-
Atezolizumab is administered as a bi-weekly intravenous infusion at a fixed dose of 840 mg.
-
-
Treatment Duration: Treatment continues until disease progression, unacceptable toxicity, patient withdrawal, or investigator's discretion.
Assessment and Endpoints
-
Primary Endpoints:
-
Phase 1: Incidence of dose-limiting toxicities (DLTs) to determine the MTD/RP2D of this compound.
-
Phase 2a: Overall Response Rate (ORR) according to RECIST v1.1.
-
-
Secondary Endpoints:
-
Treatment-emergent adverse events (AEs) and serious adverse events (SAEs).
-
Pharmacokinetics (PK) and pharmacodynamics (PD).
-
Immunogenicity.
-
Progression-free survival (PFS), duration of response (DoR), and disease control rate (DCR).
-
-
Tumor Assessment: Tumor assessments are performed at baseline and at regular intervals (e.g., after cycles 2, 4, 6, 8, 10, 12, and then every three cycles) to evaluate response to treatment.
Safety Profile
The combination of this compound and atezolizumab has been reported to have a tolerable and manageable safety profile. Common adverse events include mild to moderate infusion-related reactions and transient, mild to moderate increases in liver enzymes. No unexpected toxicities have been reported.
Caption: Logical relationships in the this compound-102 study.
Conclusion
The combination of this compound and atezolizumab represents a promising therapeutic strategy for patients with advanced EGFR-expressing solid tumors. The ongoing this compound-102 clinical trial is providing valuable data on the safety and efficacy of this dual-immunotherapy approach. The preliminary results are encouraging, particularly in heavily pretreated patient populations, and support the continued investigation of this combination. Further data from the dose expansion phase will be crucial to fully elucidate the clinical benefit of this novel treatment modality.
References
Application Notes and Protocols for Analyzing the Pharmacokinetic Profile of AFM24
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and analyzing the pharmacokinetic (PK) profile of AFM24, a novel bispecific, tetravalent innate cell engager targeting EGFR on tumor cells and CD16A on innate immune cells. The protocols detailed below are designed to enable researchers to effectively characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its pharmacodynamic (PD) effects.
Introduction to this compound and its Mechanism of Action
This compound is a first-in-class innate cell engager (ICE®) designed to redirect and enhance the activity of Natural Killer (NK) cells and macrophages against EGFR-expressing solid tumors.[1][2] Its unique mechanism of action involves simultaneously binding to the epidermal growth factor receptor (EGFR) on cancer cells and the CD16A receptor on innate immune cells. This bridging action triggers potent antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), leading to tumor cell lysis.[2][3][4] Notably, this compound's activity is independent of EGFR signaling pathways, suggesting its potential to overcome resistance mechanisms associated with conventional EGFR inhibitors.
Pharmacokinetic Profile of this compound
The pharmacokinetic properties of this compound have been evaluated in both preclinical and clinical studies. These studies are crucial for determining the optimal dosing regimen and understanding the drug's behavior in the body.
Preclinical Pharmacokinetics in Cynomolgus Monkeys
Preclinical studies in cynomolgus monkeys have been instrumental in characterizing the initial safety and pharmacokinetic profile of this compound.
Data Summary: Preclinical Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys
| Parameter | Value | Study Details |
| Dose Levels | 8, 24, and 75 mg/kg/week | Weekly intravenous (IV) infusion for 28 days |
| Dose Proportionality | Dose-proportional increase in exposure (Cmax and AUC0-168h) | Observed between 8 and 75 mg/kg/week dose levels |
| Safety Profile | Well-tolerated up to 75 mg/kg | No observed skin or organ toxicity |
| Anti-Drug Antibodies (ADAs) | Detected in 10 out of 26 animals | Strong anti-drug response affecting exposure in 2 animals at 24 mg/kg |
| Pharmacodynamic Effect | Transient IL-6 release | Observed 2-4 hours post-infusion, returning to baseline within 24 hours |
Clinical Pharmacokinetics in Phase I/IIa Studies
First-in-human studies have provided essential data on the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors.
Data Summary: Clinical Pharmacokinetic Parameters of this compound
| Parameter | Value | Study Details |
| Recommended Phase II Dose (RP2D) | 480 mg | Established in a Phase I dose-escalation study |
| Pharmacokinetics | Dose-proportional | Observed in the dose-escalation phase |
| Receptor Occupancy | CD16A receptor occupancy on NK cells approached saturation | Observed between 320 and 480 mg doses |
| Safety Profile | Well-managed safety profile | Established in the Phase I/IIa study |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to analyze the pharmacokinetic and pharmacodynamic properties of this compound.
Protocol: Quantification of this compound in Serum using Electrochemiluminescence (ECL) Ligand-Binding Assay
This protocol describes a sensitive and robust method for quantifying this compound concentrations in serum samples, a critical component of pharmacokinetic analysis.
Objective: To accurately measure the concentration of this compound in serum samples from preclinical or clinical studies.
Materials:
-
MULTI-ARRAY® 96-well plates (Meso Scale Discovery)
-
Recombinant human EGFR protein
-
This compound standard
-
SULFO-TAG™ labeled anti-human IgG antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
Read Buffer T (Meso Scale Discovery)
-
Serum samples (preclinical or clinical)
-
Microplate reader capable of ECL detection
Procedure:
-
Plate Coating: Coat the MULTI-ARRAY® plates with recombinant human EGFR protein overnight at 4°C.
-
Washing: Wash the plates three times with Wash Buffer to remove unbound antigen.
-
Blocking: Block the plates with Assay Diluent for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Standard and Sample Incubation: Prepare a standard curve of this compound in Assay Diluent. Add standards and serum samples (diluted in Assay Diluent) to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add SULFO-TAG™ labeled anti-human IgG antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
ECL Detection: Add Read Buffer T to each well and immediately read the plate on an ECL-capable microplate reader.
-
Data Analysis: Calculate the concentration of this compound in the samples by interpolating from the standard curve using appropriate software.
Protocol: In Vitro Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
This protocol details a method to assess the ability of this compound to induce NK cell-mediated killing of EGFR-expressing tumor cells.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in mediating ADCC.
Materials:
-
EGFR-expressing target tumor cell line (e.g., A431)
-
Calcein-AM or other suitable cell viability dye
-
Primary human Natural Killer (NK) cells (effector cells)
-
This compound and control antibodies
-
Cell culture medium
-
96-well cell culture plates
-
Fluorescence plate reader
Procedure:
-
Target Cell Preparation: Label the target tumor cells with Calcein-AM according to the manufacturer's instructions.
-
Cell Plating: Plate the labeled target cells in a 96-well plate.
-
Antibody Addition: Add serial dilutions of this compound or control antibodies to the wells.
-
Effector Cell Addition: Add primary human NK cells to the wells at a specific effector-to-target (E:T) ratio (e.g., 25:1).
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
Data Acquisition: Measure the fluorescence released into the supernatant, which corresponds to the lysis of target cells.
-
Data Analysis: Calculate the percentage of specific lysis for each antibody concentration and determine the EC50 and Emax values by fitting the data to a sigmoidal dose-response curve.
Protocol: In Vitro Antibody-Dependent Cellular Phagocytosis (ADCP) Assay
This protocol describes a method to evaluate the capacity of this compound to mediate macrophage-driven phagocytosis of tumor cells.
Objective: To quantify the ADCP activity of this compound.
Materials:
-
EGFR-expressing target tumor cell line
-
Fluorescent dye for labeling target cells (e.g., pHrodo™ Red)
-
Human monocyte-derived macrophages (effector cells)
-
This compound and control antibodies
-
Cell culture medium
-
96-well cell culture plates
-
Flow cytometer or high-content imaging system
Procedure:
-
Target Cell Preparation: Label the target tumor cells with a pH-sensitive fluorescent dye that intensifies in the acidic environment of the phagosome.
-
Effector Cell Preparation: Differentiate human monocytes into macrophages.
-
Co-culture: Co-culture the labeled target cells and macrophages in a 96-well plate in the presence of serial dilutions of this compound or control antibodies.
-
Incubation: Incubate the plate for a suitable duration (e.g., 2-4 hours) at 37°C.
-
Data Acquisition: Analyze the uptake of fluorescent target cells by macrophages using flow cytometry (detecting double-positive cells) or high-content imaging.
-
Data Analysis: Quantify the percentage of phagocytosis for each condition and determine the EC50 value for this compound-mediated ADCP.
Visualizations
The following diagrams illustrate the key pathways and workflows involved in the analysis of this compound.
Caption: Mechanism of Action of this compound.
Caption: Workflow for Pharmacokinetic Analysis of this compound.
Caption: Workflow for the ADCC Assay.
References
Application of AFM24 in Non-Small Cell Lung Cancer (NSCLC) Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AFM24 is a first-in-class, tetravalent, bispecific innate cell engager (ICE®) designed to treat patients with epidermal growth factor receptor (EGFR)-expressing solid tumors, including non-small cell lung cancer (NSCLC).[1][2][3][4][5] Developed using Affimed's proprietary Redirected Optimized Cell Killing (ROCK®) platform, this compound represents a novel immunotherapeutic strategy. This document provides detailed application notes and experimental protocols for the investigation of this compound in NSCLC research, summarizing key preclinical and clinical findings.
This compound works by a unique mechanism of action that leverages the body's innate immune system. It simultaneously binds to CD16A, an activating receptor on natural killer (NK) cells and macrophages, and to EGFR on the surface of tumor cells. This dual binding redirects the cytotoxic activity of these innate immune cells towards the cancer cells, leading to their destruction through antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP). Unlike traditional EGFR inhibitors, this compound's primary mode of action is not to block EGFR signaling, but to use EGFR as a docking site for immune-mediated killing. This approach has the potential to be effective regardless of the EGFR mutational status of the tumor.
Mechanism of Action: Signaling Pathway
The signaling pathway of this compound involves the crosslinking of an innate immune effector cell with an EGFR-expressing tumor cell, leading to the activation of the effector cell and subsequent lysis of the tumor cell.
Preclinical Data
Preclinical studies have demonstrated this compound's ability to induce potent and effective tumor cell killing across a variety of EGFR-expressing cell lines, including those with KRAS or BRAF mutations.
In Vitro Efficacy
This compound has been shown to mediate both ADCC by NK cells and ADCP by macrophages. The potency of this compound-mediated ADCC does not appear to correlate with the level of EGFR expression on the tumor cells.
Table 1: Preclinical In Vitro Efficacy of this compound-mediated ADCC
| Cell Line | Cancer Type | EGFR Expression (SABC) | This compound EC50 (pM) | KRAS/BRAF Mutation Status |
|---|---|---|---|---|
| A-431 | Epidermoid Carcinoma | 431,125 | 1.9 | Wild-Type |
| A-549 | NSCLC | 127,574 | 5.1 | KRAS Mutant |
| COLO-205 | Colorectal Cancer | 51,177 | 30.4 | BRAF Mutant |
| DK-MG | Glioblastoma | 222,648 | 0.8 | Wild-Type |
| HCT-116 | Colorectal Cancer | 33,822 | 3.3 | KRAS Mutant |
| HT-29 | Colorectal Cancer | 48,174 | 3.3 | BRAF Mutant |
| LoVo | Colorectal Cancer | 74,470 | 3.4 | KRAS/BRAF Mutant |
| Panc 08.13 | Pancreatic Cancer | 40,980 | 5.7 | KRAS Mutant |
SABC: Specific Antibody Binding Capacity (Data synthesized from preclinical studies)
In Vivo Efficacy
In vivo studies in cynomolgus monkeys have shown that this compound is well-tolerated at doses up to 75 mg/kg administered weekly. Notably, skin toxicities commonly associated with EGFR inhibitors were not observed. A mouse xenograft model using EGFR-expressing triple-negative breast cancer cells demonstrated that this compound in combination with adoptive NK cells leads to dose-dependent tumor regression.
Clinical Data in NSCLC
This compound has been evaluated in clinical trials for patients with advanced EGFR-expressing solid tumors, including NSCLC, both as a monotherapy and in combination with the anti-PD-L1 checkpoint inhibitor atezolizumab.
This compound in Combination with Atezolizumab (this compound-102 Study)
The Phase 1/2a this compound-102 trial (NCT05109442) is evaluating the safety and efficacy of this compound in combination with atezolizumab in patients with advanced or metastatic EGFR-expressing solid malignancies.
Table 2: Efficacy of this compound in Combination with Atezolizumab in EGFR Wild-Type NSCLC
| Parameter | Value | Patient Population | Data Cutoff |
|---|---|---|---|
| Objective Response Rate (ORR) | 21% | 33 heavily pretreated patients | April 2025 |
| Disease Control Rate (DCR) | 76% | 33 heavily pretreated patients | April 2025 |
| Median Progression-Free Survival (PFS) | 5.6 months | 33 heavily pretreated patients | April 2025 |
| Confirmed Complete Response (CR) | 1/15 | Evaluable patients | March 2024 |
| Partial Responses (PRs) | 3/15 | Evaluable patients | March 2024 |
| Stable Disease (SD) | 7/15 | Evaluable patients | March 2024 |
| Disease Control Rate (DCR) | 73.3% | 15 evaluable patients | March 2024 |
| Median Progression-Free Survival (PFS) | 5.9 months | 15 evaluable patients | March 2024 |
(Data from the this compound-102 trial for EGFR wild-type NSCLC)
Table 3: Efficacy of this compound in Combination with Atezolizumab in EGFR-Mutant NSCLC
| Parameter | Value | Patient Population | Data Cutoff |
|---|---|---|---|
| Objective Response Rate (ORR) | 24% | 17 heavily pretreated patients | April 2025 |
| Disease Control Rate (DCR) | 71% | 17 heavily pretreated patients | April 2025 |
| Median Progression-Free Survival (PFS) | 5.6 months | 17 heavily pretreated patients | April 2025 |
(Data from the this compound-102 trial for EGFR-mutant NSCLC)
An exposure-response analysis from the this compound-102 study revealed a strong correlation between higher this compound exposure and improved clinical outcomes in NSCLC patients, without an increase in severe adverse events.
Table 4: Exposure-Response Analysis of this compound in NSCLC (this compound-102 Study)
| Outcome | High Exposure Group | Low Exposure Group | p-value |
|---|---|---|---|
| Objective Response Rate (ORR) | 33.3% | 5.6% | 0.0059 |
| Disease Control Rate (DCR) | 83.3% | 58.3% | 0.0367 |
| Median Progression-Free Survival (mPFS) | 7.33 months | 2.86 months | - |
(Data from a post-hoc analysis of 72 NSCLC patients)
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the application of this compound in NSCLC research.
In Vitro Experimental Workflow
1. Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
This protocol is for measuring the ability of this compound to induce NK cell-mediated lysis of NSCLC target cells.
-
Materials:
-
EGFR-expressing NSCLC cell lines (e.g., A-549, PC-9, H1975)
-
This compound
-
Isotype control antibody
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
NK Cell Isolation Kit (e.g., EasySep™ Human NK Cell Isolation Kit)
-
Calcein-AM
-
RPMI-1640 medium with 10% FBS
-
96-well U-bottom plates
-
Fluorescence plate reader
-
-
Protocol:
-
Target Cell Preparation:
-
Culture NSCLC cells to 70-80% confluency.
-
Harvest and wash the cells with PBS.
-
Resuspend cells at 1 x 10^6 cells/mL in RPMI-1640.
-
Add Calcein-AM to a final concentration of 10 µM and incubate for 30 minutes at 37°C.
-
Wash the cells three times with RPMI-1640 to remove excess dye.
-
Resuspend the labeled target cells at 2 x 10^5 cells/mL.
-
-
Effector Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate NK cells from PBMCs according to the manufacturer's protocol of the NK Cell Isolation Kit.
-
Resuspend isolated NK cells at a desired concentration to achieve the desired Effector:Target (E:T) ratio (e.g., 1 x 10^6 cells/mL for a 5:1 E:T ratio).
-
-
Assay Setup:
-
Plate 50 µL of labeled target cells (10,000 cells/well) into a 96-well U-bottom plate.
-
Prepare serial dilutions of this compound and isotype control antibody.
-
Add 50 µL of the antibody dilutions to the wells.
-
Add 100 µL of the NK cell suspension to the wells.
-
For control wells (spontaneous and maximum release), add 100 µL of media or 2% Triton X-100, respectively, instead of effector cells.
-
-
Incubation and Measurement:
-
Centrifuge the plate at 200 x g for 3 minutes.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Transfer 100 µL of the supernatant to a new 96-well black plate.
-
Measure the fluorescence of the released Calcein at an excitation of 485 nm and emission of 520 nm.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Plot the percentage of specific lysis against the antibody concentration and determine the EC50 value using non-linear regression.
-
-
2. Antibody-Dependent Cellular Phagocytosis (ADCP) Assay
This protocol is for measuring the ability of this compound to induce macrophage-mediated phagocytosis of NSCLC target cells.
-
Materials:
-
EGFR-expressing NSCLC cell lines
-
This compound
-
Isotype control antibody
-
Human PBMCs
-
Human M-CSF
-
CFSE or a pH-sensitive dye (e.g., pHrodo™ Red)
-
Accutase
-
RPMI-1640 medium with 10% FBS
-
96-well flat-bottom plates
-
Flow cytometer
-
-
Protocol:
-
Effector Cell Preparation (Macrophage Differentiation):
-
Isolate monocytes from PBMCs by adherence to plastic culture flasks for 2 hours.
-
Wash away non-adherent cells.
-
Culture the adherent monocytes in RPMI-1640 with 10% FBS and 50 ng/mL of M-CSF for 6-7 days to differentiate them into macrophages. Replace the medium every 2-3 days.
-
Harvest the differentiated macrophages using Accutase.
-
-
Target Cell Preparation:
-
Culture and harvest NSCLC cells as described for the ADCC assay.
-
Label the target cells with CFSE or a pH-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye and resuspend at a suitable concentration.
-
-
Assay Setup:
-
Plate the differentiated macrophages into a 96-well flat-bottom plate (e.g., 50,000 cells/well) and allow them to adhere overnight.
-
The next day, add the labeled target cells to the wells at a 1:1 E:T ratio.
-
Add serial dilutions of this compound or isotype control antibody to the wells.
-
-
Incubation and Measurement:
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Gently wash the wells to remove non-phagocytosed target cells.
-
Detach the macrophages using Accutase.
-
Analyze the cells by flow cytometry. Phagocytosis is determined by the percentage of macrophages that are positive for the target cell fluorescent label.
-
-
Data Analysis:
-
Calculate the percentage of phagocytosis.
-
Plot the percentage of phagocytosis against the antibody concentration and determine the EC50 value.
-
-
In Vivo Experimental Workflow
3. In Vivo Xenograft Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of NSCLC.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
EGFR-expressing NSCLC cell lines
-
This compound
-
Vehicle control
-
Matrigel (optional, for subcutaneous implantation)
-
Calipers for tumor measurement
-
-
Protocol:
-
Tumor Cell Implantation:
-
Harvest NSCLC cells and resuspend them in PBS (or a mixture of PBS and Matrigel for subcutaneous injection).
-
Inject the cell suspension (e.g., 1-5 x 10^6 cells) subcutaneously or orthotopically into the lungs of the mice.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor growth. For subcutaneous models, measure tumor volume with calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound monotherapy, this compound in combination with another agent).
-
-
Treatment Administration:
-
Administer this compound and control agents via the appropriate route (e.g., intravenous injection) at the desired dose and schedule.
-
-
Monitoring:
-
Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).
-
Monitor the overall health of the mice.
-
-
Endpoint Analysis:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Harvest the tumors for further analysis, such as immunohistochemistry for biomarkers of immune activation or flow cytometry to analyze the tumor immune infiltrate.
-
-
Conclusion
This compound is a promising innate cell engager with a unique mechanism of action that has demonstrated significant anti-tumor activity in preclinical models and encouraging clinical efficacy in heavily pretreated NSCLC patients. The provided application notes and protocols offer a framework for researchers to further investigate the therapeutic potential of this compound in NSCLC and other EGFR-expressing solid tumors. The ability of this compound to engage the innate immune system for tumor cell destruction, independent of EGFR signaling inhibition, represents a valuable addition to the landscape of cancer immunotherapy.
References
- 1. Preclinical evaluation of this compound, a novel CD16A-specific innate immune cell engager targeting EGFR-positive tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. affimed.com [affimed.com]
- 3. ADCP and macrophage cytotoxicity assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. affimed.com [affimed.com]
Application Notes and Protocols for AFM24 in Preclinical Models of Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
AFM24 is a first-in-class, tetravalent, bispecific innate cell engager (ICE®) designed to treat epidermal growth factor receptor (EGFR)-expressing solid tumors.[1] This document provides detailed application notes and protocols for the preclinical evaluation of this compound in colorectal cancer (CRC) models, summarizing key data and methodologies from published studies. This compound's unique mechanism of action, which is independent of EGFR signaling pathway mutations, makes it a promising therapeutic candidate for a broad range of patients with colorectal cancer, including those with KRAS or BRAF mutations who are resistant to standard EGFR-targeted therapies.[2][3]
Mechanism of Action
This compound simultaneously targets EGFR on the surface of tumor cells and the CD16A receptor on innate immune cells, such as natural killer (NK) cells and macrophages.[4][5] This dual binding cross-links the immune cells with the cancer cells, leading to potent anti-tumor activity through two primary mechanisms:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Engagement of CD16A on NK cells triggers the release of cytotoxic granules, inducing apoptosis in the targeted cancer cells.
-
Antibody-Dependent Cellular Phagocytosis (ADCP): Activation of macrophages via CD16A engagement leads to the engulfment and destruction of tumor cells.
A key feature of this compound is its ability to induce tumor cell lysis irrespective of EGFR expression levels and the mutational status of the EGFR signaling pathway (e.g., KRAS, BRAF).
Caption: this compound bridges innate immune cells and cancer cells, triggering ADCC and ADCP.
Preclinical Data in Colorectal Cancer Models
In Vitro Efficacy
This compound has demonstrated potent in vitro activity against a panel of human colorectal cancer cell lines, including those with KRAS and BRAF mutations.
Table 1: this compound-Mediated ADCC against Colorectal Cancer Cell Lines
| Cell Line | KRAS/BRAF Status | EGFR Expression | This compound EC₅₀ (pM) |
|---|---|---|---|
| COLO205 | BRAF V600E | Moderate | 30.4 ± 25.6 |
| HCT-116 | KRAS G13D | Low | 3.3 |
| HT-29 | BRAF V600E | Moderate | 3.3 ± 2.2 |
| LoVo | KRAS G13D | Moderate | 3.4 ± 0.6 |
Data sourced from preclinical studies.
Table 2: this compound-Mediated ADCP against a Colorectal Cancer Cell Line
| Cell Line | EGFR Expression | Fold Induction of Phagocytosis vs. No Antibody Control |
|---|
| HCT-116 | Low | 11.7 |
Data sourced from a preclinical study.
In Vivo Efficacy
Preclinical in vivo studies have been conducted using humanized mouse models with colorectal cancer xenografts. In a study utilizing a humanized NOG mouse model engrafted with HCT-116 (KRAS mutant) colorectal cancer cells, this compound treatment resulted in a delay in tumor growth. In contrast, cetuximab, a standard-of-care EGFR inhibitor, showed no effect on tumor growth in this model. While a specific tumor growth inhibition percentage was not provided in the available literature, the qualitative results indicate anti-tumor efficacy of this compound in a cetuximab-resistant model.
Experimental Protocols
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This protocol outlines the steps to assess the ability of this compound to induce NK cell-mediated lysis of colorectal cancer target cells.
Caption: Workflow for assessing this compound-mediated ADCC.
Materials:
-
Colorectal cancer cell lines (e.g., HCT-116, HT-29)
-
This compound
-
Human peripheral blood mononuclear cells (PBMCs)
-
NK cell isolation kit
-
Calcein-AM
-
RPMI-1640 medium with 10% FBS
-
96-well plates
-
Fluorescence plate reader
Protocol:
-
Target Cell Preparation:
-
Culture colorectal cancer cells to 70-80% confluency.
-
Harvest and wash the cells with PBS.
-
Label the cells with Calcein-AM according to the manufacturer's instructions.
-
Wash the labeled cells and resuspend in culture medium.
-
Seed 1x10⁴ cells per well in a 96-well plate.
-
-
Effector Cell Preparation:
-
Isolate NK cells from healthy donor PBMCs using a negative selection kit.
-
Resuspend the enriched NK cells in culture medium.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the this compound dilutions to the wells containing the target cells.
-
Add NK cells to the wells at an effector-to-target (E:T) ratio of 5:1.
-
Include control wells:
-
Target cells only (spontaneous release)
-
Target cells with 1% Triton X-100 (maximum release)
-
Target cells with NK cells but no antibody (baseline cytotoxicity)
-
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
-
-
Data Analysis:
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Transfer 100 µL of supernatant to a new 96-well plate.
-
Measure the fluorescence of the released calcein using a plate reader (excitation 485 nm, emission 520 nm).
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Antibody-Dependent Cellular Phagocytosis (ADCP) Assay
This protocol describes how to evaluate the ability of this compound to mediate macrophage phagocytosis of colorectal cancer cells.
Caption: Workflow for assessing this compound-mediated ADCP.
Materials:
-
Colorectal cancer cell lines (e.g., HCT-116)
-
This compound
-
Human PBMCs
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
CMFDA (5-chloromethylfluorescein diacetate) or other fluorescent cell tracker
-
Fluorescently labeled anti-CD11b antibody
-
Flow cytometer
Protocol:
-
Macrophage Differentiation:
-
Isolate monocytes from human PBMCs.
-
Culture the monocytes in the presence of M-CSF for 5-7 days to differentiate them into macrophages.
-
-
Target Cell Preparation:
-
Label colorectal cancer cells with CMFDA according to the manufacturer's protocol.
-
-
Assay Procedure:
-
Harvest the differentiated macrophages and seed them in a 96-well plate.
-
Add the CMFDA-labeled target cells to the macrophages at an E:T ratio of 5:1.
-
Add this compound at the desired concentrations.
-
Include a no-antibody control.
-
Incubate the co-culture for 4 hours at 37°C.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with a fluorescently labeled anti-CD11b antibody to identify macrophages.
-
Acquire the samples on a flow cytometer.
-
Gate on the CD11b-positive macrophage population.
-
Within the macrophage gate, quantify the percentage of cells that are also positive for the CMFDA stain, indicating phagocytosis of the target cells.
-
Calculate the fold induction of phagocytosis relative to the no-antibody control.
-
Conclusion
The preclinical data for this compound in colorectal cancer models demonstrate its potential as a novel immunotherapeutic agent. Its ability to engage innate immune cells to lyse tumor cells, regardless of KRAS/BRAF mutational status, addresses a significant unmet need in the treatment of colorectal cancer. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of this compound in relevant preclinical settings.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Investigating the novel CD16A and epidermal growth factor receptor (EGFR) bispecific innate cell engager, this compound, to leverage the innate immune system: Interim results from the colorectal cancer (CRC) cohort. - ASCO [asco.org]
- 3. Preclinical evaluation of this compound, a novel CD16A-specific innate immune cell engager targeting EGFR-positive tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. clinicaltrials.eu [clinicaltrials.eu]
Application Notes and Protocols for Evaluating AFM24 Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key laboratory techniques to evaluate the bioactivity of AFM24, a bispecific, tetravalent antibody that engages innate immune cells to target EGFR-expressing tumors.[1][2] this compound is designed to bind to CD16A on natural killer (NK) cells and macrophages, and to the epidermal growth factor receptor (EGFR) on tumor cells.[1][2] This dual-targeting mechanism induces antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), leading to tumor cell elimination.[1]
Binding Affinity and Specificity Assays
Characterizing the binding properties of this compound to both its immune effector and tumor cell targets is a critical first step in evaluating its bioactivity.
Binding to CD16A-Expressing Effector Cells
This protocol details the assessment of this compound binding to primary human NK cells and macrophages using flow cytometry.
Protocol:
-
Effector Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Enrich for primary human NK cells using an appropriate isolation kit.
-
For macrophages, differentiate adherent mononuclear cells from PBMCs by culturing with 50 ng/mL human M-CSF, replenishing the media every 5-6 days for 1-4 weeks.
-
-
Binding Reaction:
-
Combine increasing concentrations of this compound with either human NK cells or macrophages.
-
To assess the specificity of the CD16A binding site and potential interference from serum immunoglobulins, perform parallel binding assays in the presence of 10 mg/mL polyclonal human serum IgG.
-
Include a negative control antibody, such as an anti-RSV/CD16A bispecific antibody, to confirm specificity.
-
Incubate the cell-antibody mixtures at 37°C.
-
-
Detection and Analysis:
-
Detect cell surface-bound this compound using a secondary antibody, for example, an anti-AFM24 monoclonal antibody followed by a fluorescein isothiocyanate (FITC)-conjugated goat anti-mouse IgG.
-
Analyze the median fluorescence intensity (MFI) of the stained cells by flow cytometry.
-
Calculate the dissociation constant (KD) values by non-linear regression analysis of the binding curves.
-
Quantitative Data Summary:
| Effector Cell Type | Condition | Mean KD (nM) |
| NK Cells | In absence of competing IgG | 6.2 ± 2.0 |
| NK Cells | In presence of 10 mg/mL polyclonal IgG | 11.8 ± 4.3 |
| Macrophages | Not specified | 13.4 ± 11.2 |
Data sourced from preclinical evaluations of this compound.
Binding to EGFR-Expressing Tumor Cells
This protocol outlines the procedure to determine the apparent binding affinity of this compound to various EGFR-positive tumor cell lines.
Protocol:
-
Tumor Cell Preparation:
-
Culture EGFR-positive human tumor cell lines (e.g., A-431, A-549, DK-MG, HCT-116).
-
-
Binding Reaction:
-
Incubate the tumor cells with increasing concentrations of this compound.
-
Include a monovalent anti-EGFR scFv as a control to assess the avidity effect of the bivalent binding of this compound.
-
-
Detection and Analysis:
-
Use flow cytometry to measure the binding of this compound to the tumor cells.
-
Determine the apparent KD values through non-linear regression.
-
Quantitative Data Summary:
| Tumor Cell Line | EGFR Expression Level | Apparent Affinity (KD) of this compound (nM) |
| A-431 | High | 8.1 |
| A-431 (control) | High | 62.6 (monovalent anti-EGFR scFv) |
Data demonstrates that the bivalent binding of this compound results in a substantially higher apparent affinity compared to monovalent binding.
In Vitro Cytotoxicity Assays
Evaluating the ability of this compound to induce the killing of tumor cells by immune effector cells is fundamental to understanding its therapeutic potential.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This protocol describes a calcein-release assay to measure this compound-mediated ADCC by human NK cells.
Protocol:
-
Target Cell Labeling:
-
Label EGFR-positive tumor target cells with calcein-AM.
-
-
Co-culture:
-
Culture the calcein-labeled tumor cells with PBMC-derived human NK cells at a specified effector-to-target (E:T) ratio (e.g., 5:1).
-
Add increasing concentrations of this compound to the co-culture.
-
Include a negative control antibody and cetuximab as a comparator.
-
To assess the impact of competing IgG, perform the assay in the presence of 10 mg/mL of a non-specific monoclonal IgG1, such as palivizumab.
-
-
Data Acquisition and Analysis:
-
After a 4-hour incubation, measure the release of calcein from lysed target cells into the supernatant using a fluorescence plate reader.
-
Calculate the percentage of specific lysis.
-
Determine the half-maximal effective concentration (EC50) and the maximum efficacy (Emax) values by non-linear regression of the dose-response curves.
-
Quantitative Data Summary (ADCC):
| Tumor Cell Line | Mean EC50 (pM) |
| DK-MG | 0.7 ± 0.4 |
| A-431 | 1.9 ± 1.5 |
| HCT-116 | 3.3 |
| HT-29 | 3.3 ± 2.2 |
| LoVo | 3.4 ± 0.6 |
| A-549 | 5.1 ± 2.8 |
| Panc 08.13 | 5.7 ± 3.6 |
| COLO205 | 30.4 ± 25.6 |
| SW-982 | 47.7 ± 19.0 |
The potency of this compound-induced ADCC was observed to be independent of the EGFR expression level on the tumor cells.
Antibody-Dependent Cellular Phagocytosis (ADCP) Assay
This protocol details a flow cytometry-based assay to quantify this compound-mediated ADCP by macrophages.
Protocol:
-
Target Cell Labeling:
-
Label EGFR-positive tumor target cells with a fluorescent dye such as 5-chloromethylfluorescein diacetate (CMFDA).
-
-
Macrophage Preparation:
-
Differentiate macrophages from PBMCs as described in section 1.1.
-
-
Co-culture:
-
Co-culture the CMFDA-labeled tumor cells with the differentiated macrophages at an E:T ratio of 5:1.
-
Add saturating concentrations of this compound (>10 µg/mL).
-
Include negative control antibodies (e.g., anti-RSV/CD16A, anti-EGFR/RSV) and cetuximab as a comparator.
-
-
Data Acquisition and Analysis:
-
After a 4-hour incubation, stain the cells with an anti-CD11b antibody to identify macrophages.
-
Use flow cytometry to quantify the percentage of CMFDA-positive (i.e., having phagocytosed tumor cells) CD11b-positive macrophages.
-
Calculate the fold-increase in ADCP compared to the no-antibody control.
-
Quantitative Data Summary (ADCP):
| Tumor Cell Line | Fold-Increase in ADCP (this compound vs. Control) | Fold-Increase in ADCP (Cetuximab vs. Control) |
| DK-MG (EGFRhigh) | 7.1 | Effective |
| HCT-116 (EGFRlow) | 11.7 | 1.7 |
This compound induced robust macrophage-mediated ADCP of both EGFRhigh and EGFRlow target cells, whereas cetuximab was only effective against EGFRhigh cells.
Cytokine Release Assay
This assay is crucial for assessing the potential for cytokine release syndrome, a common side effect of immune-engaging therapies.
Protocol:
-
Cell Culture:
-
Incubate primary human PBMCs with EGFR-positive human A-431 tumor target cells.
-
Add increasing concentrations of this compound.
-
-
Supernatant Collection and Analysis:
-
After 24 hours of incubation, collect the cell culture supernatants.
-
Measure the concentrations of various cytokines, such as IL-6, TNF, and IFN-γ, using a multiplex immunoassay or individual ELISAs.
-
EGFR Signaling Inhibition Assay
While the primary mechanism of action of this compound is through innate cell engagement, it is also important to evaluate its effect on EGFR signaling.
Protocol:
-
Cell Culture and Starvation:
-
Seed EGFR-positive tumor cells (e.g., A-431, A-549) in 96-well plates and culture for 20-22 hours.
-
Starve the cells in serum-free medium for 4 hours.
-
-
Antibody and EGF Treatment:
-
Incubate the starved cells with serial dilutions of this compound for 30 minutes.
-
Stimulate the cells with 100 ng/mL of EGF for 10 minutes at 37°C.
-
-
Lysis and Analysis:
-
Wash the cells with ice-cold PBS and lyse them.
-
Quantify the relative amount of phosphorylated EGFR using a Phospho-EGFR ELISA Kit.
-
Key Finding: The inhibitory activity of this compound on EGFR phosphorylation is over 1000-fold lower than that of cetuximab, suggesting a favorable safety profile with a lower risk of EGFR-related toxicities like skin rash.
Visualized Workflows and Pathways
The following diagrams illustrate the key mechanisms and experimental workflows described in these application notes.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for this compound Bioactivity.
References
- 1. Preclinical evaluation of this compound, a novel CD16A-specific innate immune cell engager targeting EGFR-positive tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of this compound, a novel CD16A-specific innate immune cell engager targeting EGFR-positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the management of infusion-related reactions (IRRs) associated with AFM24, a bispecific EGFR/CD16A innate cell engager.
Troubleshooting Guide: Real-time Management of Infusion-Related Reactions
Q1: What are the immediate steps to take if a subject experiences an infusion-related reaction during this compound administration?
A1: Prompt recognition and intervention are critical. Follow these steps:
-
Stop the Infusion: Immediately pause the this compound infusion at the first sign of an IRR.
-
Assess the Patient: Evaluate the patient's vital signs (blood pressure, heart rate, respiratory rate, oxygen saturation) and symptoms to determine the severity of the reaction.
-
Notify a Physician: Alert the responsible physician or clinical investigator.
-
Administer Supportive Care: Based on the severity and nature of the symptoms, provide supportive care, which may include:
-
Antihistamines (e.g., diphenhydramine) for itching, hives, or flushing.
-
Antipyretics (e.g., acetaminophen) for fever and chills.
-
Intravenous fluids for hypotension.
-
Bronchodilators for wheezing or shortness of breath.
-
Oxygen supplementation for hypoxia.
-
-
Consider Corticosteroids: For more severe reactions, administration of corticosteroids (e.g., hydrocortisone or methylprednisolone) may be necessary to dampen the inflammatory response.
-
Monitor Closely: Continuously monitor the patient's vital signs and symptoms until they resolve.
-
Decision to Restart: The decision to restart the infusion should be made by the physician after the patient's symptoms have fully resolved. If restarting, it should be at a reduced rate (e.g., 50% of the rate at which the reaction occurred), with careful observation.[1]
Frequently Asked Questions (FAQs)
Q2: What are the common signs and symptoms of an this compound-related infusion reaction?
A2: The most frequently reported signs and symptoms of IRRs with this compound are generally mild to moderate and may include fever, chills, nausea, headache, flushing, itching, rash, shortness of breath, and changes in blood pressure or heart rate.[2][3][4] In clinical trials, infusion-related reactions were the most common treatment-related adverse events.[2]
Q3: What is the underlying mechanism of this compound-induced infusion-related reactions?
A3: Infusion-related reactions to this compound are believed to be mechanism-based and related to cytokine release. This compound is a bispecific innate cell engager that crosslinks CD16A on innate immune cells (primarily Natural Killer (NK) cells and macrophages) with EGFR on tumor cells. This engagement activates the NK cells and macrophages, leading to the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interferon-gamma (IFNγ), and Tumor Necrosis Factor-alpha (TNFα). This rapid release of cytokines can result in systemic inflammatory symptoms, which manifest as an infusion-related reaction.
Q4: At what point during treatment are infusion-related reactions most likely to occur?
A4: Infusion-related reactions to this compound are most common during the first infusion. Their frequency and severity typically decrease with subsequent infusions.
Q5: How can the risk of infusion-related reactions be mitigated?
A5: Prophylactic measures can significantly reduce the incidence and severity of IRRs. A common strategy includes:
-
Premedication: Administration of antihistamines (H1 and H2 blockers), antipyretics, and corticosteroids prior to the this compound infusion is a standard approach to mitigate IRRs.
-
Split Dosing and Titrated Infusion Rate: For the initial doses, a split-dosing schedule or a slower, escalating infusion rate may be employed to allow for more gradual immune activation.
Q6: What is the grading of infusion-related reactions?
A6: Infusion-related reactions are typically graded according to the Common Terminology Criteria for Adverse Events (CTCAE). The grading scale ranges from Grade 1 (mild) to Grade 5 (death). In clinical trials, the majority of IRRs associated with this compound have been reported as Grade 1 or 2, with a smaller percentage being Grade 3.
Quantitative Data on this compound-Associated Infusion-Related Reactions
The following tables summarize the incidence of infusion-related reactions (IRRs) from clinical trials of this compound.
Table 1: Incidence of Infusion-Related Reactions with this compound Monotherapy (NCT04259450)
| Patient Population | Number of Patients | Overall IRR Incidence (%) | Grade 3 IRR Incidence (%) |
| Advanced Solid Tumors | 29 | 69.0% | 6.9% |
| Colorectal Cancer | 16 | 75.0% | 6.3% |
(Data synthesized from clinical trial reports)
Table 2: Incidence of Infusion-Related Reactions with this compound in Combination with Atezolizumab (NCT05109442)
| Patient Population | Number of Patients | Overall IRR Incidence (%) | Grade 3 IRR Incidence (%) |
| EGFR-WT NSCLC | 17 | 70.6% | 11.8% |
| Advanced Solid Tumors | 43 | 54.0% | Not specified |
(Data synthesized from clinical trial reports)
Signaling Pathways and Experimental Workflows
Signaling Pathway for this compound-Mediated Cytokine Release
References
- 1. youtube.com [youtube.com]
- 2. ADCC Assay Using BioIVT Cryopreserved NK Cells [sigmaaldrich.com]
- 3. Infusion-Related Reaction Management With Amivantamab for EGFR Exon 20 Insertion Mutation NSCLC: A Practical Guide for Advanced Practitioners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ons.confex.com [ons.confex.com]
Potential mechanisms of resistance to AFM24 therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential mechanisms of resistance to AFM24 therapy.
Frequently Asked Questions (FAQs)
This section addresses potential mechanisms of resistance to this compound, a bispecific innate cell engager (ICE®) that binds to EGFR on tumor cells and CD16A on Natural Killer (NK) cells and macrophages to mediate antibody-dependent cellular cytotoxicity (ADCC) and phagocytosis (ADCP). While direct clinical evidence of resistance to this compound is still emerging, the following Q&As are based on established principles of tumor immunology and resistance to similar immunotherapies.
Tumor Cell-Intrinsic Mechanisms of Resistance
Q1: Can downregulation or loss of EGFR on tumor cells lead to resistance to this compound?
A1: While significant or complete loss of EGFR would logically impair this compound binding and subsequent immune-mediated killing, preclinical data suggest that this compound's therapeutic activity is potent even against tumor cells with low EGFR expression.[1] Unlike EGFR-targeted therapies that rely on inhibiting the receptor's signaling pathway, this compound primarily uses EGFR as a docking site to engage NK cells and macrophages.[1][2] Preclinical studies have shown a lack of correlation between the level of EGFR expression and the potency or efficacy of this compound-mediated ADCC. However, complete antigen loss as a mechanism of immune escape is a theoretical possibility.
Q2: Does the mutational status of the EGFR signaling pathway (e.g., KRAS, BRAF mutations) affect this compound efficacy?
A2: No, preclinical studies have demonstrated that this compound is effective against EGFR-expressing tumor cells regardless of their KRAS or BRAF mutational status. This is a key differentiator from EGFR-targeting monoclonal antibodies and tyrosine kinase inhibitors (TKIs) whose efficacy can be compromised by downstream mutations in the signaling cascade. This compound's mechanism of action bypasses the need for a functional EGFR signaling pathway for tumor cell killing.
Q3: Can tumor heterogeneity in EGFR expression lead to incomplete response or resistance?
A3: This is a potential mechanism of resistance. Tumors can be heterogeneous, consisting of cell populations with varying levels of EGFR expression. While preclinical data suggests this compound is effective against cells with low EGFR expression, it is plausible that a subpopulation of tumor cells with EGFR expression below the threshold required for efficient NK cell engagement could survive and lead to relapse.
Q4: Can tumor cells develop resistance to NK cell-mediated killing mechanisms?
A4: Yes, tumor cells can develop mechanisms to resist apoptosis induced by NK cells. This can include the upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members), downregulation of death receptors (e.g., FAS), or impaired granzyme/perforin pathways. While not specific to this compound, these are general mechanisms of tumor escape from NK cell surveillance.
Tumor Microenvironment (TME)-Mediated Resistance
Q5: How can the tumor microenvironment (TME) contribute to resistance to this compound therapy?
A5: The TME can be highly immunosuppressive and presents a significant barrier to the efficacy of NK cell-based therapies. Several components of the TME can contribute to resistance:
-
Immunosuppressive Cells: Myeloid-derived suppressor cells (MDSCs), regulatory T cells (Tregs), and M2-polarized tumor-associated macrophages (TAMs) can inhibit NK cell function through cell-to-cell contact and the secretion of immunosuppressive cytokines.
-
Soluble Factors: Cytokines such as TGF-β and IL-10 are abundant in the TME and are known to dampen NK cell activity, including their cytotoxic functions and cytokine production.
-
Metabolic Restrictions: The TME is often characterized by hypoxia (low oxygen) and nutrient deprivation, which can impair NK cell metabolism and effector functions. Hypoxia can also promote a more aggressive and stem-like phenotype in cancer cells, potentially contributing to resistance.
Q6: What is the specific role of Myeloid-Derived Suppressor Cells (MDSCs) in resistance to innate cell engagers like this compound?
A6: MDSCs are a heterogeneous population of immature myeloid cells that potently suppress immune responses. They can inhibit NK cell function through various mechanisms, including:
-
Production of arginase-1 (ARG1) and inducible nitric oxide synthase (iNOS), which deplete L-arginine, an amino acid essential for NK cell proliferation and function.
-
Generation of reactive oxygen species (ROS).
-
Secretion of immunosuppressive cytokines like TGF-β and IL-10.
-
Expression of checkpoint ligands like PD-L1.
-
Direct cell-cell contact mediated by receptors like NKp30. The accumulation of MDSCs in the TME is associated with poor prognosis and resistance to various immunotherapies.
Q7: Can TGF-β in the tumor microenvironment directly inhibit this compound-mediated cytotoxicity?
A7: Yes, TGF-β is a potent inhibitor of NK cell function and can contribute to resistance to this compound. TGF-β can:
-
Downregulate the expression of activating NK cell receptors, including NKG2D.
-
Inhibit the production of cytotoxic molecules like perforin and granzymes.
-
Suppress the secretion of pro-inflammatory cytokines such as IFN-γ by NK cells. High levels of TGF-β in the TME are associated with reduced NK cell infiltration and activity, and resistance to various cancer therapies.
Effector Cell-Related Factors
Q8: Can variations in the CD16A receptor on NK cells affect the efficacy of this compound?
A8: This is a plausible mechanism. The gene encoding for CD16A (FCGR3A) has a polymorphism at position 158, resulting in either a high-affinity (valine, V) or low-affinity (phenylalanine, F) variant for IgG antibodies. While this compound is engineered for high-affinity binding to CD16A, it is possible that the V/F polymorphism could influence the avidity of this compound binding and the subsequent strength of NK cell activation. However, preclinical data suggests that this compound's unique CD16A-binding paratope binds to all variants of CD16A with high affinity.
Q9: Can a low number or poor function of a patient's endogenous NK cells lead to resistance to this compound?
A9: Yes, since this compound relies on the patient's own NK cells and macrophages to kill tumor cells, a low number or pre-existing dysfunction of these effector cells could limit the therapeutic efficacy. Patients who have received multiple rounds of chemotherapy may have depleted or exhausted NK cell populations. This is a rationale for combination therapies, such as with exogenous NK cell products.
Troubleshooting Guides for Key Experiments
This section provides troubleshooting for common issues encountered during the experimental investigation of potential this compound resistance mechanisms.
NK Cell Cytotoxicity Assay (Calcein-AM Release)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Spontaneous Release | - Target cells are unhealthy or dying before the assay begins.- Excessive handling or centrifugation of target cells.- High concentration of Calcein-AM is toxic to cells. | - Ensure target cells are in the logarithmic growth phase and have high viability (>95%).- Handle cells gently and avoid harsh pipetting or high-speed centrifugation.- Optimize the Calcein-AM concentration for your specific target cell line. |
| Low Maximum Release | - Insufficient lysis of target cells by the detergent (e.g., Triton X-100).- Low Calcein-AM loading in target cells. | - Ensure the final concentration of the lysis agent is sufficient (e.g., 0.1-0.5% Triton X-100).- Increase the incubation time with Calcein-AM or optimize the loading concentration. |
| No or Low Target Cell Lysis | - Effector cells (NK cells) are not functional.- Incorrect Effector-to-Target (E:T) ratio.- Insufficient incubation time.- this compound concentration is suboptimal. | - Use a positive control target cell line known to be sensitive to NK cell killing (e.g., K562).- Test a range of E:T ratios (e.g., 1:1, 5:1, 10:1).- Optimize the incubation time (typically 2-4 hours).- Perform a dose-response curve for this compound to determine the optimal concentration. |
| High Variability Between Replicates | - Inconsistent cell numbers in wells.- Uneven distribution of cells in the plate. | - Ensure accurate cell counting and careful pipetting.- Gently mix cell suspensions before plating.- Briefly centrifuge the plate after adding cells to ensure cell-to-cell contact. |
Multi-Color Flow Cytometry for Immune Cell Phenotyping
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Cell Viability | - Harsh sample processing (e.g., tissue dissociation).- Delayed processing of blood or tissue samples. | - Optimize enzymatic digestion protocols for tumor tissue.- Process fresh samples as quickly as possible.- Use a viability dye to exclude dead cells from the analysis. |
| High Background Staining | - Non-specific antibody binding to Fc receptors.- Insufficient washing.- Antibody concentration is too high. | - Use an Fc block reagent before adding antibodies.- Ensure adequate washing steps between antibody incubations.- Titrate antibodies to determine the optimal staining concentration. |
| Weak Signal/Poor Separation of Populations | - Low expression of the target antigen.- Inefficient fluorochrome-antibody conjugate.- Incorrect compensation settings. | - Use bright fluorochromes for low-expressed markers.- Use high-quality, validated antibodies.- Prepare single-color compensation controls for each fluorochrome and run them with every experiment. |
| Loss of Specific Cell Populations (e.g., in TILs) | - Selective loss of certain immune cell subsets during tissue dissociation or cryopreservation. | - Use gentle mechanical and enzymatic dissociation methods.- Analyze fresh tissue whenever possible.- Use optimized cryopreservation and thawing protocols. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducible research. Below are summaries of standard protocols.
Protocol 1: Calcein-AM Release NK Cell Cytotoxicity Assay
-
Target Cell Preparation:
-
Harvest target tumor cells in their logarithmic growth phase.
-
Wash cells with complete medium and resuspend at 1 x 10^6 cells/mL.
-
Add Calcein-AM to a final concentration of 10-20 µM and incubate for 30 minutes at 37°C.
-
Wash the labeled target cells twice with complete medium and resuspend at the desired concentration (e.g., 1 x 10^5 cells/mL).
-
-
Effector Cell Preparation:
-
Isolate NK cells from peripheral blood mononuclear cells (PBMCs) using magnetic bead separation or use whole PBMCs.
-
Resuspend effector cells at various concentrations to achieve the desired E:T ratios.
-
-
Assay Setup (96-well plate):
-
Spontaneous Release: Add 100 µL of labeled target cells to wells with 100 µL of medium.
-
Maximum Release: Add 100 µL of labeled target cells to wells with 100 µL of medium containing a final concentration of 0.5% Triton X-100.
-
Experimental Wells: Add 100 µL of labeled target cells to wells containing 100 µL of effector cells at different E:T ratios, with or without this compound at various concentrations.
-
-
Incubation and Measurement:
-
Briefly centrifuge the plate to facilitate cell contact.
-
Incubate for 2-4 hours at 37°C.
-
Centrifuge the plate again to pellet the cells.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Measure the fluorescence of the released Calcein-AM using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm).
-
-
Calculation of Cytotoxicity:
-
% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Protocol 2: Flow Cytometry for MDSC and Treg Phenotyping in PBMCs
-
PBMC Isolation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells with PBS.
-
-
Fc Receptor Blocking:
-
Resuspend cells in FACS buffer (PBS + 2% FBS + 0.05% sodium azide).
-
Add Fc block and incubate for 10-15 minutes at room temperature.
-
-
Surface Staining:
-
Add a cocktail of fluorochrome-conjugated antibodies to identify MDSCs (e.g., anti-CD11b, anti-CD14, anti-CD15, anti-CD33, anti-HLA-DR) and Tregs (e.g., anti-CD3, anti-CD4, anti-CD25, anti-CD127).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Intracellular Staining (for Tregs):
-
Fix and permeabilize the cells using a commercial FoxP3 staining buffer set according to the manufacturer's instructions.
-
Add anti-FoxP3 antibody and incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software, gating on singlets, live cells, and then identifying the populations of interest (e.g., MDSCs: Lin-HLA-DR-/lowCD11b+CD33+; Tregs: CD3+CD4+CD25+FoxP3+).
-
Data Presentation
Table 1: Preclinical Efficacy of this compound in EGFR-Expressing Tumor Cell Lines
| Cell Line | Tumor Type | EGFR Expression (SABC*) | KRAS/BRAF Status | This compound EC50 (pM) |
| DK-MG | Glioblastoma | High | WT | 0.7 ± 0.4 |
| A-431 | Epidermoid Carcinoma | High | WT | 1.1 ± 0.5 |
| HCT-116 | Colorectal Cancer | Intermediate | KRAS mutant | 1.8 ± 0.5 |
| SW-982 | Synovial Sarcoma | Low | WT | 47.7 ± 19.0 |
| LoVo | Colorectal Cancer | Low | KRAS mutant | 2.6 ± 1.1 |
| MCF-7 | Breast Cancer | Very Low | WT | 1.9 ± 0.5 |
*SABC: Specific Antibody Binding Capacity Data is illustrative and based on publicly available preclinical data.
Visualizations
Caption: Mechanism of action of this compound, bridging an NK cell and a tumor cell.
Caption: Potential mechanisms of resistance to this compound therapy.
Caption: Experimental workflow for an NK cell cytotoxicity assay.
References
Optimizing the dosing schedule for AFM24 monotherapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the dosing schedule and conducting experiments with AFM24 monotherapy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a tetravalent, bispecific innate cell engager (ICE®) that targets the CD16A receptor on innate immune cells (Natural Killer cells and macrophages) and the Epidermal Growth factor Receptor (EGFR) on tumor cells.[1][2] By binding to both targets simultaneously, this compound creates an immunological synapse, redirecting the cytotoxic activity of NK cells and macrophages towards EGFR-expressing tumor cells. This leads to tumor cell lysis through Antibody-Dependent Cellular Cytotoxicity (ADCC) and Antibody-Dependent Cellular Phagocytosis (ADCP).[1][3][4] Importantly, this compound's mechanism of action is independent of the EGFR signaling pathway, suggesting its potential to overcome resistance to EGFR inhibitors.
Q2: What is the recommended starting dose for this compound monotherapy in clinical settings?
A2: The recommended Phase 2 dose (RP2D) for this compound monotherapy, as established in the Phase 1 dose-escalation study (NCT04259450), is 480 mg administered intravenously once weekly.
Q3: Is there evidence to support dose adjustments for this compound monotherapy?
A3: Yes, a post-hoc exposure-response analysis of data from 72 non-small cell lung cancer (NSCLC) patients treated with 480 mg of this compound (as monotherapy or in combination with atezolizumab) demonstrated a strong correlation between higher this compound exposure and improved clinical outcomes, including a higher objective response rate (ORR) and longer progression-free survival (PFS). Pharmacokinetic (PK) modeling suggests that a weekly dose of 720 mg, which was found to be safe in the Phase 1 trial, would achieve the desired higher exposure levels more rapidly. Based on these findings, future clinical studies will incorporate the 720 mg weekly dose.
Q4: How should this compound be stored and handled for in vitro experiments?
A4: While specific handling instructions for research-grade this compound should be obtained from the manufacturer, general guidelines for bispecific antibodies include storing at 2-8°C and avoiding repeated freeze-thaw cycles. For in vitro assays, it is recommended to dilute the antibody in the appropriate sterile buffer or cell culture medium immediately before use.
Q5: What cell lines are suitable for in vitro studies with this compound?
A5: A variety of EGFR-expressing tumor cell lines can be used. Preclinical studies have shown this compound to be effective against cell lines with varying levels of EGFR expression and across different KRAS/BRAF mutational statuses. Suitable cell lines include, but are not limited to, A431 (epidermoid carcinoma, high EGFR), NCI-H358 (NSCLC, moderate EGFR), and various colorectal cancer cell lines. It is crucial to characterize the EGFR expression level of your chosen cell line by flow cytometry or other quantitative methods.
Troubleshooting Guides
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no cytotoxicity in ADCC assay | 1. Low EGFR expression on target cells.2. Effector cells (NK cells) have low activity.3. Suboptimal effector-to-target (E:T) ratio.4. Incorrect this compound concentration. | 1. Confirm EGFR expression on target cells using flow cytometry.2. Use freshly isolated and activated NK cells. Check for viability and expression of activation markers.3. Optimize the E:T ratio (e.g., 5:1, 10:1, 25:1).4. Perform a dose-response curve to determine the optimal this compound concentration. |
| High background in flow cytometry-based assays | 1. Non-specific antibody binding.2. Inadequate washing steps.3. Dead cells picking up stain. | 1. Include an isotype control and an Fc block step.2. Increase the number and volume of washes between antibody incubation steps.3. Use a viability dye to exclude dead cells from the analysis. |
| Variability between experimental replicates | 1. Inconsistent cell numbers.2. Pipetting errors.3. Edge effects in multi-well plates. | 1. Ensure accurate cell counting and seeding.2. Calibrate pipettes and use proper pipetting techniques.3. Avoid using the outer wells of the plate or fill them with sterile buffer/media. |
| Difficulty in detecting phagocytosis in ADCP assay | 1. Inefficient macrophage differentiation or activation.2. Target cells not properly labeled.3. Insufficient co-incubation time. | 1. Confirm macrophage phenotype and activation state using relevant markers (e.g., CD14, CD68, CD80, CD206).2. Ensure the fluorescent label is stable and does not leak from target cells.3. Optimize the co-incubation time (e.g., 2, 4, 6 hours). |
Data Presentation
Table 1: Summary of Clinical Efficacy of this compound Monotherapy in EGFR-mutant NSCLC (NCT04259450)
| Endpoint | Result |
| Number of Evaluable Patients | 10 |
| Confirmed Partial Response (PR) | 1 (10%) |
| Stable Disease (SD) | 4 (40%) |
| Tumor Control Rate (PR + SD) | 50% |
| Tumor Shrinkage | Observed in 2 patients with SD (-6%, -18%) |
| Data as of December 2022. |
Table 2: Exposure-Response Analysis of this compound in NSCLC Patients (Monotherapy and Combination)
| Outcome | High Exposure Group | Low Exposure Group | p-value |
| Objective Response Rate (ORR) | 33.3% | 5.6% | 0.0059 |
| Disease Control Rate (DCR) | 83.3% | 58.3% | 0.0367 |
| Median Progression-Free Survival (mPFS) | 7.33 months | 2.86 months | - |
| Data from a post-hoc analysis of 72 patients treated with 480 mg this compound weekly. |
Experimental Protocols
Protocol 1: In Vitro Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
This protocol outlines a standard chromium-51 (⁵¹Cr) release assay to measure the ability of this compound to induce NK cell-mediated lysis of EGFR-expressing tumor cells.
Materials:
-
This compound
-
EGFR-expressing target cells (e.g., A431)
-
Human peripheral blood mononuclear cells (PBMCs) as a source of NK cells
-
RPMI-1640 medium with 10% FBS
-
⁵¹Cr-sodium chromate
-
Ficoll-Paque
-
Lysis buffer
-
Gamma counter
Methodology:
-
Target Cell Labeling:
-
Harvest target cells and resuspend at 1 x 10⁶ cells/mL in culture medium.
-
Add 100 µCi of ⁵¹Cr-sodium chromate and incubate for 1-2 hours at 37°C.
-
Wash the labeled cells three times with culture medium and resuspend to the desired concentration.
-
-
Effector Cell Isolation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
NK cells can be used directly from the PBMC population or further enriched using a negative selection kit.
-
-
Assay Setup:
-
Plate 5,000 labeled target cells per well in a 96-well U-bottom plate.
-
Add effector cells at various E:T ratios (e.g., 25:1, 12.5:1, 6.25:1).
-
Add serial dilutions of this compound or control antibody.
-
Include control wells for spontaneous release (target cells + medium) and maximum release (target cells + lysis buffer).
-
-
Incubation and Measurement:
-
Incubate the plate for 4 hours at 37°C.
-
Centrifuge the plate and collect the supernatant.
-
Measure the radioactivity in the supernatant using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Protocol 2: In Vitro Antibody-Dependent Cellular Phagocytosis (ADCP) Assay
This protocol describes a flow cytometry-based assay to quantify macrophage-mediated phagocytosis of tumor cells induced by this compound.
Materials:
-
This compound
-
EGFR-expressing target cells
-
Human PBMCs for monocyte isolation
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Fluorescent cell labeling dye (e.g., CFSE or pHrodo)
-
Fc blocking reagent
-
Fluorochrome-conjugated anti-CD11b antibody
-
Flow cytometer
Methodology:
-
Macrophage Differentiation:
-
Isolate monocytes from PBMCs by plastic adherence or using a monocyte isolation kit.
-
Culture the monocytes in the presence of M-CSF for 5-7 days to differentiate them into macrophages.
-
-
Target Cell Labeling:
-
Label the target cells with a fluorescent dye according to the manufacturer's instructions.
-
-
ADCP Assay:
-
Harvest the differentiated macrophages and plate them in a 96-well plate.
-
Add the labeled target cells at an E:T ratio of 1:2.
-
Add serial dilutions of this compound or control antibody.
-
Incubate for 2-4 hours at 37°C.
-
-
Flow Cytometry Analysis:
-
Gently harvest the cells and stain with a fluorochrome-conjugated anti-CD11b antibody to identify macrophages.
-
Acquire the samples on a flow cytometer.
-
Gate on the CD11b-positive macrophage population and quantify the percentage of macrophages that are also positive for the target cell fluorescent label (indicating phagocytosis).
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for an ADCC assay.
References
Strategies to mitigate adverse events in AFM24 combination therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AFM24 combination therapies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Infusion-Related Reactions (IRRs)
1. What are Infusion-Related Reactions (IRRs) and how frequently do they occur with this compound combination therapy?
Infusion-Related Reactions (IRRs) are common adverse events associated with the administration of therapeutic antibodies.[1][2] With this compound combination therapies, IRRs are the most frequently reported treatment-emergent adverse events.[3][4] These reactions are generally mild to moderate (Grade 1-2) and are most common during the first infusion.
Table 1: Incidence of Infusion-Related Reactions (IRRs) in this compound Combination Therapy Studies
| Combination Therapy | Incidence of IRRs | Grade ≥3 IRRs | Reference |
| This compound + Atezolizumab | 54% | 4 patients (out of 43) | |
| This compound + SNK01 | 5 out of 6 patients | None reported | |
| This compound Monotherapy | 12 out of 13 patients | 1 patient |
2. What are the common signs and symptoms of an IRR with this compound?
Common signs and symptoms of IRRs include flushing, chills, dyspnea (shortness of breath), and nausea. In clinical studies with amivantamab, a similar EGFR-targeting antibody, IRRs were characterized by dyspnea, flushing, chills, and nausea.
3. How can I mitigate and manage IRRs in my experiments?
Proactive management is key to mitigating IRRs. The following strategies have been shown to be effective:
-
Premedication: Administration of antihistamines and antipyretics before the first infusion is recommended. For subsequent infusions, premedication with steroids may be optional.
-
Split First Dose: For the initial administration, consider splitting the dose over two consecutive days.
-
Reduced Infusion Rate: Start with a reduced infusion rate for the initial administration and gradually increase it in the absence of a reaction.
-
Proactive Infusion Interruption: If an IRR occurs, pause the infusion immediately. Once symptoms resolve, the infusion can be restarted at a 50% reduced rate.
Experimental Protocol: Management of Infusion-Related Reactions
-
Pre-infusion:
-
Administer premedication (e.g., antihistamines, antipyretics) 30-60 minutes prior to the start of the this compound infusion.
-
Ensure emergency medications and equipment are readily available.
-
-
Infusion:
-
Initiate the infusion at a slow rate.
-
Monitor the subject closely for signs and symptoms of IRR, especially during the first 30 minutes.
-
-
If an IRR Occurs:
-
Immediately stop the infusion.
-
Administer supportive care as needed (e.g., oxygen, saline).
-
Once symptoms have fully resolved, resume the infusion at a 50% slower rate.
-
-
Post-infusion:
-
Continue to monitor the subject for at least one hour after the completion of the infusion.
-
Hematological Adverse Events
4. What hematological adverse events have been observed with this compound combination therapy?
Grade 1 or 2 hematological adverse events have been reported, including lymphocytopenia, anemia, neutropenia, and thrombocytopenia.
Table 2: Reported Hematological Adverse Events with this compound + Atezolizumab
| Adverse Event | Number of Patients (out of 35) | Reference |
| Lymphocytopenia | 16 | |
| Anemia | 4 | |
| Neutropenia | 4 | |
| Thrombocytopenia | 2 |
5. What is the recommended monitoring protocol for hematological toxicity?
Regular monitoring of complete blood counts (CBC) with differential is recommended throughout the experimental period.
Experimental Protocol: Hematological Monitoring
-
Baseline: Obtain a baseline CBC with differential before initiating this compound combination therapy.
-
During Treatment:
-
Perform a CBC with differential prior to each administration of this compound.
-
In case of Grade 2 or higher cytopenias, increase the frequency of monitoring to twice weekly.
-
-
Management:
-
For Grade 3 or higher neutropenia or thrombocytopenia, consider dose interruption or reduction of the chemotherapeutic agent if applicable. The use of growth factors (e.g., G-CSF for neutropenia) may be considered based on institutional guidelines.
-
Hepatic Adverse Events
6. Have elevations in liver enzymes been reported with this compound combination therapy?
Yes, elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) have been reported, particularly in combination with atezolizumab, as this is a known side effect of atezolizumab. These elevations are generally transient and resolve.
Table 3: Incidence of Elevated Liver Enzymes with this compound + Atezolizumab
| Adverse Event | Incidence | Reference |
| Elevated ALT | 21% | |
| Elevated AST | 16% |
7. How should I monitor for and manage hepatic adverse events?
Regular monitoring of liver function tests is crucial.
Experimental Protocol: Hepatic Monitoring
-
Baseline: Obtain baseline liver function tests (including ALT, AST, and bilirubin) before starting therapy.
-
During Treatment:
-
Monitor liver function tests prior to each treatment cycle.
-
If Grade 2 or higher elevations are observed, increase monitoring frequency to weekly until resolution to Grade 1 or baseline.
-
-
Management:
-
For Grade 3 or higher elevations, consider withholding treatment until enzymes return to Grade 1 or baseline. Dose adjustments of the combination partner (e.g., atezolizumab) may be necessary according to its specific prescribing information.
-
Cytokine Release
8. Is there a risk of cytokine release syndrome (CRS) with this compound?
This compound's mechanism of action involves the engagement of innate immune cells, which can lead to cytokine release. Preclinical studies have shown a transient elevation of IL-6 after this compound administration, which returned to baseline within 24 hours. While severe CRS has not been a prominent feature in clinical trials to date, it is a potential risk with immune-engaging therapies.
9. What is the recommended approach to monitor for potential cytokine release?
Monitoring for clinical signs of CRS and having a management plan in place is recommended.
Experimental Protocol: Cytokine Release Monitoring and Management
-
Monitoring:
-
Closely monitor for clinical signs of CRS, especially after the first dose, including fever, hypotension, and hypoxia.
-
Consider collecting peripheral blood samples at baseline, and at several time points post-infusion (e.g., 2, 6, 24 hours) for potential cytokine analysis (e.g., IL-6, TNF-α, IFN-γ) to better understand the pharmacodynamics of this compound in your experimental setting.
-
-
Management of CRS:
-
Management of CRS is based on the severity of the symptoms.
-
For mild (Grade 1) CRS, provide supportive care.
-
For moderate to severe (Grade 2 or higher) CRS, in a clinical setting, administration of an IL-6 receptor antagonist like tocilizumab would be considered. In a research setting, this would translate to having a clear stopping rule and management plan in your protocol.
-
Visualizations
Caption: this compound Signaling Pathway
Caption: IRR Management Workflow
References
- 1. Management of infusion-related reactions in cancer therapy: strategies and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Management of infusion-related reactions in cancer therapy: strategies and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Affimed Reports Positive Clinical Update on this compound/Atezolizumab Combination Therapy in Non-Small Cell Lung Cancer (NSCLC) | Nasdaq [nasdaq.com]
AFM24 Preclinical Model Development Technical Support Center
Welcome to the technical support center for the preclinical development of AFM24, a novel bispecific innate cell engager targeting EGFR on tumor cells and CD16A on innate immune cells. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges of in vitro and in vivo model development for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a tetravalent, bispecific antibody designed to bridge natural killer (NK) cells and macrophages with tumor cells that express the Epidermal Growth Factor Receptor (EGFR).[1][2] It simultaneously binds to CD16A, an activating receptor on NK cells and macrophages, and to EGFR on the surface of tumor cells. This dual binding facilitates a potent anti-tumor response through two primary mechanisms:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Engagement of CD16A on NK cells triggers the release of cytotoxic granules, leading to the direct killing of EGFR-expressing tumor cells.[1]
-
Antibody-Dependent Cellular Phagocytosis (ADCP): By engaging CD16A on macrophages, this compound opsonizes tumor cells for engulfment and destruction by these phagocytic cells.[1]
A key feature of this compound is that its anti-tumor activity is independent of EGFR signaling pathways, making it potentially effective against tumors with RAS mutations that are resistant to standard EGFR-targeted therapies.[1]
Q2: What are the key advantages of this compound's design?
This compound is engineered to have a silenced IgG1 Fc region, which minimizes off-target effects and potential toxicities associated with Fc gamma receptor binding on other immune cells. Its high affinity for CD16A allows for potent activation of innate immune cells even in the presence of high concentrations of circulating IgG, which can be a limitation for conventional monoclonal antibodies. Preclinical studies have shown that this compound is well-tolerated in cynomolgus monkeys with no significant skin or organ toxicities observed at high doses.
Q3: Which cell lines are suitable for in vitro studies with this compound?
A variety of human cancer cell lines with varying levels of EGFR expression can be used. The choice of cell line will depend on the specific research question. It is crucial to characterize the EGFR expression level of your chosen cell line, for instance by flow cytometry using a quantitative kit (e.g., QIFIKIT®).
Table 1: EGFR Expression and this compound-mediated ADCC in Various Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Expression (SABC*) | This compound EC50 (pM) for ADCC |
| A-431 | Epidermoid Carcinoma | 431,125 | 1.9 |
| DK-MG | Glioblastoma | 222,648 | 0.8 |
| A-549 | Lung Carcinoma | 127,574 | 5.1 |
| LoVo | Colorectal Adenocarcinoma | 74,470 | 3.4 |
| COLO 205 | Colorectal Adenocarcinoma | 51,177 | 30.4 |
| HT-29 | Colorectal Adenocarcinoma | 48,174 | 3.3 |
| Panc 08.13 | Pancreatic Carcinoma | 40,980 | 5.7 |
| HCT-116 | Colorectal Carcinoma | 33,822 | 3.3 |
*Specific Antibody Binding Capacity, a measure of cell surface antigen density. Data adapted from preclinical studies.
Q4: What in vivo models are recommended for evaluating this compound efficacy?
Humanized mouse models are essential for evaluating the in vivo efficacy of this compound, as it relies on the engagement of human immune cells. Models engrafted with human peripheral blood mononuclear cells (PBMCs) or CD34+ hematopoietic stem cells are commonly used. The choice of model depends on the desired study duration and the specific immune cell populations of interest. For longer-term studies, CD34+ HSC-engrafted mice are preferred to avoid graft-versus-host disease (GvHD), a common complication in PBMC-engrafted models.
Troubleshooting Guides
In Vitro Assays
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay Troubleshooting
Table 2: Common Issues and Solutions in this compound ADCC Assays
| Issue | Potential Cause | Recommended Solution |
| High background lysis (high spontaneous release) | - Target cells are unhealthy or dying. | - Ensure target cells are in the logarithmic growth phase and have high viability (>95%) before labeling. - Handle cells gently during labeling and washing steps. |
| - Excessive effector-to-target (E:T) ratio. | - Titrate the E:T ratio to find the optimal range for your specific cell lines. Start with a range from 1:1 to 25:1. | |
| - Contamination of cell cultures. | - Regularly test cell lines for mycoplasma contamination. | |
| Low specific lysis | - Low EGFR expression on target cells. | - Confirm EGFR expression on target cells by flow cytometry. |
| - Poor NK cell activity. | - Use freshly isolated PBMCs or NK cells. If using cryopreserved cells, ensure proper thawing and recovery. - Consider pre-activating NK cells with IL-2, but be mindful of potential increases in non-specific killing. | |
| - Suboptimal this compound concentration. | - Perform a dose-response curve to determine the optimal concentration of this compound. | |
| - Effector cells are exhausted. | - Avoid prolonged in vitro culture of effector cells before the assay. | |
| High variability between replicates | - Inconsistent cell numbers. | - Ensure accurate cell counting and consistent plating of both effector and target cells. |
| - Uneven distribution of cells in wells. | - Gently mix cell suspensions before plating. | |
| - Pipetting errors. | - Use calibrated pipettes and be consistent with pipetting technique. |
Antibody-Dependent Cellular Phagocytosis (ADCP) Assay Troubleshooting
Table 3: Common Issues and Solutions in this compound ADCP Assays
| Issue | Potential Cause | Recommended Solution |
| High background phagocytosis | - Macrophages are overly activated. | - Ensure proper differentiation of monocytes to macrophages. Avoid using excessive concentrations of stimulating factors. |
| - Non-specific uptake of labeled target cells. | - Include appropriate controls, such as an isotype control antibody, to assess non-specific phagocytosis. | |
| Low phagocytic activity | - Inefficient macrophage differentiation. | - Confirm macrophage phenotype by flow cytometry using markers like CD14, CD16, and CD68. |
| - Low EGFR expression on target cells. | - Verify EGFR expression on target cells. | |
| - Suboptimal this compound concentration. | - Titrate this compound to determine the optimal concentration for ADCP. | |
| - Effector-to-target (E:T) ratio is not optimal. | - Test a range of E:T ratios to find the most effective one for your cell system. | |
| Difficulty distinguishing between cell binding and phagocytosis | - Using constitutively labeled target cells. | - Use a pH-sensitive dye (e.g., pHrodo) to label target cells. The dye will fluoresce brightly only in the acidic environment of the phagosome, allowing for specific detection of phagocytosis. |
| High donor-to-donor variability | - Inherent biological differences in primary macrophages. | - Use macrophages from multiple donors to assess the range of responses. - Consider using a reporter gene assay with an engineered cell line to reduce variability. |
In Vivo Models
Humanized Mouse Model Troubleshooting
Table 4: Common Issues and Solutions in this compound Humanized Mouse Studies
| Issue | Potential Cause | Recommended Solution |
| Poor tumor engraftment | - Low viability of tumor cells. | - Use tumor cells with high viability and in their logarithmic growth phase for injection. |
| - Suboptimal injection site or technique. | - For solid tumors, subcutaneous or orthotopic injection sites can be used. Ensure proper injection technique to avoid leakage. | |
| - Immune rejection of tumor cells. | - Use severely immunodeficient mouse strains like NSG or NOG mice. | |
| Graft-versus-Host Disease (GvHD) | - Alloreactive T cells from PBMC donors. | - Monitor mice closely for signs of GvHD (weight loss, hunched posture, ruffled fur). - The study window for PBMC-engrafted mice is typically limited to 4-5 weeks. For longer studies, use CD34+ HSC-engrafted mice. |
| Variable anti-tumor efficacy | - Donor-to-donor variability in immune cell reconstitution. | - Use PBMCs or HSCs from multiple donors to account for biological variability. |
| - Insufficient engraftment of human NK cells and macrophages. | - For models requiring robust innate immune cell populations, consider using mouse strains that support their development or co-administering human cytokines like IL-15. | |
| Cytokine Release Syndrome (CRS) | - Rapid activation of a large number of immune cells. | - Monitor mice for clinical signs of CRS (e.g., hypothermia). - Collect blood samples at various time points post-treatment to measure cytokine levels (e.g., IL-6, IFN-γ, TNF-α). - Humanized mouse models can be used to evaluate the risk and severity of CRS. |
Experimental Protocols
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
Principle: This assay measures the ability of NK cells to lyse target tumor cells in the presence of this compound. Target cell lysis is quantified by the release of a fluorescent dye, Calcein-AM, from the cytoplasm of damaged cells.
Materials:
-
EGFR-expressing target cancer cells
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated NK cells
-
This compound and isotype control antibody
-
Calcein-AM dye
-
Complete cell culture medium
-
96-well U-bottom plates
-
Fluorescence plate reader
Methodology:
-
Target Cell Labeling:
-
Harvest target cells during their logarithmic growth phase.
-
Resuspend cells at 1 x 10^6 cells/mL in serum-free medium.
-
Add Calcein-AM to a final concentration of 10 µM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells three times with complete medium to remove excess dye.
-
Resuspend the labeled target cells at 1 x 10^5 cells/mL in complete medium.
-
-
Assay Setup:
-
Plate 100 µL of the labeled target cell suspension into each well of a 96-well U-bottom plate (10,000 cells/well).
-
Prepare serial dilutions of this compound and the isotype control antibody.
-
Add 50 µL of the antibody dilutions to the appropriate wells.
-
Isolate PBMCs or NK cells from healthy donor blood.
-
Add 50 µL of the effector cell suspension to the wells at the desired E:T ratio (e.g., 25:1).
-
For spontaneous release control wells, add 100 µL of medium instead of effector cells and antibody.
-
For maximum release control wells, add 100 µL of medium containing 2% Triton X-100.
-
-
Incubation and Measurement:
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant from each well to a new black 96-well plate.
-
Measure the fluorescence of the released Calcein in a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Antibody-Dependent Cellular Phagocytosis (ADCP) Assay
Principle: This assay quantifies the phagocytosis of target tumor cells by macrophages mediated by this compound. Target cells are labeled with a pH-sensitive dye, and phagocytosis is detected by an increase in fluorescence when the target cells enter the acidic environment of the macrophage phagosome.
Materials:
-
EGFR-expressing target cancer cells
-
Human monocytes or a monocyte-like cell line (e.g., THP-1)
-
Macrophage-colony stimulating factor (M-CSF) for monocyte differentiation
-
This compound and isotype control antibody
-
pH-sensitive fluorescent dye (e.g., pHrodo Red)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Flow cytometer or fluorescence microscope
Methodology:
-
Macrophage Generation:
-
Isolate human monocytes from PBMCs.
-
Plate the monocytes in a 96-well plate and differentiate them into macrophages by culturing in the presence of M-CSF for 5-7 days.
-
-
Target Cell Labeling:
-
Harvest target cells and label them with a pH-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
-
Phagocytosis Assay:
-
Add the labeled target cells to the wells containing the differentiated macrophages at a desired E:T ratio (e.g., 1:2).
-
Add this compound or the isotype control antibody at various concentrations.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
Flow Cytometry:
-
Gently detach the macrophages from the plate.
-
Analyze the cells by flow cytometry. The percentage of macrophages that have phagocytosed target cells can be determined by gating on the macrophage population and measuring the fluorescence of the pH-sensitive dye.
-
-
Fluorescence Microscopy:
-
Wash the wells to remove non-phagocytosed target cells.
-
Visualize the cells using a fluorescence microscope. The number of fluorescent puncta within the macrophages can be quantified.
-
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound, engaging NK cells and macrophages to target EGFR-positive tumor cells.
Experimental Workflow for In Vitro ADCC Assay
Caption: Workflow for conducting an in vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) assay.
Logical Relationship for Troubleshooting In Vivo Models
Caption: Troubleshooting logic for addressing poor anti-tumor efficacy in this compound in vivo studies.
References
Refinement of patient stratification for AFM24 trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the refinement of patient stratification for AFM24 clinical trials.
Frequently Asked Questions (FAQs) and Troubleshooting
Patient Stratification & Biomarker Analysis
Q1: What are the key biomarkers for stratifying patients for this compound clinical trials?
A1: The primary biomarker for patient inclusion is the expression of Epidermal Growth Factor Receptor (EGFR) on tumor cells.[1][2] The mechanism of action of this compound involves engaging the patient's own natural killer (NK) cells and macrophages via the CD16A receptor to target and eliminate EGFR-expressing tumor cells.[3][4] Therefore, assessment of both tumor EGFR expression and, in some contexts, peripheral NK cell characteristics is crucial.
Q2: What is the specific cutoff for EGFR positivity in this compound trials?
A2: Patients are considered eligible if they have advanced or metastatic disease with positive immunohistochemical (IHC) staining for EGFR in >1% of tumor cells.[2]
Q3: How is EGFR expression quantitatively assessed?
A3: EGFR expression is quantitatively assessed using the H-score method on immunohistochemically stained tumor tissue. The H-score provides a continuous scale from 0 to 300, giving more weight to higher-intensity staining. A discriminatory threshold of an H-score ≥200 is often used to define "high" EGFR expression, while an H-score < 200 is considered "low" expression.
Immunohistochemistry (IHC) for EGFR Expression
Q4: We are observing weak or no staining in our EGFR IHC experiments. What could be the cause?
A4: Weak or no staining in EGFR IHC can arise from several factors:
-
Primary Antibody Issues: The primary antibody concentration may be too low, or the antibody itself may have lost potency due to improper storage or multiple freeze-thaw cycles. Ensure the antibody is stored as recommended and consider titrating the antibody to find the optimal concentration.
-
Antigen Retrieval: Inadequate antigen retrieval can prevent the primary antibody from accessing the EGFR epitope. Optimize the heat-induced epitope retrieval (HIER) method, including the buffer pH and heating time/temperature.
-
Tissue Fixation: Over-fixation of the tissue can mask the antigen. If possible, reduce the fixation time.
-
Reagent Compatibility: Ensure the secondary antibody is compatible with the primary antibody (e.g., an anti-mouse secondary for a mouse monoclonal primary).
Q5: Our EGFR IHC slides show high background staining. How can we troubleshoot this?
A5: High background staining can obscure specific signals. Consider the following troubleshooting steps:
-
Blocking: Inadequate blocking of non-specific binding sites is a common cause. Use a serum from the same species as the secondary antibody was raised in for blocking.
-
Antibody Concentration: The primary or secondary antibody concentrations may be too high, leading to non-specific binding. Try reducing the antibody concentrations.
-
Endogenous Peroxidase Activity: If using an HRP-based detection system, endogenous peroxidase activity in the tissue can cause background. Quench with a 3% H2O2 solution before primary antibody incubation.
-
Washing Steps: Insufficient washing between steps can lead to residual reagents and high background. Ensure thorough washing with an appropriate buffer (e.g., TBS-Tween 20).
Flow Cytometry for CD16A Expression on NK Cells
Q6: What is the general gating strategy for identifying CD16A-positive NK cells by flow cytometry?
A6: A common strategy involves first gating on the lymphocyte population based on forward and side scatter (FSC/SSC). From the lymphocyte gate, T cells are excluded using a CD3-negative gate. NK cells are then identified based on the expression of CD56 and CD16. The main cytotoxic NK cell subset is CD56dimCD16pos.
Q7: We are seeing a low percentage of CD16A-positive NK cells in our samples. What could be the reason?
A7: A low percentage of CD16A+ NK cells could be due to several factors:
-
Sample Quality: The quality of the peripheral blood mononuclear cell (PBMC) sample is critical. Delays in processing or improper storage can affect cell viability and marker expression.
-
Antibody Clone and Titration: The choice of anti-CD16 antibody clone and its concentration are important. Ensure the antibody is properly titrated to achieve optimal signal-to-noise ratio.
-
Gating Strategy: An incorrect gating strategy can lead to the exclusion of the target population. Review your gating to ensure you are accurately identifying the lymphocyte and NK cell populations.
-
Patient-specific factors: Certain viral infections or chronic inflammatory conditions can alter the proportions of NK cell subsets.
Q8: What are some common pitfalls to avoid during flow cytometry for NK cell analysis?
A8: Common pitfalls include:
-
Spectral Overlap: In multicolor flow cytometry, ensure proper compensation to correct for spectral overlap between different fluorochromes.
-
Non-specific Antibody Binding: Use Fc receptor blocking agents to prevent non-specific binding of antibodies to Fc receptors on cells like monocytes.
-
Viability Dyes: Always include a viability dye to exclude dead cells, which can non-specifically bind antibodies and lead to false-positive results.
Data Presentation
Table 1: Patient Inclusion Criteria for this compound Clinical Trials
| Criteria | Description | Reference |
| Tumor Type | Advanced or metastatic solid tumors known to express EGFR. Specific cohorts have included non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and clear cell renal cell carcinoma (ccRCC). | |
| EGFR Expression | Positive immunohistochemical (IHC) staining for EGFR in >1% of tumor cells. | |
| Prior Therapy | Patients must have been previously treated with one or more lines of anticancer therapy and have documented radiological disease progression. | |
| Performance Status | Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1. |
Table 2: Quantitative Response Data from this compound Clinical Trials
| Patient Cohort | Treatment | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| EGFR mutant NSCLC | This compound Monotherapy | 13% (2 partial responses in 15 patients) | 47% (5 stable disease in 15 patients) | |
| EGFR wild-type NSCLC | This compound + atezolizumab | 1 confirmed complete response in 15 evaluable patients | 73.3% |
Experimental Protocols
1. Immunohistochemistry (IHC) Protocol for EGFR Expression
This protocol provides a standardized method for the qualitative identification of EGFR protein in formalin-fixed, paraffin-embedded (FFPE) human tumor tissues.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibody: Mouse anti-human EGFR monoclonal antibody
-
Secondary Antibody: HRP-conjugated goat anti-mouse IgG
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded ethanol series: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Buffer and incubating in a water bath or steamer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., PBS or TBS).
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary EGFR antibody at the optimal dilution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer.
-
Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with wash buffer.
-
Incubate with DAB substrate-chromogen solution until the desired stain intensity develops.
-
Rinse with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol series and clear in xylene.
-
Coverslip with mounting medium.
-
H-Score Calculation:
The H-score is calculated as follows: H-score = [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)]
-
Staining Intensity:
-
0: No staining
-
1+: Weak staining
-
2+: Moderate staining
-
3+: Strong staining
-
2. Flow Cytometry Protocol for CD16A Expression on Human NK Cells
This protocol describes a method for identifying and quantifying CD16A expression on peripheral blood NK cells.
Materials:
-
Whole blood or isolated PBMCs
-
FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fc Block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD3 (T-cell exclusion)
-
Anti-human CD56 (NK cell identification)
-
Anti-human CD16 (NK cell subsetting and target receptor)
-
Viability dye (e.g., 7-AAD or propidium iodide)
-
-
Lysing solution (for whole blood)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
If using whole blood, collect in an appropriate anticoagulant tube (e.g., EDTA).
-
If using PBMCs, isolate via density gradient centrifugation (e.g., Ficoll-Paque).
-
-
Staining:
-
Add 50-100 µL of whole blood or 1x10^6 PBMCs to a flow cytometry tube.
-
Add Fc Block and incubate for 10 minutes at room temperature to block non-specific antibody binding.
-
Add the cocktail of fluorochrome-conjugated antibodies (CD3, CD56, CD16) at pre-titrated optimal concentrations.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Lysis (for whole blood):
-
Add lysing solution according to the manufacturer's instructions to lyse red blood cells.
-
Incubate for the recommended time.
-
Centrifuge and wash the cells with FACS buffer.
-
-
Washing (for PBMCs):
-
Add FACS buffer, centrifuge, and discard the supernatant. Repeat the wash step.
-
-
Viability Staining:
-
Resuspend cells in FACS buffer.
-
Add the viability dye shortly before acquisition.
-
-
Acquisition and Analysis:
-
Acquire events on a flow cytometer.
-
Analyze the data using appropriate software.
-
Gating Strategy:
-
Gate on single cells.
-
Gate on viable cells.
-
Gate on the lymphocyte population based on FSC and SSC.
-
From the lymphocyte gate, gate on CD3-negative cells.
-
From the CD3-negative population, analyze the expression of CD56 and CD16 to identify NK cell subsets (e.g., CD56dimCD16pos).
-
-
Visualizations
Caption: this compound simultaneously binds to EGFR on tumor cells and CD16A on NK cells, inducing Antibody-Dependent Cellular Cytotoxicity (ADCC).
References
- 1. nkgenbiotech.com [nkgenbiotech.com]
- 2. The combination of CD16A/EGFR innate cell engager, this compound, with SNK01 autologous natural killer cells in patients with advanced solid tumors. - ASCO [asco.org]
- 3. Preclinical evaluation of this compound, a novel CD16A-specific innate immune cell engager targeting EGFR-positive tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-Human Phase I Study of a CD16A Bispecific Innate Cell Engager, this compound, Targeting EGFR-Expressing Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
AFM24 Technical Support Center: Enhancing Therapeutic Efficacy in Solid Tumors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AFM24, a bispecific innate cell engager (ICE®), for the treatment of solid tumors. Detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols are provided to optimize research outcomes and improve the therapeutic index of this novel immunotherapy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a tetravalent, bispecific antibody that concurrently targets Epidermal Growth Factor Receptor (EGFR) on tumor cells and CD16A on innate immune cells, primarily Natural Killer (NK) cells and macrophages.[1][2] This dual-targeting mechanism redirects the cytotoxic activity of these immune cells towards EGFR-expressing cancer cells, inducing antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[3][4][5] Importantly, this compound's activity is independent of EGFR signaling pathways, allowing it to potentially overcome resistance to traditional EGFR inhibitors.
Q2: What is the rationale for combining this compound with other therapies?
A2: Combining this compound with other anti-cancer agents aims to create synergistic effects and enhance its therapeutic efficacy.
-
With Atezolizumab (anti-PD-L1): This combination is designed to leverage both the innate and adaptive immune systems. While this compound activates the innate immune response, atezolizumab blocks the PD-1/PD-L1 checkpoint, thereby unleashing the adaptive immune response. This dual approach may overcome resistance to checkpoint inhibitors alone.
-
With SNK01 (autologous NK cells): The combination with ex vivo expanded and activated autologous NK cells is intended to increase the number of effector cells available to mediate ADCC, potentially enhancing the overall anti-tumor effect of this compound.
Q3: Is the efficacy of this compound dependent on the level of EGFR expression on tumor cells?
A3: Preclinical studies have shown that this compound can induce lysis of EGFR-positive tumor cell lines in vitro, and this activity appears to be independent of the EGFR expression level. This compound has demonstrated potent picomolar EC50 values in cytotoxicity assays across cell lines with varying EGFR expression.
Q4: Is this compound's activity affected by KRAS/BRAF mutations in tumor cells?
A4: Preclinical data indicates that this compound is effective against EGFR-positive tumor cells regardless of their KRAS or BRAF mutational status in in-vitro studies. This suggests a potential advantage in treating tumors that are resistant to EGFR-targeted therapies due to downstream mutations in the signaling pathway.
Troubleshooting Guide
Issue 1: Suboptimal or no this compound-mediated cytotoxicity observed in in vitro assays.
| Potential Cause | Recommended Solution |
| Low NK cell viability or activity | - Ensure proper handling and thawing of cryopreserved NK cells. - Assess NK cell viability using Trypan Blue or a viability stain post-thawing. - Pre-stimulate NK cells with cytokines like IL-2 or IL-15 overnight to enhance their cytotoxic potential. - Use a healthy donor as a positive control for NK cell activity. |
| Incorrect Effector-to-Target (E:T) ratio | - Optimize the E:T ratio for your specific cell lines. A common starting point is 5:1. For robust responses, higher ratios may be necessary. - Titrate the E:T ratio (e.g., 1:1, 5:1, 10:1, 20:1) to determine the optimal condition for your experiment. |
| Issues with target cells | - Confirm EGFR expression on your target cell line using flow cytometry. - Ensure target cells are healthy and in the logarithmic growth phase before the assay. - If using adherent cells, ensure a uniform monolayer is formed. |
| Suboptimal assay conditions | - For Calcein-AM release assays, ensure complete lysis in the "maximum release" control wells (e.g., using Triton X-100). - Ensure proper incubation times. A standard duration for cytotoxicity assays is 4 hours, but this may need optimization. - Briefly centrifuge the plate after adding effector cells to facilitate cell-to-cell contact. |
| High spontaneous release in Calcein-AM assay | - Handle target cells gently during labeling and plating to avoid premature cell death. - Optimize the concentration of Calcein-AM, as high concentrations can be toxic to some cell lines. |
Issue 2: High background in flow cytometry-based NK cell activation assays.
| Potential Cause | Recommended Solution |
| Non-specific antibody binding | - Include an Fc block step in your staining protocol to prevent antibodies from binding to Fc receptors on NK cells. - Use isotype controls to determine the level of non-specific binding for each antibody. - Titrate your antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Autofluorescence of target or effector cells | - Include an unstained control for each cell type to assess the level of autofluorescence. - If autofluorescence is high, consider using brighter fluorochromes or a compensation strategy. |
| Cellular debris and doublets | - Gate on singlets using forward scatter height (FSC-H) versus forward scatter area (FSC-A) to exclude doublets. - Use a live/dead stain to exclude dead cells from your analysis, as they can non-specifically bind antibodies. |
Quantitative Data Summary
Preclinical Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Mean SABC (EGFR sites/cell ) | Mean EC50 (pM) |
| A-431 | Epidermoid Carcinoma | 431,125 | 1.9 |
| DK-MG | Glioblastoma | 222,648 | 0.8 |
| A-549 | Lung Carcinoma | 127,574 | 5.1 |
| LoVo | Colorectal Adenocarcinoma | 74,470 | 3.4 |
| COLO205 | Colorectal Adenocarcinoma | 51,177 | 30.4 |
| HT-29 | Colorectal Adenocarcinoma | 48,174 | 3.3 |
| Panc 08.13 | Pancreatic Cancer | 40,980 | 5.7 |
| HCT-116 | Colorectal Carcinoma | 33,822 | 3.3 |
| SABC: Specific Antibody Binding Capacity | |||
| EC50: Half-maximal effective concentration | |||
| Data adapted from preclinical studies. |
Clinical Efficacy of this compound Monotherapy and Combination Therapies
| Clinical Trial (NCT) | Treatment Arm | Tumor Type | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| This compound-101 (NCT04259450) | This compound Monotherapy | EGFR-mutant NSCLC | 13% | 47% |
| Colorectal Cancer | 0% | One patient with stable disease and tumor reduction | ||
| This compound-102 (NCT05109442) | This compound + Atezolizumab | EGFR-WT NSCLC | 23% | 77% |
| EGFR-mutant NSCLC | 24% | 71% | ||
| This compound-103 (NCT05099549) | This compound + SNK01 | Advanced Solid Tumors | 0% | 43% (Stable Disease) |
| NSCLC: Non-Small Cell Lung Cancer; WT: Wild-Type | ||||
| Data is based on available interim results and may be subject to change. |
Experimental Protocols
Protocol 1: this compound-Mediated ADCC Assay using Calcein-AM Release
This protocol is designed to assess the ability of this compound to induce NK cell-mediated cytotoxicity against EGFR-expressing tumor cells.
Materials:
-
This compound
-
EGFR-positive target tumor cells (e.g., A-431)
-
Effector cells (PBMCs or isolated NK cells)
-
Complete RPMI-1640 medium
-
Calcein-AM dye
-
DMSO
-
96-well round-bottom plates
-
Triton X-100 (for maximum lysis control)
-
Fluorescence plate reader
Procedure:
-
Target Cell Preparation and Labeling: a. Culture target cells to ~80% confluency. b. Resuspend Calcein-AM in DMSO to create a stock solution. c. Count and resuspend target cells at 1 x 10^6 cells/mL in complete medium. d. Add Calcein-AM to the cell suspension to a final concentration of 15 µM and incubate for 30 minutes at 37°C. e. Wash the labeled target cells twice with complete medium to remove excess dye. f. Resuspend the labeled target cells at a concentration of 1 x 10^5 cells/mL.
-
Assay Setup: a. Plate 100 µL of the labeled target cell suspension into each well of a 96-well plate (10,000 cells/well). b. Prepare serial dilutions of this compound in complete medium. c. Add 50 µL of the this compound dilutions to the appropriate wells. For the "no antibody" control, add 50 µL of medium. d. Prepare effector cells at the desired concentration to achieve the target E:T ratio (e.g., for a 5:1 ratio, prepare a suspension of 1 x 10^6 cells/mL). e. Add 50 µL of the effector cell suspension to the wells (50,000 effector cells/well). f. Controls: i. Spontaneous Release: Target cells + medium (no effector cells or antibody). ii. Maximum Release: Target cells + 1% Triton X-100 (no effector cells or antibody).
-
Incubation and Measurement: a. Briefly centrifuge the plate at 250 x g for 3 minutes to facilitate cell contact. b. Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator. c. After incubation, centrifuge the plate at 500 x g for 5 minutes. d. Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate. e. Measure the fluorescence of the released Calcein-AM using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Data Analysis: a. Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Protocol 2: Flow Cytometry Analysis of NK Cell Activation
This protocol is for assessing the activation of NK cells following co-culture with target cells in the presence of this compound, by measuring the expression of activation markers such as CD69 and the degranulation marker CD107a.
Materials:
-
This compound
-
EGFR-positive target tumor cells
-
Effector cells (PBMCs or isolated NK cells)
-
Complete RPMI-1640 medium
-
96-well U-bottom plates
-
Flow cytometry antibodies (e.g., anti-CD3, anti-CD56, anti-CD69, anti-CD107a)
-
Fc Block
-
Brefeldin A and Monensin
-
Live/Dead stain
-
FACS buffer (PBS + 2% FBS)
-
Flow cytometer
Procedure:
-
Co-culture Setup: a. Plate 5 x 10^5 effector cells per well in a 96-well U-bottom plate. b. Add target cells at the desired E:T ratio (e.g., 1:1). c. Add this compound at the desired concentration. d. Add anti-CD107a antibody directly to the co-culture. e. Add Brefeldin A and Monensin to inhibit protein transport and allow for intracellular cytokine accumulation and CD107a surface expression. f. Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Cell Staining: a. After incubation, wash the cells with FACS buffer. b. Add a live/dead stain according to the manufacturer's protocol. c. Perform an Fc block for 10 minutes at room temperature. d. Add a cocktail of surface antibodies (anti-CD3, anti-CD56, anti-CD69) and incubate for 30 minutes at 4°C in the dark. e. Wash the cells twice with FACS buffer. f. If performing intracellular staining for cytokines (e.g., IFN-γ), fix and permeabilize the cells according to a standard protocol, followed by intracellular antibody staining. g. Resuspend the cells in FACS buffer for analysis.
-
Flow Cytometry Analysis: a. Acquire the samples on a flow cytometer. b. Gate on live, single cells. c. Identify the NK cell population (e.g., CD3- CD56+). d. Analyze the expression of CD69 and CD107a on the NK cell population.
Visualizations
This compound Signaling Pathway
Caption: this compound mechanism of action.
Experimental Workflow for this compound-Mediated ADCC Assay
Caption: Workflow for Calcein-AM release ADCC assay.
Logical Diagram for Troubleshooting Suboptimal Cytotoxicity
Caption: Troubleshooting logic for suboptimal cytotoxicity.
References
- 1. ascopubs.org [ascopubs.org]
- 2. affimed.com [affimed.com]
- 3. affimed.com [affimed.com]
- 4. An improved flow cytometry-based natural killer cytotoxicity assay involving calcein AM staining of effector cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of this compound, a novel CD16A-specific innate immune cell engager targeting EGFR-positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting common issues in AFM24 in vitro experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AFM24 in in vitro experiments. The information is tailored for scientists and drug development professionals to navigate common challenges and ensure robust and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Assay Controls & Interpretation
-
Question: What are the essential controls for an this compound-mediated cytotoxicity assay?
-
Answer: To ensure the specificity of this compound-mediated killing, several controls are critical:
-
Effector Cells Alone: To measure the natural cytotoxicity of the effector cells (e.g., NK cells, PBMCs) against the target cells.
-
Target Cells Alone: To measure the spontaneous death of target cells.
-
Isotype Control Antibody: An antibody of the same isotype as this compound but with an irrelevant specificity to control for non-specific binding and Fc-mediated effects.
-
Unstained/Unlabeled Controls: For flow cytometry-based assays, unstained cells are necessary to set gates correctly.
-
Positive Control: A known inducer of cytotoxicity to ensure the assay is performing as expected.
-
-
-
Question: My negative control (effector cells + target cells without this compound) shows high background lysis. What could be the cause?
-
Answer: High background lysis can be due to several factors:
-
Effector Cell Activation: The effector cells may be over-activated. Ensure proper handling and avoid excessive stimulation during isolation and culture.
-
Target Cell Health: Unhealthy or stressed target cells can lead to increased spontaneous death. Ensure optimal culture conditions and use cells in the logarithmic growth phase.
-
Effector-to-Target (E:T) Ratio: A very high E:T ratio can sometimes lead to non-specific killing. Consider titrating the E:T ratio. Preclinical studies have shown this compound can induce tumor cell lysis at an E:T ratio as low as 0.3:1.[1]
-
-
-
Question: I am not observing a dose-dependent increase in cytotoxicity with increasing concentrations of this compound. What should I check?
-
Answer: A lack of dose-response can be due to:
-
Suboptimal E:T Ratio: The E:T ratio might be too high, leading to maximal killing even at low this compound concentrations, or too low, preventing effective cytotoxicity. Titration of the E:T ratio is recommended.
-
Target Antigen Expression: Confirm the expression of EGFR on your target cell line. Low or absent EGFR expression will result in poor this compound-mediated killing. This compound is effective against tumors with varying levels of EGFR expression.[2][3][4]
-
Effector Cell Functionality: The cytotoxic potential of your effector cells (e.g., NK cells) may be compromised. Check their viability and functionality using a positive control.
-
Reagent Quality: Ensure the this compound antibody is properly stored and has not lost activity.
-
-
2. Cytotoxicity Assays
-
Question: I am seeing high variability between replicate wells in my Calcein-AM release assay. How can I reduce this?
-
Answer: High variability can be minimized by:
-
Consistent Cell Seeding: Ensure uniform seeding of both target and effector cells across all wells. Pipetting technique is crucial.
-
Proper Mixing: Gently mix the cells and this compound in each well before incubation.
-
Edge Effects: Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations.
-
Complete Lysis Control: Ensure the detergent used for the maximum release control leads to 100% cell lysis.
-
-
-
Question: My flow cytometry-based cytotoxicity assay shows a low percentage of dead target cells, even at high this compound concentrations. What could be the issue?
-
Answer:
-
Gating Strategy: Review your gating strategy to ensure you are correctly identifying target and effector cell populations and that the gate for dead cells is set appropriately based on controls.
-
Incubation Time: The incubation time may be too short. Cytotoxicity is a kinetic process. Consider a time-course experiment to determine the optimal endpoint. Standard assays are often run for 4 hours.[1]
-
Effector Cell Source: The source and purity of effector cells can significantly impact results. Primary human NK cells are commonly used.
-
-
3. Cytokine Release Assays
-
Question: I am detecting high levels of cytokines in my "no antibody" control. What is the likely cause?
-
Answer: High background cytokine release can be caused by:
-
PBMC Health: The health and handling of peripheral blood mononuclear cells (PBMCs) are critical. Stressed or activated PBMCs can spontaneously release cytokines.
-
Endotoxin Contamination: Check all reagents, including cell culture media and antibodies, for endotoxin contamination.
-
Plasticware: Use low-endotoxin or endotoxin-free plasticware.
-
-
-
Question: Which cytokines are most relevant to measure in response to this compound?
-
Answer: In vitro studies with human PBMCs and in vivo studies in cynomolgus monkeys have shown that this compound can induce the release of pro-inflammatory cytokines. Key cytokines to measure include IL-6, TNF-α, and IFN-γ. A transient elevation of IL-6 has been observed, which typically returns to baseline within 24 hours.
-
4. Cell Binding Assays
-
Question: I am having trouble detecting this compound binding to my target cells by flow cytometry. What are some troubleshooting steps?
-
Answer:
-
Antibody Concentrations: Ensure you are using an appropriate concentration range for this compound and the secondary antibody. A titration experiment is recommended.
-
Washing Steps: Inadequate washing can lead to high background. Ensure sufficient washing steps to remove unbound antibodies.
-
Blocking: Block non-specific binding by pre-incubating cells with an appropriate blocking buffer (e.g., containing Fc block or serum).
-
Cell Viability: Use viable cells for binding assays, as dead cells can non-specifically bind antibodies.
-
Confirmation of EGFR Expression: Verify EGFR expression on your target cells using a validated anti-EGFR antibody.
-
-
Quantitative Data Summary
Table 1: this compound-mediated ADCC Potency (EC50) against various tumor cell lines.
| Cell Line | Cancer Type | EGFR Expression (SABC) | EC50 (pM) |
| DK-MG | Glioblastoma | High | 0.7 ± 0.4 |
| SW-982 | Sarcoma | Moderate | 47.7 ± 19.0 |
| Various Others | Multiple | Varying | 0.7 - 47.7 |
Data adapted from preclinical studies. SABC (Specific Antibody Binding Capacity) is a measure of EGFR cell surface expression density. EC50 values were determined by titration of this compound in 4-hour calcein-release cytotoxicity assays with primary human NK cells as effector cells at an E:T ratio of 5:1.
Table 2: this compound-induced Cytokine Release in vitro.
| Cytokine | Condition | Concentration |
| IL-6 | Human PBMCs + A-431 cells + this compound | Dose-dependent increase |
| TNF-α | Human PBMCs + A-431 cells + this compound | Dose-dependent increase |
| IFN-γ | Human PBMCs + A-431 cells + this compound | Dose-dependent increase |
Data from in vitro cytokine release assays with human PBMCs and EGFR-positive A-431 tumor cells after 24 hours of incubation.
Experimental Protocols
1. Protocol: Calcein-AM Release Cytotoxicity Assay
This protocol is for measuring this compound-mediated antibody-dependent cellular cytotoxicity (ADCC).
Materials:
-
Target cells (EGFR-positive)
-
Effector cells (e.g., primary human NK cells or PBMCs)
-
This compound antibody
-
Isotype control antibody
-
Calcein-AM dye
-
Complete cell culture medium
-
96-well round-bottom plate
-
Lysis buffer (e.g., 1% Triton X-100)
-
Fluorescence plate reader
Methodology:
-
Target Cell Labeling:
-
Harvest target cells and wash with serum-free medium.
-
Resuspend cells at 1 x 10^6 cells/mL in serum-free medium.
-
Add Calcein-AM to a final concentration of 10 µM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Wash cells three times with complete medium to remove excess dye.
-
Resuspend labeled target cells in complete medium at 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Plate 100 µL of labeled target cells (10,000 cells/well) into a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound and isotype control antibodies in complete medium.
-
Add 50 µL of the antibody dilutions to the respective wells.
-
Prepare effector cells at the desired concentration to achieve the desired E:T ratio (e.g., for a 5:1 E:T ratio with 10,000 target cells, prepare effector cells at 1 x 10^6 cells/mL and add 50 µL for 50,000 effector cells/well).
-
Add 50 µL of effector cells to the appropriate wells.
-
For controls, add 50 µL of medium instead of effector cells (spontaneous release) or 50 µL of lysis buffer instead of effector cells and antibody (maximum release).
-
-
Incubation:
-
Centrifuge the plate at 100 x g for 1 minute to pellet the cells.
-
Incubate the plate for 4 hours at 37°C in a humidified incubator.
-
-
Data Acquisition:
-
After incubation, centrifuge the plate at 200 x g for 5 minutes.
-
Carefully transfer 100 µL of supernatant from each well to a new 96-well flat-bottom black plate.
-
Measure the fluorescence of the supernatant using a plate reader with excitation at 485 nm and emission at 520 nm.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
2. Protocol: In Vitro Cytokine Release Assay
This protocol is for measuring cytokine release from human PBMCs in response to this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
EGFR-positive target cells (e.g., A-431)
-
This compound antibody
-
Complete RPMI-1640 medium
-
96-well flat-bottom plate
-
Cytokine detection kit (e.g., ELISA or multiplex bead array)
Methodology:
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash PBMCs and resuspend in complete RPMI medium.
-
Harvest and resuspend target cells in complete RPMI medium.
-
-
Assay Setup:
-
Plate 1 x 10^5 PBMCs in 100 µL of medium per well in a 96-well flat-bottom plate.
-
Add 50 µL of target cells at an appropriate concentration to achieve the desired E:T ratio (e.g., 2 x 10^5 cells/mL for a 2:1 E:T ratio).
-
Prepare serial dilutions of this compound in complete medium.
-
Add 50 µL of the antibody dilutions to the respective wells.
-
Include controls such as PBMCs alone, PBMCs with target cells alone, and a positive control (e.g., PHA or anti-CD3/CD28 beads).
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a humidified incubator.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell-free supernatant and store at -80°C until analysis.
-
-
Cytokine Measurement:
-
Measure the concentration of desired cytokines (e.g., IL-6, TNF-α, IFN-γ) in the supernatants using a validated cytokine detection kit according to the manufacturer's instructions.
-
Visualizations
Caption: this compound simultaneously binds EGFR on tumor cells and CD16A on innate immune cells.
Caption: A logical workflow for troubleshooting low cytotoxicity in this compound experiments.
References
- 1. affimed.com [affimed.com]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical evaluation of this compound, a novel CD16A-specific innate immune cell engager targeting EGFR-positive tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of this compound, a novel CD16A-specific innate immune cell engager targeting EGFR-positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
AFM24 Technical Support Center: Troubleshooting Guides & FAQs
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the dose-escalation strategies and safety of AFM24. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a tetravalent, bispecific innate cell engager (ICE®) that targets the epidermal growth factor receptor (EGFR) on tumor cells and the CD16A receptor on innate immune cells, such as natural killer (NK) cells and macrophages.[1][2][3] By creating a bridge between these cells, this compound redirects the cytotoxic capabilities of NK cells and macrophages to EGFR-expressing tumors.[1][4] This engagement leads to antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), respectively, resulting in tumor cell lysis. Importantly, this compound's mechanism of action is independent of EGFR signaling pathways, suggesting its potential to overcome resistance to traditional EGFR inhibitors.
Caption: A simplified workflow of the this compound monotherapy clinical trial.
Phase 1/2a Combination Study with Atezolizumab (NCT05109442) - Key Methodologies
-
Patient Population: Patients with selected EGFR-expressing advanced solid malignancies whose disease has progressed after previous anticancer therapies.
-
Study Design: The study consists of a dose-escalation phase (Phase 1) followed by an expansion phase (Phase 2a).
-
Drug Administration: this compound is administered intravenously weekly at escalating doses, and atezolizumab is given at a fixed dose of 840 mg intravenously every two weeks.
-
Primary Endpoints: The primary endpoint for the dose-escalation phase is the incidence of DLTs. For the expansion phase, the primary endpoint is the objective response rate.
-
Safety Lead-in: Before starting the combination treatment, patients receive a single dose of this compound and are monitored for one week for any adverse events.
This compound and Atezolizumab Combination Trial Logic
Caption: The logical progression of the this compound and atezolizumab combination clinical trial.
References
Validation & Comparative
AFM24 Demonstrates Superior Efficacy and Broader Activity Than Cetuximab in Preclinical Cancer Models
A comprehensive comparison of preclinical data reveals that AFM24, a novel bispecific innate cell engager, overcomes key limitations of the established EGFR-targeting antibody cetuximab. This compound exhibits potent anti-tumor activity irrespective of EGFR expression levels and KRAS/BRAF mutational status, alongside a more favorable safety profile.
This guide provides a detailed comparison of the preclinical efficacy of this compound and cetuximab, focusing on their mechanisms of action, in vitro and in vivo performance, and safety profiles. The findings suggest that this compound holds significant promise as a therapeutic agent for a wider range of EGFR-expressing solid tumors.
Mechanism of Action: A Tale of Two EGFR-Targeting Strategies
Cetuximab, a well-established monoclonal antibody, functions by directly targeting the epidermal growth factor receptor (EGFR).[1][2][3][4] It competitively inhibits the binding of ligands like EGF, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival.[1] Additionally, cetuximab can induce antibody-dependent cell-mediated cytotoxicity (ADCC) by engaging innate immune cells.
This compound, in contrast, employs a distinct and multifaceted mechanism. It is a bispecific, tetravalent antibody designed to simultaneously bind to EGFR on tumor cells and CD16A on innate immune cells, such as natural killer (NK) cells and macrophages. This dual-targeting approach potently activates these immune cells to eliminate tumor cells through ADCC and antibody-dependent cellular phagocytosis (ADCP). Crucially, this compound's primary mode of action is the redirection of innate immune cells, making its efficacy less dependent on the inhibition of EGFR signaling pathways.
Figure 1: Mechanisms of action for this compound and cetuximab.
In Vitro Efficacy: this compound Outperforms Cetuximab Across Diverse Tumor Cell Lines
Preclinical studies have consistently demonstrated the superior potency of this compound in mediating the killing of EGFR-expressing tumor cells compared to cetuximab.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
This compound induces robust ADCC by NK cells, even at low effector-to-target ratios. In a calcein-release assay using Panc 08.13 pancreatic cancer cells, this compound achieved complete tumor cell lysis at high effector-to-target ratios, whereas cetuximab-induced lysis was significantly lower. Notably, this compound's ADCC activity is potent across a wide range of EGFR expression levels, from very low to high, and is unaffected by the KRAS/BRAF mutational status of the tumor cells. In contrast, the efficacy of cetuximab is often diminished in tumors with low EGFR expression or with mutations in downstream signaling pathways like KRAS.
| Cell Line | EGFR Expression | KRAS/BRAF Status | This compound-mediated Lysis (%) | Cetuximab-mediated Lysis (%) |
| Panc 08.13 | High | - | Complete Lysis | 74.9 |
| DK-MG | High | - | 92.9 | Not specified |
| HCT-116 | Intermediate | KRAS mutant | High | Low |
| LoVo | Low | KRAS mutant | 21.2 | Not specified |
| MCF-7 | Very Low | - | Potent ADCC detected | Not specified |
Table 1: Comparison of ADCC induced by this compound and cetuximab in various tumor cell lines. Data compiled from preclinical studies.
Antibody-Dependent Cellular Phagocytosis (ADCP)
This compound also effectively mediates ADCP by macrophages. In studies with EGFR-high and EGFR-low expressing cell lines, this compound induced significant phagocytosis. Cetuximab, however, was only effective against cells with high EGFR expression. For instance, with HCT-116 cells, this compound induced an 11.7-fold increase in ADCP compared to a mere 1.7-fold increase with cetuximab.
Figure 2: Generalized experimental workflow for an ADCC assay.
In Vivo Efficacy and Safety: this compound Shows Promise with a Favorable Profile
Anti-Tumor Activity in Xenograft Models
While direct head-to-head in vivo efficacy studies are limited in the provided search results, the data suggests this compound has potent anti-tumor activity. In a humanized mouse model with A-431 tumors, this compound demonstrated dose-dependent tumor growth inhibition. Cetuximab has also shown efficacy in various xenograft models, though its activity can be variable and does not always correlate with EGFR expression levels.
| Model | Treatment | Outcome |
| Humanized NOG mice with A-431 tumors | This compound (5, 15, 45 mg/kg) | Dose-dependent tumor growth inhibition |
| Various human xenograft models | Cetuximab | Effective delay in tumor growth in some models (GEO, L2987), but borderline or no significant activity in others (HT29, HCT116) |
Table 2: Summary of in vivo anti-tumor activity.
Safety and Tolerability
A key differentiating factor for this compound is its superior safety profile observed in preclinical studies. In cynomolgus monkeys, this compound was well-tolerated at doses up to 75 mg/kg administered weekly for 28 days, with no skin or other organ toxicities observed. This is a significant advantage over cetuximab, which is often associated with dose-limiting skin toxicities. While a transient elevation of IL-6 was noted with this compound, it returned to baseline levels within 24 hours.
Experimental Protocols
Cell Lines and Culture
A variety of human cancer cell lines with varying EGFR expression and mutational status were used in the preclinical assessments, including but not limited to: Panc 08.13 (pancreatic), DK-MG (glioblastoma), HCT-116 (colorectal), LoVo (colorectal), and MCF-7 (breast). Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
Target tumor cells were labeled with calcein-AM. Effector cells (primary human NK cells) were co-cultured with the labeled target cells at various effector-to-target (E:T) ratios in the presence of this compound, cetuximab, or control antibodies. After incubation, the release of calcein into the supernatant, indicative of cell lysis, was measured using a fluorescence plate reader.
Antibody-Dependent Cellular Phagocytosis (ADCP) Assay
Target tumor cells were labeled with a fluorescent dye (e.g., CMFDA). Human macrophages, derived from peripheral blood mononuclear cells, were co-cultured with the labeled target cells at a specific E:T ratio in the presence of this compound, cetuximab, or control antibodies. Phagocytosis was assessed by flow cytometry, quantifying the percentage of macrophages that had engulfed the fluorescently labeled tumor cells.
In Vivo Xenograft Studies
Human tumor cells were subcutaneously inoculated into immunocompromised mice (e.g., NOG mice). Once tumors reached a specified volume, mice were treated with this compound, cetuximab, or a vehicle control, typically via intravenous administration. Tumor growth was monitored regularly, and efficacy was determined by comparing tumor volumes between treated and control groups.
Conclusion
The preclinical data strongly suggests that this compound represents a significant advancement over cetuximab for the treatment of EGFR-expressing cancers. Its unique mechanism of action, which potently engages the innate immune system, allows for robust anti-tumor activity that is independent of EGFR expression levels and KRAS/BRAF mutations. Furthermore, its favorable safety profile, particularly the lack of skin toxicity, indicates a potentially wider therapeutic window. These compelling preclinical findings warrant further clinical investigation of this compound as a promising new therapy for a broad range of solid tumors.
References
Preclinical Powerhouse: A Comparative Guide to the Synergistic Potential of AFM24 and Atezolizumab
For Immediate Release
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the preclinical data supporting the combination of AFM24, an innate cell engager, and atezolizumab, a PD-L1 checkpoint inhibitor. The strategic pairing of these two immunotherapies aims to deliver a potent, dual-pronged attack on EGFR-expressing solid tumors by engaging both the innate and adaptive arms of the immune system.
A Dual-Immune Onslaught: Mechanism of Action
The combination of this compound and atezolizumab is designed to create a synergistic anti-tumor effect by targeting distinct but complementary pathways in the cancer-immunity cycle.
This compound: Engaging the Innate Immune System
This compound is a tetravalent, bispecific antibody that simultaneously targets the epidermal growth factor receptor (EGFR) on tumor cells and the CD16A receptor on innate immune cells, primarily Natural Killer (NK) cells and macrophages. This dual-binding mechanism of action does not rely on inhibiting EGFR signaling pathways. Instead, it forms a physical bridge between the tumor and immune cells, leading to:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Engagement of CD16A on NK cells triggers the release of cytotoxic granules, directly killing the targeted tumor cell.
-
Antibody-Dependent Cellular Phagocytosis (ADCP): By engaging CD16A on macrophages, this compound flags tumor cells for engulfment and destruction.
Atezolizumab: Unleashing the Adaptive Immune Response
Atezolizumab is a monoclonal antibody that targets Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein. Many cancer cells express PD-L1 on their surface, which binds to the PD-1 receptor on activated T cells, sending an inhibitory signal that suppresses the T cell's anti-tumor activity. Atezolizumab blocks this interaction, effectively releasing the "brakes" on the adaptive immune system and allowing T cells to recognize and attack cancer cells.
The Synergistic Rationale
The combination of this compound and atezolizumab is hypothesized to be more effective than either agent alone by creating a more robust and durable anti-tumor response. The initial tumor cell killing mediated by AFM-activated NK cells and macrophages can lead to the release of tumor antigens. This, in turn, can prime and activate an adaptive T-cell response, which is then unleashed by the PD-L1 blockade from atezolizumab.
Preclinical Performance: A Data-Driven Comparison
While direct head-to-head preclinical studies comparing the combination of this compound and atezolizumab to each monotherapy are not publicly available, extensive preclinical data for each agent individually underscore the strong scientific rationale for their combined use.
This compound: Preclinical Efficacy
The following tables summarize key in vitro preclinical data for this compound from published studies.
Table 1: Binding Affinity of this compound
| Target | Cell Type | Dissociation Constant (KD) [nM] |
| CD16A | NK Cells | Low nanomolar range |
| CD16A | Macrophages | 13.4 ± 11.2 |
| EGFR | Various Tumor Cell Lines | Low nanomolar range |
Data sourced from Wingert S, et al. mAbs. 2021.
Table 2: In Vitro Cytotoxicity of this compound (ADCC via NK Cells)
| Tumor Cell Line | EGFR Expression | EC50 (pM) | Max Lysis (%) |
| DK-MG (Glioblastoma) | High | 0.7 ± 0.4 | 92.9 ± 19.3 |
| NCI-H292 (Lung) | High | 1.1 ± 0.6 | 82.5 ± 2.6 |
| A431 (Skin) | High | 2.5 ± 0.8 | 83.1 ± 4.8 |
| FaDu (Pharynx) | High | 1.6 ± 0.8 | 79.9 ± 7.9 |
| BxPC3 (Pancreas) | Moderate | 2.2 ± 1.1 | 68.8 ± 12.1 |
| HCT-116 (Colon) | Moderate | 2.0 ± 0.7 | 62.1 ± 14.8 |
| SW480 (Colon) | Moderate | 3.4 ± 1.3 | 55.4 ± 18.2 |
| A549 (Lung) | Low | 1.9 ± 0.9 | 49.3 ± 13.9 |
| LoVo (Colon) | Low | 3.2 ± 1.4 | 21.2 |
| SW-982 (Synovial Sarcoma) | Low | 47.7 ± 19.0 | 48.0 ± 11.0 |
| MCF-7 (Breast) | Low | 2.6 ± 1.2 | 34.6 ± 12.8 |
Data sourced from Wingert S, et al. mAbs. 2021.
Table 3: In Vitro Phagocytic Activity of this compound (ADCP via Macrophages)
| Tumor Cell Line | Fold Increase in Phagocytosis vs. Control |
| DK-MG (Glioblastoma) | 7.1 |
| HCT-116 (Colon) | 11.7 |
Data sourced from Wingert S, et al. mAbs. 2021.
Atezolizumab: Preclinical Efficacy
Preclinical studies with atezolizumab have demonstrated its ability to inhibit tumor growth in various syngeneic mouse models, an effect that is dependent on the presence of an intact immune system, particularly CD8+ T cells.
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to facilitate study replication and data comparison.
This compound Binding Affinity Measurement
-
Method: Flow cytometry was used to determine the binding affinity of this compound to CD16A-expressing NK cells and macrophages, and to various EGFR-expressing tumor cell lines.
-
Procedure: Cells were incubated with increasing concentrations of fluorescently labeled this compound. The mean fluorescence intensity (MFI) was measured, and the dissociation constant (KD) was calculated by non-linear regression analysis of the binding curves.
In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
-
Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated NK cells.
-
Target Cells: EGFR-expressing tumor cell lines.
-
Procedure: Target cells were labeled with a fluorescent dye (e.g., Calcein AM). Labeled target cells were co-cultured with effector cells at various effector-to-target (E:T) ratios in the presence of serial dilutions of this compound. After an incubation period, the release of the fluorescent dye from lysed target cells into the supernatant was quantified using a fluorescence plate reader. The percentage of specific lysis was calculated, and EC50 values were determined by sigmoidal dose-response curve fitting.
In Vitro Antibody-Dependent Cellular Phagocytosis (ADCP) Assay
-
Effector Cells: Human monocyte-derived macrophages.
-
Target Cells: EGFR-expressing tumor cell lines.
-
Procedure: Target cells were fluorescently labeled and opsonized with this compound. Macrophages were then co-cultured with the opsonized target cells. After incubation, phagocytosis was assessed by flow cytometry or fluorescence microscopy to quantify the percentage of macrophages that had engulfed one or more target cells.
Visualizing the Strategy: Pathways and Workflows
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Unlocking Precision Oncology: A Comparative Guide to Biomarker Discovery for Predicting Response to AFM24
For Immediate Release
MANNNHEIM, Germany, November 25, 2025 – In the rapidly evolving landscape of targeted cancer therapies, the quest for robust predictive biomarkers is paramount to optimizing patient outcomes. This guide provides a comprehensive comparison of AFM24, a novel bispecific innate cell engager (ICE®), with established EGFR-targeted therapies and immune checkpoint inhibitors. We delve into the available experimental data, potential predictive biomarkers, and the detailed methodologies crucial for their identification and validation. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing precision medicine in oncology.
This compound is a tetravalent, bispecific antibody designed to bind to CD16A on innate immune cells, such as natural killer (NK) cells and macrophages, and to the epidermal growth factor receptor (EGFR) on tumor cells.[1] This unique mechanism of action initiates a targeted anti-tumor response through antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[2][3] Preclinical studies have encouragingly demonstrated that this compound's activity is independent of EGFR expression levels and the mutational status of downstream signaling pathways like KRAS and BRAF, suggesting a broader therapeutic window compared to existing EGFR inhibitors.[3]
This compound: Mechanism of Action
This compound acts as a bridge between the innate immune system and EGFR-expressing tumor cells. This dual-targeting approach is designed to overcome some of the limitations of current EGFR-targeted therapies.
Comparative Landscape: this compound vs. Alternative Therapies
The treatment of EGFR-expressing solid tumors has traditionally relied on EGFR-targeted monoclonal antibodies and tyrosine kinase inhibitors (TKIs), as well as immune checkpoint inhibitors (ICIs) in certain contexts. A direct comparison highlights the distinct characteristics of this compound.
| Feature | This compound | Cetuximab / Panitumumab | Immune Checkpoint Inhibitors (e.g., Nivolumab, Pembrolizumab) |
| Target | EGFR on tumor cells & CD16A on innate immune cells | EGFR on tumor cells | PD-1 on T cells or PD-L1 on tumor/immune cells |
| Mechanism | Induces ADCC and ADCP via innate immune cell engagement | Blocks EGFR signaling, induces ADCC | Blocks immune checkpoint, restores T-cell activity |
| Known Predictive Biomarkers | EGFR expression (for targeting), potential role for immune microenvironment | KRAS/NRAS/BRAF wild-type status | PD-L1 expression, Tumor Mutational Burden (TMB), Microsatellite Instability (MSI) |
| Resistance Mechanisms | Under investigation | KRAS/NRAS/BRAF mutations, EGFR ectodomain mutations | Low PD-L1, low TMB, altered antigen presentation |
Performance Data: A Comparative Overview
Quantitative data from clinical trials provide a snapshot of the efficacy of these agents in relevant patient populations. It is important to note that direct cross-trial comparisons are challenging due to differences in study design, patient populations, and lines of therapy.
Table 1: Efficacy of this compound and Comparators in Advanced Solid Tumors
| Therapy | Indication | Line of Therapy | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Citation(s) |
| This compound (monotherapy) | EGFR-mutant NSCLC (heavily pretreated) | Post-TKI | 13% | - | [4] |
| This compound + Atezolizumab | EGFR wild-type NSCLC (post-CPI & chemo) | Advanced/Metastatic | 21% (confirmed) | 5.6 months | |
| This compound + Atezolizumab | EGFR-mutant NSCLC (heavily pretreated) | Advanced/Metastatic | 24% | 5.6 months | |
| Cetuximab + FOLFIRI | KRAS wild-type mCRC | First-line | 57% | 9.5 months | |
| Panitumumab (monotherapy) | KRAS wild-type mCRC (chemo-refractory) | Refractory | 17% | 12.3 weeks | |
| Nivolumab | EGFR-mutant NSCLC (post-TKI) | Advanced/Metastatic | 15% (in combo with erlotinib) | - | |
| Nivolumab (maintenance) | EGFR-mutant NSCLC (post-chemo & TKI) | Maintenance | 7.7% | 1.7 months | |
| Pembrolizumab | Advanced solid tumors (various) | Advanced/Metastatic | 14% | - |
Biomarker Discovery for Predicting Response to this compound: A Proposed Workflow
Identifying patients who are most likely to benefit from this compound will be critical for its successful clinical development. Based on its mechanism of action, a multi-faceted approach to biomarker discovery is warranted, focusing on the tumor, the immune microenvironment, and the patient's peripheral immune status.
References
Unraveling the Clinical Efficacy of AFM24: A Comparative Analysis in EGFR-Mutant and Wild-Type Tumors
For Immediate Release
A comprehensive review of emerging clinical data for AFM24, a first-in-class tetravalent, bispecific innate cell engager (ICE®), reveals promising anti-tumor activity in heavily pretreated patients with both epidermal growth factor receptor (EGFR)-mutant and EGFR-wild-type non-small cell lung cancer (NSCLC). This guide provides a detailed comparison of the clinical efficacy, experimental protocols, and mechanism of action of this compound in these distinct patient populations, offering valuable insights for researchers, scientists, and drug development professionals.
This compound functions by a novel mechanism, binding to CD16A on natural killer (NK) cells and macrophages, and to EGFR on tumor cells.[1][2][3] This action redirects the patient's innate immune system to attack EGFR-expressing tumors, independent of the tumor's EGFR mutational status.[1][2] Preclinical data has shown that this compound's activity is not affected by KRAS or BRAF mutations.
Comparative Clinical Efficacy of this compound in Combination with Atezolizumab
Clinical investigations, primarily from the this compound-102 study (NCT05109442), have evaluated this compound in combination with the anti-PD-L1 inhibitor atezolizumab. The following tables summarize the key efficacy data in EGFR-mutant and EGFR-wild-type NSCLC patient cohorts.
Table 1: Efficacy in EGFR-Mutant Non-Small Cell Lung Cancer (NSCLC)
| Efficacy Endpoint | Reported Value | Data Cutoff / Source |
| Objective Response Rate (ORR) | 24% | Dec 17, 2024 |
| 23.5% (4/17 evaluable patients) | Not specified | |
| 23% (1 CR, 3 PRs, 1 unconfirmed PR) | Jan 15, 2025 | |
| Disease Control Rate (DCR) | 71% | Dec 17, 2024 |
| 70.6% (12/17 evaluable patients) | Not specified | |
| 64% | Jan 15, 2025 | |
| Median Progression-Free Survival (PFS) | 5.6 months | Dec 17, 2024 |
| 5.5 months (95% CI 1.9–not-evaluable) | Jan 15, 2025 | |
| Tumor Shrinkage | Observed in 41% of patients | Dec 17, 2024 |
| Observed in 50% of patients | Jan 15, 2025 |
Table 2: Efficacy in EGFR-Wild-Type Non-Small Cell Lung Cancer (NSCLC)
| Efficacy Endpoint | Reported Value | Data Cutoff / Source |
| Objective Response Rate (ORR) | 21% (6 confirmed responses, 1 awaiting confirmation) | Dec 17, 2024 |
| 23% (8 responses: 1 CR, 7 PRs) among 35 evaluable patients | Jan 15, 2025 | |
| Disease Control Rate (DCR) | 76% | Dec 17, 2024 |
| 73.3% (11/15 evaluable patients) | Mar 18, 2024 | |
| 77% | Jan 15, 2025 | |
| Median Progression-Free Survival (PFS) | 5.9 months | Mar 18, 2024 |
| 5.6 months | Dec 17, 2024 | |
| 5.5 months (95% CI 2.9–7.4) | Jan 15, 2025 | |
| Tumor Shrinkage | Observed in 48% of patients | Dec 17, 2024 |
| Observed in 46% of patients (16/35) | Jan 15, 2025 |
Detailed Experimental Protocols
The clinical efficacy data presented above were primarily generated from the this compound-102 Phase 1/2a study.
Study Design: An open-label, non-randomized, multicenter, dose-escalation (Phase 1) and dose-expansion (Phase 2a) study.
Patient Population:
-
EGFR-Mutant NSCLC Cohort: Patients with advanced or metastatic EGFR-mutant NSCLC who have progressed on at least one prior line of therapy, including at least one tyrosine kinase inhibitor (TKI). All patients had received prior EGFR-specific TKI, 82% had received platinum-based chemotherapy, and 75% had received 3rd generation TKIs.
-
EGFR-Wild-Type NSCLC Cohort: Patients with advanced or metastatic EGFR-wild-type NSCLC who have progressed on at least one prior line of therapy, including a platinum doublet and a checkpoint inhibitor (CPI).
Treatment Regimen:
-
This compound was administered weekly at a dose of 480 mg intravenously.
-
Atezolizumab was administered at a fixed dose of 840 mg intravenously every two weeks.
-
Treatment was administered in 28-day cycles until disease progression, unacceptable toxicity, investigator discretion, or patient withdrawal.
Endpoint Assessment:
-
The primary endpoint for the Phase 2a portion is the Overall Response Rate (ORR) as per RECIST v1.1, assessed by the investigator.
-
Secondary endpoints include safety, pharmacokinetics, and immunogenicity.
-
Tumor assessments were performed at baseline and subsequently at regular intervals (e.g., at cycles 2, 4, 6, 8, and every 3 cycles thereafter).
Visualizing the Science: Mechanism of Action and Clinical Workflow
To further elucidate the scientific underpinnings of this compound's clinical activity, the following diagrams illustrate its mechanism of action and the workflow of the clinical trials.
Caption: Mechanism of Action of this compound.
Caption: this compound Clinical Trial Workflow.
References
Head-to-Head Showdown: AFM24 Takes on Other Innate Cell Engagers in Preclinical Studies
For researchers, scientists, and drug development professionals, a comprehensive comparison of emerging cancer therapies is crucial for informed decision-making. This guide provides an objective analysis of AFM24, an EGFR-targeting innate cell engager, benchmarked against other alternatives, supported by key preclinical data. We delve into the experimental protocols that underpin these findings to offer a complete picture of its performance and potential.
This compound is a tetravalent, bispecific antibody designed to bridge the gap between innate immune cells and tumor cells. It achieves this by simultaneously binding to CD16A, an activating receptor on natural killer (NK) cells and macrophages, and the epidermal growth factor receptor (EGFR), which is frequently overexpressed on a variety of solid tumors. This dual-targeting mechanism is engineered to redirect the potent killing machinery of the innate immune system towards cancer cells, triggering antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[1][2] A key differentiator of this compound is its mechanism of action, which does not rely on inhibiting EGFR signaling pathways. This suggests that its efficacy may be independent of the mutational status of genes like KRAS and BRAF, which can confer resistance to traditional EGFR inhibitors.[1][2]
Comparative Preclinical Efficacy: this compound vs. Cetuximab
While direct head-to-head studies of this compound against other innate cell engagers are not yet widely published, extensive preclinical data exists comparing its activity to cetuximab, a well-established EGFR-targeting monoclonal antibody. These studies provide a valuable benchmark for understanding the enhanced potency of engaging the innate immune system.
In Vitro Cytotoxicity: Enhanced Killing of Tumor Cells
Preclinical studies have consistently demonstrated the superior ability of this compound to induce ADCC compared to standard EGFR-targeting monoclonal antibodies. In assays using various cancer cell lines with a range of EGFR expression levels, this compound showed a significant increase in tumor cell lysis.[3]
| Cell Line | Tumor Type | EGFR Expression | This compound-mediated ADCC (% lysis) | Cetuximab-mediated ADCC (% lysis) |
| A-431 | Epidermoid Carcinoma | High | Superior to Cetuximab | Baseline |
| HCT-116 | Colorectal Carcinoma | Low | Effective Lysis | Minimal Lysis |
| A-549 | Non-Small Cell Lung Cancer | Intermediate | Effective Lysis | Moderate Lysis |
| DK-MG | Glioblastoma | High | Highly Effective Lysis | Moderate Lysis |
Table 1: Comparison of in vitro ADCC induced by this compound and Cetuximab across various tumor cell lines. Data compiled from preclinical studies.
Macrophage-Mediated Phagocytosis: A Dual Mode of Action
This compound not only activates NK cells but also effectively engages macrophages to engulf and destroy tumor cells through ADCP. This dual mechanism of action represents a significant advantage. Preclinical data indicates that this compound can induce robust ADCP in a manner that is less dependent on the level of EGFR expression on tumor cells compared to cetuximab. For instance, in studies with the high EGFR-expressing DK-MG cell line and the low EGFR-expressing HCT-116 cell line, this compound induced a 7.1-fold and 11.7-fold increase in ADCP, respectively, compared to controls. In contrast, cetuximab only showed a 1.7-fold increase in ADCP with the HCT-116 cells.
| Cell Line | EGFR Expression | Fold Increase in ADCP (this compound vs. Control) | Fold Increase in ADCP (Cetuximab vs. Control) |
| DK-MG | High | 7.1 | Effective |
| HCT-116 | Low | 11.7 | 1.7 |
Table 2: Comparison of in vitro ADCP induced by this compound and Cetuximab.
Signaling Pathway and Mechanism of Action
This compound's mechanism of action centers on the formation of a tripartite synapse between an innate immune cell (NK cell or macrophage), the this compound molecule, and an EGFR-expressing tumor cell. This bridging action leads to the activation of the immune cell and subsequent destruction of the tumor cell.
Caption: Mechanism of action of this compound.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section details the methodologies for the key experiments cited.
In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
Objective: To quantify the ability of this compound to induce NK cell-mediated lysis of tumor cells.
Methodology:
-
Target Cell Preparation: EGFR-expressing tumor cell lines (e.g., A-431, HCT-116, A-549) are labeled with Calcein AM, a fluorescent dye that is retained within live cells.
-
Effector Cell Preparation: Primary human NK cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors.
-
Co-culture: Labeled target cells and NK cells are co-cultured at a specific effector-to-target (E:T) ratio, typically 5:1, in the presence of serial dilutions of this compound or a comparator antibody (e.g., cetuximab).
-
Incubation: The co-culture is incubated for 4 hours to allow for cell lysis.
-
Data Acquisition: The amount of Calcein AM released into the supernatant from lysed target cells is measured using a fluorescence plate reader.
-
Analysis: The percentage of specific lysis is calculated by comparing the fluorescence in the experimental wells to that of control wells with spontaneous release (no antibody) and maximum release (lysed with detergent). EC50 values are determined by non-linear regression analysis.
Caption: Workflow for the in vitro ADCC assay.
In Vitro Antibody-Dependent Cellular Phagocytosis (ADCP) Assay
Objective: To assess the ability of this compound to mediate macrophage phagocytosis of tumor cells.
Methodology:
-
Macrophage Generation: Human macrophages are generated from healthy donor peripheral blood mononuclear cells by in vitro culture in the presence of macrophage colony-stimulating factor (M-CSF).
-
Target Cell Labeling: EGFR-expressing tumor cells are labeled with a fluorescent dye such as CMFDA.
-
Co-culture: Labeled tumor cells are co-cultured with the generated macrophages at an effector-to-target (E:T) ratio of 5:1 in the presence of this compound or control antibodies.
-
Incubation: The co-culture is incubated for 4 hours to allow for phagocytosis.
-
Data Acquisition: The percentage of macrophages that have engulfed fluorescently labeled tumor cells is quantified by flow cytometry, gating on CD11b+CMFDA+ cells.
-
Analysis: The fold induction of phagocytosis is calculated by comparing the percentage of phagocytic macrophages in the presence of the antibody to the control group without any antibody.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical in vivo studies using xenograft mouse models have provided evidence of this compound's anti-tumor activity. In these models, human tumor cells are implanted into immunodeficient mice, which are then reconstituted with human immune cells to mimic a human immune system.
In a humanized mouse model with A-431 epidermoid carcinoma xenografts, treatment with this compound resulted in a dose-dependent inhibition of tumor growth compared to vehicle-treated controls.
Caption: Logical flow of a xenograft model study.
Future Directions and Other Innate Cell Engagers
The field of innate cell engagers is rapidly evolving. While direct comparative data is still emerging, other notable EGFR-targeting bispecific antibodies are in development. One such example is MCLA-158 (petosemtamab), which targets both EGFR and LGR5. Preclinical studies of MCLA-158 have shown its ability to inhibit the growth of patient-derived colorectal cancer organoids and block metastasis initiation. As more data from these and other innate cell engagers become available, the comparative landscape will become clearer, allowing for a more nuanced understanding of the optimal strategies for harnessing the innate immune system to fight cancer.
References
Validating the Synergistic Effects of AFM24 with Checkpoint Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of AFM24, a novel bispecific innate cell engager (ICE®), in combination with checkpoint inhibitors, against alternative therapeutic strategies. The content is supported by the latest preclinical and clinical experimental data, offering valuable insights for researchers and professionals in the field of oncology and drug development.
Mechanism of Action: A Dual-Pronged Attack on Cancer
This compound is a tetravalent, bispecific antibody designed to bridge the innate immune system with tumor cells.[1] It simultaneously binds to CD16A, a potent activating receptor on Natural Killer (NK) cells and macrophages, and to the Epidermal Growth Factor Receptor (EGFR), which is frequently overexpressed on a variety of solid tumors.[1][2][3] This dual engagement triggers a powerful anti-tumor response through two primary mechanisms:
-
Antibody-Dependent Cell-mediated Cytotoxicity (ADCC): By engaging CD16A on NK cells, this compound directs these potent cytotoxic lymphocytes to attack and destroy EGFR-expressing tumor cells.[2]
-
Antibody-Dependent Cellular Phagocytosis (ADCP): this compound also activates macrophages via CD16A, leading to the engulfment and elimination of tumor cells.
The combination of this compound with a checkpoint inhibitor, such as the anti-PD-L1 antibody atezolizumab, is hypothesized to create a synergistic effect by activating both the innate and adaptive arms of the immune system. While this compound marshals the initial innate immune assault, checkpoint inhibitors work by releasing the "brakes" on the adaptive immune system, specifically T cells, allowing them to recognize and attack cancer cells more effectively. Preclinical studies with other T-cell and NK-cell engaging bispecific antibodies have shown that engagement of these immune cells can lead to an upregulation of PD-L1 on tumor cells, providing a strong rationale for this combination therapy.
Signaling Pathway of this compound and Checkpoint Inhibitor Synergy
Caption: Synergistic mechanism of this compound and a PD-L1 inhibitor.
Clinical Validation: The this compound-102 Trial
The synergistic hypothesis is being investigated in the ongoing Phase 1/2a clinical trial, this compound-102 (NCT05109442), which is evaluating the safety and efficacy of this compound in combination with the anti-PD-L1 checkpoint inhibitor atezolizumab in patients with advanced EGFR-expressing solid tumors.
Experimental Protocol: this compound-102 Clinical Trial
The this compound-102 study is an open-label, non-randomized, multi-center, dose-escalation (Phase 1) and dose-expansion (Phase 2a) trial.
-
Patient Population: Eligible patients have advanced, histologically confirmed EGFR-expressing solid tumors and have shown disease progression after at least one prior therapy. The expansion cohorts are focusing on specific patient populations, including EGFR-wildtype and EGFR-mutant non-small cell lung cancer (NSCLC).
-
Dosing Regimen:
-
This compound: Administered as a weekly intravenous (IV) infusion. The recommended Phase 2 dose (RP2D) has been established at 480 mg.
-
Atezolizumab: Administered at a fixed dose of 840 mg as a biweekly IV infusion.
-
Treatment Cycle: Patients receive a safety lead-in of this compound monotherapy for 7 days before starting the combination therapy. Treatment continues until disease progression, unacceptable toxicity, or other discontinuation criteria are met.
-
-
Primary Endpoints:
-
Phase 1: To determine the maximum tolerated dose (MTD) and RP2D of this compound in combination with atezolizumab.
-
Phase 2a: To establish the overall response rate (ORR) of the combination therapy.
-
-
Secondary Endpoints: Include safety, tolerability, pharmacokinetics, pharmacodynamics, and immunogenicity.
Experimental Workflow: this compound-102 Clinical Trial
Caption: Workflow of the this compound-102 clinical trial.
Quantitative Data Summary
Interim data from the this compound-102 trial have shown promising clinical activity for the combination of this compound and atezolizumab, particularly in heavily pre-treated patients with NSCLC who have progressed on prior checkpoint inhibitor therapy.
Table 1: Efficacy of this compound + Atezolizumab in EGFR-Wildtype NSCLC
| Endpoint | Value | Citation |
| Overall Response Rate (ORR) | 26.7% (4/15 patients) | |
| Complete Response (CR) | 1 patient (confirmed) | |
| Partial Response (PR) | 3 patients (confirmed) | |
| Stable Disease (SD) | 7 patients | |
| Disease Control Rate (DCR) | 73.3% (11/15 patients) | |
| Median Progression-Free Survival (PFS) | 5.9 months |
Data from a cohort of 15 response-evaluable patients with a median of 2 prior lines of therapy, all of whom had progressed on prior PD-(L)1 therapy.
Table 2: Efficacy of this compound + Atezolizumab in EGFR-Mutant NSCLC
| Endpoint | Value | Citation |
| Overall Response Rate (ORR) | 23% (5/22 patients) | |
| Complete Response (CR) | 1 patient | |
| Partial Response (PR) | 3 patients | |
| Unconfirmed Partial Response (uPR) | 1 patient | |
| Disease Control Rate (DCR) | 64% | |
| Median Progression-Free Survival (PFS) | 5.5 months |
Data from 22 response-evaluable patients who had exhausted prior lines of therapy, including EGFR-specific tyrosine kinase inhibitors (TKIs) and platinum-based chemotherapy.
Safety and Tolerability
The combination of this compound and atezolizumab has demonstrated a manageable safety profile, with no new or unexpected toxicities observed compared to each agent alone. The most common treatment-related adverse events were infusion-related reactions, which were generally mild to moderate in severity.
Comparison with Alternatives
For patients with advanced NSCLC who have progressed on standard-of-care therapies, including chemotherapy and checkpoint inhibitors, treatment options are limited and often associated with modest response rates and short progression-free survival. The encouraging early efficacy data from the this compound-102 trial, particularly in a patient population resistant to prior checkpoint inhibitors, suggests that the combination of this compound and atezolizumab may offer a promising new therapeutic strategy. The observed clinical activity is believed to be due to the synergistic effect of combining the innate cell engager with a checkpoint inhibitor.
Conclusion
The combination of this compound with the checkpoint inhibitor atezolizumab represents a rational and promising approach to cancer therapy. By simultaneously engaging both the innate and adaptive immune systems, this combination has demonstrated encouraging clinical activity and a manageable safety profile in heavily pre-treated patients with advanced solid tumors. The ongoing this compound-102 clinical trial will provide further validation of the synergistic effects of this novel immunotherapy combination. The data presented in this guide underscores the potential of this compound to address the unmet medical need for patients who have exhausted standard-of-care options.
References
- 1. Mechanistic overview of immune checkpoints to support the rational design of their combinations in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel multifunctional anti-PD-L1-CD16a-IL15 induces potent cancer cell killing in PD-L1-positive tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles for innate immunity in combination immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
Biomarkers of Response to AFM24 in Combination with NK Cell Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AFM24 in combination with Natural Killer (NK) cell therapy against alternative treatments for EGFR-expressing solid tumors. We delve into the biomarkers influencing patient response, supported by experimental data and detailed methodologies, to inform ongoing research and clinical development in the field of immuno-oncology.
Introduction to this compound and its Mechanism of Action
This compound is a first-in-class, tetravalent, bispecific innate cell engager (ICE®) that targets the epidermal growth factor receptor (EGFR) on tumor cells and the CD16A receptor on innate immune cells, primarily Natural Killer (NK) cells and macrophages.[1] This dual-targeting mechanism redirects the cytotoxic activity of these immune cells towards EGFR-expressing solid tumors.[1] Unlike traditional EGFR inhibitors, this compound's mode of action is independent of EGFR signaling pathways, suggesting its potential to overcome resistance mechanisms associated with mutations in genes like KRAS and BRAF.[2][3] By engaging CD16A, this compound triggers antibody-dependent cellular cytotoxicity (ADCC) by NK cells and antibody-dependent cellular phagocytosis (ADCP) by macrophages, leading to tumor cell lysis.[3] The combination with ex vivo expanded and activated autologous NK cells, such as SNK01, aims to further enhance this anti-tumor activity by increasing the number of effector cells available to be engaged by this compound.
Diagram of this compound Mechanism of Action
Caption: this compound simultaneously binds to EGFR on tumor cells and CD16A on NK cells, inducing ADCC.
Comparison with Alternative Therapies
The therapeutic landscape for EGFR-expressing tumors includes monoclonal antibodies and tyrosine kinase inhibitors (TKIs). This section compares this compound in combination with NK cell therapy to two standard-of-care alternatives: Cetuximab (an anti-EGFR monoclonal antibody) in combination with chemotherapy, and Erlotinib (an EGFR TKI).
Quantitative Data Summary
| Feature | This compound + SNK01 NK Cells | Cetuximab + Chemotherapy | Erlotinib |
| Mechanism of Action | Redirects NK cells and macrophages to EGFR+ tumor cells via CD16A binding, inducing ADCC and ADCP. | Binds to the extracellular domain of EGFR, inhibiting ligand binding and downstream signaling. Also mediates ADCC. | Reversibly inhibits the intracellular tyrosine kinase domain of EGFR, blocking downstream signaling pathways. |
| Target Population | Patients with advanced EGFR-expressing solid tumors. | Patients with EGFR-expressing metastatic colorectal cancer, head and neck cancer, and non-small cell lung cancer (NSCLC). | Patients with NSCLC with specific EGFR mutations (exon 19 deletions or exon 21 substitutions) and pancreatic cancer. |
| Efficacy (Clinical Trial Data) | NCT05099549 (Phase 1): Best objective response was stable disease in 3 out of 7 heavily pretreated patients. | SWOG S0819 (Phase 3, Squamous NSCLC): Median OS of 11.8 months vs. 6.4 months with chemotherapy alone in EGFR FISH-positive patients. FLEX (Phase 3, NSCLC): Median OS of 11.3 months vs. 10.1 months with chemotherapy alone. | Various Trials (NSCLC with EGFR mutations): Significantly improves progression-free survival compared to chemotherapy. |
| Safety and Tolerability | NCT05099549: No unexpected or dose-limiting toxicities observed. Most frequent treatment-emergent adverse events were Grade 1/2 infusion-related reactions. | Common side effects include acneiform rash, infusion reactions, and hypomagnesemia. | Common side effects include rash, diarrhea, anorexia, and fatigue. |
| Biomarkers of Response | EGFR expression, NK cell number and function, CD16A expression. | High EGFR expression (by IHC) is associated with improved survival. EGFR gene amplification (by FISH) is a predictive biomarker in squamous NSCLC. | Activating EGFR mutations (exon 19 deletions, L858R) are strong predictors of response. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of biomarkers. Below are outlines for key experimental protocols relevant to the biomarkers discussed.
Immunohistochemistry (IHC) for EGFR Expression in Tumor Tissue
This protocol provides a general framework for the detection of EGFR protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
-
Tissue Preparation: FFPE tumor blocks are sectioned at 3-5 µm thickness and mounted on positively charged slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol solutions and finally in distilled water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or water bath.
-
Peroxidase Blocking: Endogenous peroxidase activity is quenched by incubating the slides in a hydrogen peroxide solution.
-
Primary Antibody Incubation: The slides are incubated with a primary antibody specific for EGFR (e.g., clone H11) at a predetermined optimal dilution for a specified time and temperature.
-
Detection System: A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogen substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen.
-
Counterstaining: The slides are counterstained with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: The slides are dehydrated through graded ethanol and xylene and coverslipped with a permanent mounting medium.
-
Scoring: EGFR expression is typically scored based on the intensity of membrane staining and the percentage of positive tumor cells. A common scoring system is the H-score, which ranges from 0 to 300.
Experimental Workflow for IHC
Caption: A streamlined workflow for the immunohistochemical detection of EGFR in tumor tissues.
Flow Cytometry for NK Cell Activation Markers
This protocol outlines the steps for analyzing the expression of activation markers, such as CD69 and Ki-67, on NK cells from peripheral blood mononuclear cells (PBMCs).
-
PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Surface Staining:
-
Cells are washed with a staining buffer (e.g., PBS with 1% BSA).
-
Fc receptors are blocked to prevent non-specific antibody binding.
-
Cells are incubated with a cocktail of fluorescently labeled antibodies against surface markers to identify NK cells (e.g., CD3-, CD56+) and the activation marker CD69.
-
Isotype controls are used to set the gates for positive staining.
-
-
Fixation and Permeabilization (for intracellular markers like Ki-67):
-
Cells are fixed with a fixation buffer (e.g., paraformaldehyde-based).
-
The cell membrane is permeabilized using a permeabilization buffer (e.g., containing saponin or a mild detergent).
-
-
Intracellular Staining:
-
A fluorescently labeled antibody against the intracellular marker (e.g., Ki-67) is added to the permeabilized cells and incubated.
-
-
Data Acquisition: Stained cells are acquired on a flow cytometer.
-
Data Analysis: The data is analyzed using appropriate software to gate on the NK cell population and quantify the percentage of cells expressing the activation markers.
Signaling Pathways
The mechanisms of action of this compound and the alternative therapies involve distinct signaling pathways.
This compound-Mediated NK Cell Activation
Caption: Cross-linking of CD16A by this compound initiates a signaling cascade leading to NK cell activation.
Erlotinib Inhibition of EGFR Signaling
Caption: Erlotinib competitively inhibits ATP binding to the EGFR tyrosine kinase domain, blocking downstream signaling.
Potential Biomarkers of Response to this compound + NK Cell Therapy
Identifying predictive biomarkers is essential for patient selection and optimizing therapeutic outcomes. Based on preclinical and clinical data, the following are potential biomarkers of response to this compound in combination with NK cell therapy:
-
EGFR Expression: As the target antigen, EGFR expression on tumor cells is a prerequisite for this compound binding and subsequent immune-mediated killing. While preclinical data suggest this compound is effective regardless of EGFR expression level, a minimum level of expression is required for patient eligibility in clinical trials.
-
Baseline NK Cell Characteristics:
-
Number: A higher baseline number of circulating NK cells may correlate with a more robust anti-tumor response, as this provides a larger pool of effector cells for this compound to engage.
-
Phenotype and Function: The cytotoxic potential of a patient's NK cells, including the expression of activating receptors and cytotoxic granules, could influence the efficacy of the therapy.
-
-
CD16A Expression and Polymorphisms: CD16A is the activating receptor on NK cells that binds to this compound. The level of CD16A expression on NK cells and genetic polymorphisms that affect its affinity for antibodies could be important determinants of response.
-
On-Treatment Pharmacodynamic Markers:
-
NK Cell Activation: An increase in the expression of activation markers such as CD69 and Ki-67 on peripheral blood NK cells following treatment could serve as an early indicator of immune engagement.
-
Peripheral NK Cell Counts: A transient decrease in circulating NK cells may indicate their migration into the tumor microenvironment, a positive sign of anti-tumor activity.
-
Cytokine Profile: Modest increases in pro-inflammatory cytokines like IFN-γ and TNF-α, without a significant elevation in IL-6, may reflect productive immune activation without inducing severe cytokine release syndrome.
-
-
Tumor Microenvironment:
-
Immune Cell Infiltration: An increase in the infiltration of NK cells and CD8+ T cells into the tumor microenvironment, as observed in paired tumor biopsies from the this compound monotherapy trial, suggests a broader anti-tumor immune response.
-
Conclusion
This compound in combination with NK cell therapy represents a promising immunotherapeutic strategy for patients with EGFR-expressing solid tumors. Its unique mechanism of action, which is independent of EGFR signaling, offers a potential advantage over existing EGFR-targeted therapies, particularly in the context of resistance. The identification and validation of predictive biomarkers, including EGFR expression, baseline and on-treatment NK cell characteristics, and changes in the tumor microenvironment, will be critical for the successful clinical development of this combination therapy. Further investigation into these biomarkers in ongoing and future clinical trials will be essential to personalize treatment and maximize patient benefit.
References
- 1. First-in-Human Phase I Study of a CD16A Bispecific Innate Cell Engager, this compound, Targeting EGFR-Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of this compound, a novel CD16A-specific innate immune cell engager targeting EGFR-positive tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. affimed.com [affimed.com]
Safety Operating Guide
Navigating the Safe Disposal of AFM24: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like AFM24 are paramount to ensuring laboratory safety and regulatory compliance. As this compound is a bispecific innate cell engager targeting EGFR-positive tumors, all waste generated during its handling should be managed as cytotoxic and biohazardous material. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established best practices for the disposal of potent pharmaceuticals, including antibody-drug conjugates, provide a clear framework for its safe management.[1][2][3]
At all stages of handling and disposal, personnel should adhere to strict safety protocols, including the use of appropriate Personal Protective Equipment (PPE).[4] This includes, but is not limited to, chemical-resistant gloves, safety glasses or goggles, and a laboratory coat.[4] For procedures with a risk of aerosol generation, respiratory protection may also be necessary.
Waste Segregation and Container Specifications
Proper segregation of waste at the point of generation is a critical first step to prevent hazardous reactions and ensure compliant disposal. All waste contaminated with this compound must be collected separately from general laboratory waste. The following table outlines the appropriate containers for each type of this compound-contaminated waste, based on general guidelines for cytotoxic materials.
| Waste Type | Container Description | Color Coding | Labeling Requirements |
| Solid Waste | Leak-proof, rigid container with a secure lid, often lined with a designated plastic bag. | Yellow container, Purple lid | "Cytotoxic Waste," "Biohazard" symbol, Waste generator details |
| Liquid Waste | Shatter-resistant, leak-proof bottle, compatible with the liquid's composition (e.g., plastic-coated glass). | Yellow container, Purple lid | "Cytotoxic Waste," "Biohazard" symbol, Waste generator details |
| Sharps Waste | Puncture-resistant container specifically designed for sharps. | Red or Yellow with Purple Lid | "Cytotoxic Sharps," "Biohazard" symbol, Waste generator details |
Detailed Disposal Protocol
The following step-by-step protocol outlines the essential procedures for the safe disposal of this compound-contaminated materials. This protocol is based on best practices for handling cytotoxic and hazardous pharmaceutical compounds.
Personnel must always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with local, state, and federal regulations.
Step 1: Waste Segregation at the Source
-
Immediately upon generation, segregate this compound-contaminated waste into the appropriate categories: solid, liquid, or sharps.
-
Solid Waste: Includes contaminated consumables such as gloves, weighing papers, pipette tips, and paper towels. Place these items directly into the designated solid cytotoxic waste container.
-
Liquid Waste: Encompasses unused solutions, cell culture media containing this compound, and rinsates. Collect this waste in a dedicated liquid cytotoxic waste container. Do not mix with other solvent or aqueous waste streams.
-
Sharps Waste: All needles, syringes, contaminated glass vials, and other items that can puncture the skin must be placed in a designated cytotoxic sharps container.
Step 2: Container Management and Labeling
-
Ensure all waste containers are clearly and accurately labeled with "Cytotoxic Waste" and the universal biohazard symbol as soon as the first item of waste is added.
-
Keep containers securely closed when not in active use to prevent spills and minimize exposure.
-
Do not overfill containers. Sharps containers should be considered full when they reach the designated fill line, typically two-thirds to three-quarters of their capacity.
Step 3: Decontamination of Work Surfaces
-
After handling this compound, thoroughly decontaminate all work surfaces.
-
Use an appropriate decontamination agent as recommended by your institution's EHS department.
-
All materials used for decontamination, such as wipes and paper towels, must be disposed of as solid cytotoxic waste.
Step 4: Final Disposal and Waste Pickup
-
Store sealed waste containers in a secure, designated area with appropriate ventilation, away from general laboratory traffic, pending pickup.
-
Arrange for the collection of the cytotoxic waste by a licensed professional waste disposal service, as coordinated through your institution's EHS department.
-
The ultimate disposal method for cytotoxic waste is typically high-temperature incineration to ensure complete destruction of the hazardous components.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper segregation and disposal of waste generated during the handling of this compound.
Caption: Workflow for this compound Waste Segregation and Disposal.
References
Personal protective equipment for handling AFM24
Essential Safety and Handling Guide for AFM24
For researchers, scientists, and drug development professionals, the safe and effective handling of novel therapeutics like this compound is paramount. This guide provides immediate, essential safety and logistical information for the laboratory use of this compound, a tetravalent bispecific innate cell engager that binds to EGFR on tumor cells and CD16A on innate immune cells.[1][2] Adherence to these procedures is critical for personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following PPE is recommended based on general laboratory safety protocols for handling antibodies and biological agents.[3][4][5]
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or splash goggles | ANSI Z87.1 compliant | Protects against splashes of solutions containing this compound. |
| Hand Protection | Disposable nitrile gloves | Standard laboratory grade. Consider double gloving for concentrated solutions. | Prevents skin contact and contamination of the product. |
| Body Protection | Laboratory coat | Long-sleeved | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Surgical mask | Recommended when splashes or sprays are anticipated. | Provides a barrier against inhalation of aerosols. |
Operational Plans: Handling and Storage
Proper handling and storage are crucial for maintaining the stability and efficacy of this compound in a laboratory setting.
Receiving and Storage:
-
Upon Receipt : Inspect the packaging for any signs of damage or leakage. If compromised, follow institutional spill procedures.
-
Storage Conditions : Store this compound according to the manufacturer's instructions. Generally, antibodies are stored at ≤ -20°C for long-term storage or at 2-8°C for short-term use. Avoid repeated freeze-thaw cycles, which can damage the antibody. Aliquoting the antibody upon first use is recommended.
Preparation and Handling:
-
Work Area : Conduct all handling of this compound in a designated clean area, such as a biological safety cabinet (BSC), to minimize the risk of contamination.
-
Reconstitution : If this compound is supplied in a lyophilized form, reconstitute using the diluent and protocol specified by the supplier.
-
Dilution : For experimental use, dilute this compound in a suitable buffer as determined by your experimental protocol. Preclinical studies have used 0.9% sodium chloride for intravenous infusion.
-
Avoid Contamination : Use sterile pipette tips and tubes when handling this compound to prevent microbial contamination.
Disposal Plan
Dispose of this compound and all contaminated materials in accordance with institutional and local regulations for biological and chemical waste.
| Waste Type | Disposal Procedure |
| Unused this compound Solution | Dispose of as hazardous chemical waste in a designated, properly labeled container. |
| Contaminated Consumables | (e.g., pipette tips, tubes, gloves) Place in a biohazard waste container. |
| Liquid Waste | (e.g., cell culture media containing this compound) Decontaminate with an appropriate disinfectant (e.g., 10% bleach solution) before disposing down the drain, or as per institutional guidelines. |
| Spills | Absorb the spill with inert material, clean the area with a suitable disinfectant, and dispose of all cleanup materials as biohazardous waste. |
Experimental Protocols and Data
Mechanism of Action of this compound
This compound functions by creating a bridge between innate immune cells and tumor cells. It simultaneously binds to the CD16A receptor on Natural Killer (NK) cells and macrophages, and to the Epidermal Growth Factor Receptor (EGFR) on the surface of tumor cells. This engagement activates the immune cells to kill the tumor cells through Antibody-Dependent Cellular Cytotoxicity (ADCC) and Antibody-Dependent Cellular Phagocytosis (ADCP).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
